molecular formula C5H10O4 B026907 5-Deoxy-L-arabinose CAS No. 13039-56-0

5-Deoxy-L-arabinose

货号: B026907
CAS 编号: 13039-56-0
分子量: 134.13 g/mol
InChI 键: WDRISBUVHBMJEF-YUPRTTJUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Deoxy-L-arabinose, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3S,4S)-2,3,4-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRISBUVHBMJEF-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470908
Record name 5-DEOXY-L-ARABINOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13039-56-0
Record name 5-DEOXY-L-ARABINOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Role of 5-Deoxy-L-arabinose: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the current understanding of the biological role of 5-Deoxy-L-arabinose. While research on this specific deoxy sugar is still emerging, this document synthesizes the available data on its biochemical properties, potential therapeutic activities, and its relationship to more broadly understood metabolic pathways.

Executive Summary

This compound is a naturally occurring monosaccharide, a deoxygenated derivative of the pentose (B10789219) sugar L-arabinose, with the chemical formula C₅H₁₀O₄.[1][][3] Unlike its parent sugar, L-arabinose, which is a well-characterized component of plant polysaccharides and microbial metabolic pathways, the precise biological role of this compound remains largely undefined.[1][4] Preliminary studies and biochemical assays, however, suggest a range of intriguing biological activities, including antimicrobial and enzyme-inhibitory effects. This guide will delve into the known attributes of this compound, present available quantitative data, and propose potential avenues for future research.

Biochemical Properties and Potential Biological Activities

This compound is distinguished from L-arabinose by the absence of a hydroxyl group at the C5 position. This structural modification significantly influences its chemical reactivity and biological interactions. While detailed metabolic pathways for this compound have not been elucidated, its biological effects appear to stem from its ability to interact with specific enzymes and cellular processes.

Antimicrobial and Antifungal Activity

Several sources indicate that this compound exhibits inhibitory effects on the proliferation of various microorganisms. Specifically, it has been reported to be effective against the bacterium Escherichia coli and the pathogenic yeast Candida albicans. The precise mechanisms of this antimicrobial action are not yet fully understood but may involve the inhibition of key metabolic enzymes within these organisms.

Enzyme Inhibition

A notable reported activity of this compound is its role as a strong inhibitor of the enzyme β-galactosidase. β-galactosidase is a critical enzyme in the catabolism of lactose (B1674315) and is a common target for metabolic studies and therapeutic intervention. The inhibitory potential of this compound against this enzyme suggests its potential as a tool for studying carbohydrate metabolism and as a lead compound for drug development.

Potential Anti-inflammatory and Signaling Modulation

Some research, primarily on the related compound 5-Deoxy-D-xylose, which is suggested to be a byproduct of L-arabinose metabolism, indicates potential anti-inflammatory properties. These effects may be mediated through the inhibition of neopterin (B1670844) production, a marker for cellular immune activation. Furthermore, there is evidence to suggest that 5-Deoxy-D-xylose may modulate the activity of nitric oxide synthase, a key enzyme in a variety of physiological signaling pathways. While these findings are not directly attributed to this compound, the structural similarity warrants investigation into whether it shares these immunomodulatory and signaling-related activities.

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The following table summarizes the key reported findings.

Biological TargetActivityOrganism/SystemSource
β-galactosidaseStrong InhibitorNot Specified
Escherichia coliInhibits ProliferationBacteria
Candida albicansInhibits ProliferationFungi

Experimental Protocols

Detailed experimental protocols specifically for investigating the biological role of this compound are not extensively published. However, researchers can adapt established methodologies used for studying other sugar derivatives and enzyme inhibitors.

Enzyme Inhibition Assays

To quantify the inhibitory effect of this compound on β-galactosidase, a standard spectrophotometric assay can be employed.

  • Reagents: Purified β-galactosidase, this compound (at various concentrations), o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound for a defined period. b. Initiate the reaction by adding the ONPG substrate. c. Monitor the production of o-nitrophenol over time by measuring the absorbance at 420 nm. d. Calculate the initial reaction velocities and determine the inhibition constant (Ki) through Lineweaver-Burk or other kinetic plots.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed using standard broth microdilution or disk diffusion assays.

  • Materials: this compound, bacterial (E. coli) and fungal (C. albicans) cultures, appropriate growth media (e.g., Luria-Bertani broth for bacteria, Yeast Peptone Dextrose broth for fungi), and 96-well microplates.

  • Procedure (Broth Microdilution): a. Prepare a serial dilution of this compound in the growth medium in the wells of a microplate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for E. coli, 30°C for C. albicans). d. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualized Pathways and Relationships

The following diagrams illustrate the hypothesized biological interactions of this compound based on the current literature.

Antimicrobial_and_Enzyme_Inhibition cluster_source This compound cluster_targets Biological Targets cluster_effects Observed Effects Compound This compound Enzyme β-galactosidase Compound->Enzyme Inhibits Bacteria Escherichia coli Compound->Bacteria Inhibits Fungi Candida albicans Compound->Fungi Inhibits Inhibition Enzyme Inhibition Enzyme->Inhibition Proliferation Inhibition of Proliferation Bacteria->Proliferation Fungi->Proliferation

Figure 1: Hypothesized inhibitory effects of this compound on biological targets.

Metabolic_Context cluster_pathway L-Arabinose Metabolism (Simplified) cluster_derivative Deoxy Sugar Derivative cluster_potential_roles Potential Biological Roles (Speculative) L_Arabinose L-Arabinose Metabolic_Intermediates Metabolic Intermediates L_Arabinose->Metabolic_Intermediates Deoxy_L_Arabinose This compound L_Arabinose->Deoxy_L_Arabinose Structural Precursor PPP Pentose Phosphate Pathway Metabolic_Intermediates->PPP Antimicrobial Antimicrobial Activity Deoxy_L_Arabinose->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Deoxy_L_Arabinose->Enzyme_Inhibition Immune_Modulation Immunomodulation (by analogy to 5-Deoxy-D-xylose) Deoxy_L_Arabinose->Immune_Modulation Hypothesized

Figure 2: The metabolic context and potential roles of this compound.

Future Directions and Conclusion

The biological role of this compound is a nascent field of study with significant potential. While current data points towards promising antimicrobial and enzyme-inhibitory properties, further research is imperative to fully characterize its mechanisms of action and physiological relevance. Future investigations should focus on:

  • Elucidating the biosynthetic and metabolic pathways of this compound.

  • Conducting comprehensive kinetic studies to quantify its inhibitory effects on a broader range of enzymes.

  • Investigating the molecular basis of its antimicrobial activity through transcriptomic and proteomic analyses.

  • Exploring its potential immunomodulatory effects in relevant cell and animal models.

References

The Enigmatic Pathway of 5-Deoxy-L-arabinose: A Technical Guide to its Biosynthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the biosynthetic pathway of 5-deoxy-L-arabinose, a deoxy sugar with emerging significance in biochemical research. While the complete enzymatic cascade culminating in this compound remains partially elusive, this document consolidates the current understanding of its precursor biosynthesis, presents relevant quantitative data, details key experimental protocols, and visualizes the established and putative metabolic routes.

The Established Precursor Pathway: Biosynthesis of UDP-L-arabinose

The primary route to L-arabinose in many organisms, which serves as the logical precursor to this compound, is through the nucleotide sugar pathway. This pathway commences with the common metabolite UDP-glucose and proceeds through a series of enzymatic transformations.

The de novo synthesis of UDP-L-arabinose begins with UDP-glucose. This precursor is first converted to UDP-glucuronate, which is then decarboxylated to form UDP-xylose. In plants, the final step of this pathway is the epimerization of UDP-D-xylose to UDP-L-arabinose, catalyzed by UDP-xylose 4-epimerases (UXEs).[1] In Arabidopsis, the Golgi-localized UXE, AtMUR4, is a major contributor to this synthesis.[1] Additionally, cytosolic bifunctional UDP-glucose 4-epimerases (UGEs) with UXE activity, such as AtUGE1 and AtUGE3, also participate in this reaction.[1]

In bacteria, a similar pathway exists. For instance, in Sinorhizobium meliloti, a UDP-xylose synthase (Uxs) converts UDP-glucuronic acid to UDP-xylose, and a UDP-xylose 4-epimerase (Uxe) interconverts UDP-xylose and UDP-arabinose.[2]

The overall established pathway to UDP-L-arabinose is as follows:

UDP-Glucose → UDP-Glucuronic Acid → UDP-D-Xylose → UDP-L-Arabinose

The Putative Final Step: The Deoxygenation of L-arabinose

The direct enzymatic conversion of L-arabinose (or a derivative) to this compound through the removal of the hydroxyl group at the C5 position is not well-documented in current scientific literature. While the metabolism of L-arabinose is extensively studied, the formation of its 5-deoxy counterpart appears to be a rare or yet-to-be-characterized event.[3] The existence of chemical synthesis methods for this compound further suggests that a natural, well-defined biosynthetic pathway may not be common or widely known.[4]

It is hypothesized that a reductase enzyme could catalyze this deoxygenation step. This putative enzyme would likely utilize a reducing equivalent, such as NADH or NADPH, to replace the 5-hydroxyl group of L-arabinose with a hydrogen atom. Further research is required to identify and characterize such an enzyme.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of UDP-L-arabinose.

EnzymeOrganismSubstrateKm (mM)Vmax or kcatReference
L-arabinose Isomerase (BAAI)Bacillus amyloliquefaciens CAAIL-arabinose92.84350 min-1 (kcat)[5]
L-arabinose Isomerase (ChAI)Clostridium hylemonaeD-galactose-3.69 mM-1s-1 (catalytic efficiency)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Assay for UDP-xylose 4-epimerase (UXE) Activity

This protocol is adapted from the characterization of MUR4 protein expressed in Pichia pastoris.[7]

Objective: To determine the activity of UDP-xylose 4-epimerase by measuring the conversion of UDP-D-xylose to UDP-L-arabinose.

Materials:

  • Purified MUR4 protein extract

  • UDP-D-[14C]xylose (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Trifluoroacetic acid (TFA), 2 M

  • Silica (B1680970) thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., butanol:acetic acid:water, 2:1:1 v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known amount of purified MUR4 protein, and UDP-D-[14C]xylose.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for various time points.

  • Stop the reaction by adding 2 M TFA.

  • Hydrolyze the UDP-sugars by incubating at 98°C for 30 minutes.

  • Remove the TFA in vacuo.

  • Resuspend the dried sample in a small volume of water.

  • Spot the sample onto a silica TLC plate.

  • Develop the TLC plate using the appropriate solvent system to separate D-xylose and L-arabinose.

  • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled sugars.

  • Quantify the spots corresponding to D-xylose and L-arabinose to determine the percentage of conversion and calculate the enzyme activity.

Assay for L-arabinose Isomerase Activity

This protocol describes a colorimetric method to determine the activity of L-arabinose isomerase by measuring the formation of L-ribulose.[3]

Objective: To quantify the activity of L-arabinose isomerase.

Materials:

  • Purified L-arabinose isomerase

  • L-arabinose solution

  • Cysteine-carbazole reagent

  • Sulfuric acid (concentrated)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the enzyme, L-arabinose in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding an equal volume of the cysteine-carbazole reagent.

  • Add concentrated sulfuric acid and mix well.

  • Incubate the mixture at room temperature to allow color development.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculate the amount of L-ribulose formed using a standard curve prepared with known concentrations of L-ribulose.

Visualizations

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways.

UDP-L-arabinose_Biosynthesis UDPGlc UDP-Glucose UDPGlcA UDP-Glucuronic Acid UDPGlc->UDPGlcA UDP-glucose 6-dehydrogenase UDPXyl UDP-D-Xylose UDPGlcA->UDPXyl UDP-glucuronate decarboxylase UDPAra UDP-L-Arabinose UDPXyl->UDPAra UDP-xylose 4-epimerase (UXE)

Caption: Biosynthesis pathway of UDP-L-arabinose from UDP-glucose.

Hypothetical_5-Deoxy-L-arabinose_Pathway UDPAra UDP-L-Arabinose LAra L-Arabinose UDPAra->LAra UDP-sugar hydrolase DeoxyAra This compound LAra->DeoxyAra Putative L-arabinose 5-reductase

Caption: Hypothetical final steps to this compound.

References

The Metabolic Fate of 5-Deoxy-L-arabinose in Microbial Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-L-arabinose is a deoxy sugar derivative of the naturally occurring pentose (B10789219) L-arabinose. While the microbial metabolism of L-arabinose is well-characterized, the metabolic fate of its 5-deoxy counterpart remains largely unexplored in scientific literature. This technical guide provides a comprehensive overview of the known microbial metabolic pathways for L-arabinose and, based on this established knowledge, presents hypothetical metabolic pathways for this compound in bacterial and fungal systems. The absence of a hydroxyl group at the C5 position suggests that this compound may either be a metabolic dead-end, a competitive inhibitor of L-arabinose metabolizing enzymes, or be slowly converted by enzymes with broad substrate specificities. This document summarizes relevant enzymatic data, outlines detailed experimental protocols to investigate the metabolism of this deoxy sugar, and provides visual representations of the established and proposed metabolic pathways to guide future research in this area.

Introduction

L-arabinose, a five-carbon sugar, is a significant component of plant hemicellulose and pectin. A wide array of microorganisms have evolved metabolic pathways to utilize L-arabinose as a carbon and energy source. These pathways have been extensively studied for their roles in biomass conversion, biofuel production, and as targets for antimicrobial therapies.[1] this compound, a derivative lacking the C5 hydroxyl group, is not a known natural metabolite of L-arabinose.[1] Its presence and metabolic fate in microbial systems are not documented. However, understanding the potential metabolic routes of such deoxy sugars is crucial for researchers in drug development and synthetic biology, as they can act as enzyme inhibitors, tracers for sugar transport, or precursors for novel biochemicals.[2] This guide will first review the established L-arabinose metabolic pathways in bacteria and fungi and then extrapolate to propose potential metabolic fates for this compound.

Established L-Arabinose Metabolic Pathways in Microbial Systems

Microorganisms primarily utilize two distinct pathways for the catabolism of L-arabinose, which converge at the pentose phosphate (B84403) pathway intermediate, D-xylulose-5-phosphate.

Bacterial L-Arabinose Isomerase Pathway

The most prevalent bacterial pathway for L-arabinose degradation is a three-step process that does not involve redox reactions.[3] This pathway is well-characterized in Escherichia coli.[1]

  • Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (AraA).

  • Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate by L-ribulokinase (AraB).

  • Epimerization: L-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (AraD).

bacterial_L_arabinose_pathway L_arabinose L-Arabinose L_ribulose L-Ribulose L_arabinose->L_ribulose L-arabinose isomerase (AraA) L_ribulose_5P L-Ribulose-5-phosphate L_ribulose->L_ribulose_5P L-ribulokinase (AraB) D_xylulose_5P D-Xylulose-5-phosphate L_ribulose_5P->D_xylulose_5P L-ribulose-5-phosphate 4-epimerase (AraD) PPP Pentose Phosphate Pathway D_xylulose_5P->PPP

Diagram 1: Bacterial L-arabinose isomerase pathway.
Fungal L-Arabinose Reductive Pathway

Fungi typically employ a five-step oxidoreductive pathway for L-arabinose catabolism. This pathway involves both NADPH and NAD+ dependent reactions.

  • Reduction: L-arabinose is reduced to L-arabinitol by L-arabinose reductase , often a non-specific aldose reductase that can also act on D-xylose.

  • Oxidation: L-arabinitol is oxidized to L-xylulose by L-arabinitol 4-dehydrogenase .

  • Reduction: L-xylulose is reduced to xylitol (B92547) by L-xylulose reductase .

  • Oxidation: Xylitol is oxidized to D-xylulose by xylitol dehydrogenase .

  • Phosphorylation: D-xylulose is phosphorylated to D-xylulose-5-phosphate by D-xylulokinase .

fungal_L_arabinose_pathway L_arabinose L-Arabinose L_arabinitol L-Arabinitol L_arabinose->L_arabinitol L-arabinose reductase (NADPH) L_xylulose L-Xylulose L_arabinitol->L_xylulose L-arabinitol 4-dehydrogenase (NAD+) Xylitol Xylitol L_xylulose->Xylitol L-xylulose reductase (NADPH) D_xylulose D-Xylulose Xylitol->D_xylulose Xylitol dehydrogenase (NAD+) D_xylulose_5P D-Xylulose-5-phosphate D_xylulose->D_xylulose_5P D-xylulokinase PPP Pentose Phosphate Pathway D_xylulose_5P->PPP

Diagram 2: Fungal L-arabinose reductive pathway.

Hypothetical Metabolic Fates of this compound

Given the absence of a hydroxyl group at the C5 position, the metabolic fate of this compound is uncertain. The lack of this functional group could render the molecule metabolically inert. Alternatively, enzymes with broad substrate specificity might process it, leading to novel metabolites. Below are two hypothetical pathways based on the established bacterial and fungal models.

Hypothetical Bacterial Pathway for this compound

The initial step in the bacterial pathway, isomerization, may be possible for this compound. L-arabinose isomerases from various sources are known to have broad substrate specificity, acting on sugars like D-galactose.

  • Step 1 (Plausible): Isomerization. L-arabinose isomerase could potentially convert this compound to 5-deoxy-L-ribulose .

  • Step 2 (Less Plausible): Phosphorylation. The subsequent phosphorylation by L-ribulokinase is questionable. Kinases typically act on hydroxyl groups. The absence of the C5 hydroxyl group would likely prevent phosphorylation at this position. However, phosphorylation at other positions cannot be entirely ruled out, though it is not the canonical reaction. If phosphorylation does not occur, the pathway would terminate at 5-deoxy-L-ribulose, which might accumulate or be exported from the cell.

hypothetical_bacterial_5_deoxy_pathway Five_deoxy_L_arabinose This compound Five_deoxy_L_ribulose 5-Deoxy-L-ribulose Five_deoxy_L_arabinose->Five_deoxy_L_ribulose L-arabinose isomerase (AraA) (Hypothetical) Metabolic_dead_end Metabolic Dead-End (Accumulation/Export) Five_deoxy_L_ribulose->Metabolic_dead_end L-ribulokinase (AraB) (Phosphorylation Unlikely)

Diagram 3: Hypothetical bacterial metabolism of this compound.
Hypothetical Fungal Pathway for this compound

The fungal pathway begins with a reduction reaction, which might accommodate the 5-deoxy substrate.

  • Step 1 (Plausible): Reduction. L-arabinose reductase, a type of aldose reductase, reduces the aldehyde group at C1. This reaction is independent of the C5 hydroxyl group. Therefore, it is plausible that this compound could be reduced to 1,4,6-trideoxy-L-arabinitol .

  • Subsequent Steps (Highly Speculative). The subsequent oxidation and reduction steps are highly uncertain. The enzymes involved in the downstream pathway may not recognize the deoxy-arabinitol derivative, potentially leading to its accumulation.

hypothetical_fungal_5_deoxy_pathway Five_deoxy_L_arabinose This compound Trideoxy_L_arabinitol 1,4,6-Trideoxy-L-arabinitol Five_deoxy_L_arabinose->Trideoxy_L_arabinitol L-arabinose reductase (Hypothetical) Metabolic_dead_end Metabolic Dead-End (Accumulation) Trideoxy_L_arabinitol->Metabolic_dead_end Further metabolism unlikely

Diagram 4: Hypothetical fungal metabolism of this compound.

Quantitative Data for Key Enzymes in L-Arabinose Metabolism

The following tables summarize kinetic parameters for key enzymes in the L-arabinose metabolic pathways from various microbial sources. While no data is available for this compound, these values for the natural substrate L-arabinose and other sugars provide a baseline for potential enzymatic activity.

Table 1: Kinetic Parameters of L-Arabinose Isomerases

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)
Geobacillus stearothermophilusL-arabinose36.012.57.565
Geobacillus stearothermophilusD-galactose250.01.87.565
Klebsiella pneumoniaeD-arabinose--9.040
Lactobacillus sakeiL-arabinose58.81.36.037

Table 2: Kinetic Parameters of L-Arabinose Reductases

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Co-factor
Aspergillus niger LarAL-arabinose54 ± 6-NADPH
Aspergillus niger LarAD-xylose155 ± 15-NADPH
Aspergillus niger XyrAL-arabinose21-NADPH
Aspergillus niger XyrAD-xylose6-NADPH

(Data compiled from various sources. Conditions for Vmax may vary.)

Experimental Protocols

To investigate the metabolic fate of this compound, the following experimental approaches are recommended.

General Experimental Workflow

experimental_workflow cluster_whole_cell Whole-Cell Assays cluster_enzyme Enzymatic Assays Growth_assay Growth Assays on This compound Uptake_assay Uptake Assays with Radiolabeled Substrate Growth_assay->Uptake_assay Metabolite_analysis Metabolite Analysis (GC-MS, LC-MS) Uptake_assay->Metabolite_analysis Enzyme_expression Overexpression and Purification of Candidate Enzymes Activity_assay In Vitro Enzyme Activity Assays with this compound Enzyme_expression->Activity_assay Kinetic_analysis Determination of Kinetic Parameters Activity_assay->Kinetic_analysis

Diagram 5: General experimental workflow for investigating this compound metabolism.
Protocol: L-Arabinose Isomerase Activity Assay

This colorimetric assay can be adapted to test the activity of L-arabinose isomerase on this compound by measuring the formation of the corresponding ketose.

  • Materials:

    • 1 M Tris-HCl buffer, pH 7.5

    • 1 M this compound solution

    • 0.1% (w/v) Cysteine-HCl solution

    • 75% (v/v) Sulfuric acid

    • 0.12% (w/v) Carbazole (B46965) in ethanol

    • Purified L-arabinose isomerase

  • Procedure:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 10 mM this compound.

    • Pre-incubate the mixture at the optimal temperature of the enzyme (e.g., 37°C or 65°C) for 5 minutes.

    • Initiate the reaction by adding the purified enzyme.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of 1 M HCl.

    • To a 0.5 mL aliquot of the reaction mixture, add 0.1 mL of 0.1% cysteine-HCl and 3 mL of 75% sulfuric acid.

    • Add 0.1 mL of 0.12% carbazole solution and incubate at room temperature for 30 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using L-ribulose (or a synthesized 5-deoxy-L-ribulose standard) should be prepared to quantify the product.

Protocol: L-Arabinose Reductase Activity Assay

This spectrophotometric assay measures the consumption of NADPH and can be used to determine if L-arabinose reductase can utilize this compound as a substrate.

  • Materials:

    • 1 M HEPES buffer, pH 7.0

    • 10 mM NADPH solution

    • 1 M this compound solution

    • Purified L-arabinose reductase

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.0), 0.2 mM NADPH, and the purified enzyme.

    • Equilibrate the mixture in a spectrophotometer at the enzyme's optimal temperature.

    • Initiate the reaction by adding this compound to a final concentration of 10-100 mM.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • The rate of the reaction can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

Conclusion and Future Directions

The metabolic fate of this compound in microbial systems is currently an open question. Based on the known metabolic pathways of L-arabinose, it is plausible that this deoxy sugar could be a substrate for the initial enzymes in both the bacterial isomerase and fungal reductive pathways, L-arabinose isomerase and L-arabinose reductase, respectively. However, the lack of a C5 hydroxyl group makes further metabolism, particularly phosphorylation, unlikely. This could lead to the accumulation of novel deoxy-intermediates or render the molecule metabolically inert, potentially acting as a competitive inhibitor of L-arabinose transport and metabolism.

Future research should focus on performing the outlined experimental protocols to test these hypotheses. Whole-cell feeding studies coupled with advanced analytical techniques like GC-MS and LC-MS will be crucial to identify any potential metabolites. In vitro assays with purified enzymes will definitively determine if this compound is a substrate and allow for the characterization of the enzymatic kinetics. The insights gained from such studies will not only fill a knowledge gap in microbial metabolism but also have implications for the rational design of antimicrobial agents and the engineering of novel biosynthetic pathways.

References

5-Deoxy-L-arabinose as a Competitive Inhibitor of β-Galactosidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to β-Galactosidase and Competitive Inhibition

β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. In Escherichia coli, the enzyme is encoded by the lacZ gene and plays a central role in the metabolism of lactose, breaking it down into glucose and galactose.

Competitive inhibition is a form of enzyme inhibition where an inhibitor molecule, which structurally resembles the substrate, binds to the active site of the enzyme. This binding is reversible and prevents the substrate from binding. The inhibition can be overcome by increasing the substrate concentration. In the context of Michaelis-Menten kinetics, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate while the maximum velocity (Vmax) remains unchanged.

5-Deoxy-L-arabinose is recognized as a strong inhibitor of β-galactosidase[1][2][3]. Its structure mimics that of the natural substrate, allowing it to bind to the active site but not undergo catalysis.

Data Presentation: Inhibition of β-Galactosidase

While specific quantitative data for the inhibition of β-galactosidase by this compound is not prevalent in publicly accessible literature, the following table presents inhibition constants (Ki) for other known competitive inhibitors of E. coli β-galactosidase to provide a comparative context.

InhibitorType of InhibitionKi ValueSource Organism of β-Galactosidase
L-RiboseCompetitive210 µMEscherichia coli
GalactoseCompetitive3-45 mMVarious microbial sources[4]
Phenylethyl β-D-thiogalactoside (PETG)CompetitiveVaries (nM to µM range)Escherichia coli
1,3-diamino-1,3-dideoxy-d-threitolCompetitive3-10 mMEscherichia coli[4]
RutinCompetitiveIC50 = 75 µg/mlNot Specified

Experimental Protocols

The following protocols provide a detailed methodology for determining the competitive inhibition of β-galactosidase by an inhibitor such as this compound.

β-Galactosidase Activity Assay (using ONPG)

This assay utilizes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is hydrolyzed by β-galactosidase to produce galactose and o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.

Materials:

  • β-Galactosidase (from E. coli)

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-Buffer)

  • This compound solutions of varying concentrations

  • 1 M Sodium Carbonate (Na2CO3) solution

  • Spectrophotometer

  • 96-well microplate or cuvettes

  • Incubator (37°C)

Procedure:

  • Prepare a series of dilutions of the inhibitor (this compound) in Z-Buffer.

  • In a microplate or cuvettes, set up reaction mixtures containing Z-Buffer, a fixed concentration of β-galactosidase, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the enzyme-inhibitor mixtures at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a fixed concentration of ONPG solution to each well/cuvette.

  • Incubate the reactions at 37°C.

  • At regular time intervals, or after a fixed time point where the reaction is still in the linear range, stop the reaction by adding 1 M Na2CO3.

  • Measure the absorbance of the produced o-nitrophenol at 420 nm using a spectrophotometer.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

Determination of Inhibition Constant (Ki) for a Competitive Inhibitor

The Ki value can be determined using graphical methods, such as a Dixon plot or by analyzing Michaelis-Menten plots at different inhibitor concentrations.

Procedure using Michaelis-Menten Kinetics:

  • Perform the β-galactosidase activity assay as described in 3.1.

  • For each fixed concentration of the inhibitor (including zero), vary the concentration of the substrate (ONPG).

  • Measure the initial reaction velocity (V₀) for each substrate and inhibitor concentration combination.

  • Plot V₀ versus substrate concentration for each inhibitor concentration to generate a set of Michaelis-Menten curves.

  • Determine the apparent Km (Km,app) from each curve.

  • Plot the Km,app values against the inhibitor concentration. This should yield a straight line.

  • The Ki can be determined from the equation for competitive inhibition: Km,app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration. The x-intercept of the plot of Km,app versus [I] will be -Ki.

Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be generated. For competitive inhibition, the lines will intersect at the y-axis (1/Vmax).

Visualizations

Signaling and Reaction Pathway

Beta_Galactosidase_Reaction cluster_reaction β-Galactosidase Catalytic Cycle Lactose Lactose ES_Complex Enzyme-Lactose Complex Lactose->ES_Complex Binds to active site Enzyme β-Galactosidase Enzyme->ES_Complex ES_Complex->Enzyme Dissociation Products Glucose + Galactose ES_Complex->Products Catalysis

Caption: Catalytic cycle of β-galactosidase with its natural substrate, lactose.

Competitive Inhibition Mechanism

Competitive_Inhibition cluster_enzyme Enzyme Active Site Enzyme β-Galactosidase (Active Site) Productive_Complex Enzyme-Substrate Complex (Leads to Product) Enzyme->Productive_Complex Nonproductive_Complex Enzyme-Inhibitor Complex (No Reaction) Enzyme->Nonproductive_Complex Substrate Substrate (e.g., Lactose, ONPG) Substrate->Enzyme Binds Inhibitor Competitive Inhibitor (this compound) Inhibitor->Enzyme Competes for binding

Caption: Mechanism of competitive inhibition of β-galactosidase.

Experimental Workflow for Ki Determination

Ki_Determination_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate (ONPG), Inhibitor (this compound), and Buffer Solutions Start->Prepare_Reagents Assay_Setup Set up reactions with varying [Substrate] and [Inhibitor] Prepare_Reagents->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Stop_Reaction Stop reaction with 1 M Na2CO3 Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 420 nm Stop_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_Velocity Plot_Data Generate Michaelis-Menten or Lineweaver-Burk Plots Calculate_Velocity->Plot_Data Determine_Ki Determine Ki from plots Plot_Data->Determine_Ki End End Determine_Ki->End

Caption: Workflow for the experimental determination of the inhibition constant (Ki).

Conclusion

This compound serves as a potent competitive inhibitor of β-galactosidase, making it a valuable tool for studying the enzyme's function and for the development of new therapeutic agents. While a specific inhibition constant is not widely reported, the methodologies outlined in this guide provide a clear path for its determination. The understanding of its competitive inhibition mechanism, facilitated by the provided diagrams and protocols, is essential for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. Further research to quantify the inhibition of β-galactosidase from various sources by this compound would be a valuable contribution to the field.

References

The Enigmatic Role of 5-Deoxy-L-arabinose in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of 5-Deoxy-L-arabinose and its mechanism of action in enzymatic reactions. Primarily targeting researchers, scientists, and drug development professionals, this document synthesizes available data on its inhibitory effects, outlines relevant experimental protocols, and visualizes associated biochemical pathways.

Core Insights into the Mechanism of Action

This compound is a recognized strong inhibitor of the enzyme β-galactosidase[1]. The mechanism of this inhibition is suggested to involve the binding of this compound to the active site of the enzyme, where it may mimic the natural substrate or a transition state, thereby impeding the catalytic activity of β-galactosidase[2]. This inhibitory property makes it a valuable tool for biochemical studies concerning this enzyme.

Despite its known inhibitory effect, a thorough review of the existing scientific literature reveals a conspicuous absence of specific quantitative data on the inhibition of β-galactosidase by this compound. Key metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have not been reported. This knowledge gap presents a significant opportunity for further research to quantify the potency of this inhibition and to fully characterize its nature (e.g., competitive, non-competitive, or uncompetitive).

Furthermore, there is currently no evidence to suggest that this compound acts as a substrate or inhibitor for other enzymes. Its known biological activity appears to be highly specific to its interaction with β-galactosidase.

Quantitative Data on Enzyme Inhibition

As of the latest literature review, no specific quantitative data (Ki, IC50) for the inhibition of β-galactosidase by this compound has been published. To facilitate future research in this area, a generalized table for recording such data is provided below.

InhibitorEnzymeEnzyme SourceSubstrateInhibition TypeKiIC50Reference
This compoundβ-GalactosidaseEscherichia coli (or other)o-Nitrophenyl-β-D-galactopyranoside (ONPG)Not DeterminedNot ReportedNot ReportedN/A

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocol, adapted from established β-galactosidase assays, can be employed to determine the inhibitory kinetics of this compound.

Protocol: Determination of β-Galactosidase Inhibition by this compound

1. Objective: To determine the type of inhibition and the inhibition constant (Ki) of this compound on β-galactosidase activity.

2. Materials:

  • β-Galactosidase (from E. coli)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (substrate)

  • This compound (inhibitor)

  • Z-Buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol

  • Stop Solution: 1 M Na2CO3

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator set to 37°C

3. Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of β-galactosidase in Z-Buffer.

    • Prepare a series of dilutions of the ONPG substrate in Z-Buffer.

    • Prepare a stock solution of this compound in Z-Buffer and create a series of dilutions.

  • Assay Setup:

    • In a 96-well microplate, set up reactions containing varying concentrations of the substrate (ONPG) and the inhibitor (this compound). Include control wells with no inhibitor.

    • To each well, add a fixed volume of the diluted β-galactosidase solution to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds in the linear range.

    • Stop the reaction by adding the Stop Solution to each well. The stop solution will raise the pH, which both halts the enzymatic reaction and develops the yellow color of the o-nitrophenol product.

    • Measure the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) or a Michaelis-Menten plot (V0 vs. [S]) for each inhibitor concentration.

    • Analyze the plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value.

Signaling Pathways and Workflows

While this compound is not a known component of natural metabolic pathways, its inhibitory action on β-galactosidase can be contextualized within the broader framework of L-arabinose metabolism, which is well-characterized in bacteria. The following diagrams illustrate the established bacterial L-arabinose catabolic pathway and a proposed experimental workflow for characterizing the inhibitory effect of this compound.

bacterial_arabinose_catabolism Arabinose L-Arabinose Ribulose L-Ribulose Arabinose->Ribulose araA (L-arabinose isomerase) Ribulose5P L-Ribulose-5-Phosphate Ribulose->Ribulose5P araB (Ribulokinase) Xylulose5P D-Xylulose-5-Phosphate Ribulose5P->Xylulose5P araD (L-ribulose-5-phosphate 4-epimerase) PPP Pentose Phosphate Pathway Xylulose5P->PPP

Bacterial L-arabinose catabolic pathway.

inhibition_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Prepare β-Galactosidase Solution Reaction Incubate Enzyme, Substrate, and Inhibitor at 37°C Enzyme->Reaction Substrate Prepare ONPG (Substrate) Dilutions Substrate->Reaction Inhibitor Prepare this compound (Inhibitor) Dilutions Inhibitor->Reaction Stop Stop Reaction with Na2CO3 Reaction->Stop Measure Measure Absorbance at 420 nm Stop->Measure Plot Generate Lineweaver-Burk or Michaelis-Menten Plots Measure->Plot Determine Determine Inhibition Type and Calculate Ki Plot->Determine

Workflow for characterizing enzyme inhibition.

Conclusion

This compound is a potent and specific inhibitor of β-galactosidase, though the quantitative aspects of this inhibition remain to be elucidated. The experimental protocol and workflow provided herein offer a clear path for researchers to characterize the kinetics of this interaction. Further investigation into the precise binding mode of this compound within the active site of β-galactosidase could provide valuable insights for the design of novel enzyme inhibitors and probes for studying carbohydrate metabolism. The absence of known interactions with other enzymes suggests a high degree of specificity that warrants further exploration in the context of drug development and targeted therapeutic applications.

References

An In-depth Technical Guide to the Stereochemistry and Configuration of 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and configuration of 5-Deoxy-L-arabinose, a deoxy sugar of significant interest in various biochemical and pharmaceutical applications. This document details its structural representation, key physicochemical properties, a detailed synthesis protocol, and its role in relevant biological pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is a monosaccharide derivative of the pentose (B10789219) sugar L-arabinose, distinguished by the substitution of the hydroxyl group at the C5 position with a hydrogen atom.[1] This structural modification imparts unique chemical and biological properties to the molecule, making it a valuable building block in the synthesis of various bioactive compounds. Notably, it serves as a precursor in the synthesis of 5,6,7,8-tetrahydro-L-biopterin, a crucial cofactor for several aromatic amino acid hydroxylases.[1] Understanding the precise stereochemistry and configuration of this compound is fundamental for its application in medicinal chemistry and drug design.

Stereochemistry and Configuration

The stereochemical identity of this compound is defined by the spatial arrangement of its substituent groups around its chiral centers. As an L-sugar, its stereochemistry is ultimately referenced to L-glyceraldehyde. The systematic IUPAC name for this compound is (2R,3S,4S)-2,3,4-trihydroxypentanal.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. For this compound, the Fischer projection illustrates the specific orientation of the hydroxyl groups at C2, C3, and C4.

Fischer projection of this compound.
Haworth Projection

In aqueous solution, this compound exists predominantly in a cyclic hemiacetal form, which can be represented by a Haworth projection. The five-membered ring structure is known as a furanose. The cyclization occurs between the aldehyde group at C1 and the hydroxyl group at C4, forming α and β anomers.

Haworth_Projections cluster_alpha α-5-Deoxy-L-arabinofuranose cluster_beta β-5-Deoxy-L-arabinofuranose α-C1 C1 α-C2 C2 α-C1->α-C2 α-OH α-OH α-C1->α-OH OH α-H1 α-H1 α-C1->α-H1 H α-C3 C3 α-C2->α-C3 α-H2 α-H2 α-C2->α-H2 H α-OH2 α-OH2 α-C2->α-OH2 OH α-C4 C4 α-C3->α-C4 α-OH3 α-OH3 α-C3->α-OH3 OH α-H3 α-H3 α-C3->α-H3 H α-O O α-C4->α-O α-H4 α-H4 α-C4->α-H4 H α-CH3 α-CH3 α-C4->α-CH3 CH3 α-O->α-C1 β-C1 C1 β-C2 C2 β-C1->β-C2 β-OH β-OH β-C1->β-OH OH β-H1 β-H1 β-C1->β-H1 H β-C3 C3 β-C2->β-C3 β-H2 β-H2 β-C2->β-H2 H β-OH2 β-OH2 β-C2->β-OH2 OH β-C4 C4 β-C3->β-C4 β-OH3 β-OH3 β-C3->β-OH3 OH β-H3 β-H3 β-C3->β-H3 H β-O O β-C4->β-O β-H4 β-H4 β-C4->β-H4 H β-CH3 β-CH3 β-C4->β-CH3 CH3 β-O->β-C1

Haworth projections of α- and β-5-Deoxy-L-arabinofuranose.

Physicochemical Data

A summary of the available quantitative data for this compound and its precursor is provided below. It is important to note that some of the data are predicted values due to the limited availability of experimentally determined properties in the literature.

PropertyValueSource
Molecular Formula C₅H₁₀O₄[2][3]
Molecular Weight 134.13 g/mol [2][3]
CAS Number 13039-56-0[2][3]
Appearance White crystalline solid / Clear yellow sticky oil[2][3]
Solubility Soluble in water[2]
Specific Optical Rotation ([\α]D) +25.3° (c=0.3, in methanol)
Specific Optical Rotation ([\α]D) of 5-deoxy-L-(+)-arabinose-diethylmercaptal +27° (c=1.30, in methanol)
Melting Point Not available (Predicted: N/A)
Boiling Point 294.5 ± 19.0 °C (Predicted)[3]
Density 1.314 ± 0.06 g/cm³ (Predicted)[3]
¹H NMR Data Not available
¹³C NMR Data Not available

Experimental Protocols

Synthesis of this compound from L-arabinose

A common and effective method for the synthesis of this compound starts from the readily available L-arabinose. The key steps involve the protection of the anomeric carbon, tosylation of the primary hydroxyl group, and subsequent reduction. The following protocol is adapted from a patented process.

Synthesis_Workflow start L-arabinose step1 Protection: Ethyl mercaptan, HCl start->step1 intermediate1 L-arabinose diethyl mercaptal step1->intermediate1 step2 Tosylation: p-Toluenesulfonyl chloride intermediate1->step2 intermediate2 5-Tosyl-L-arabinose diethyl mercaptal step2->intermediate2 step3 Reduction: NaBH4 in DMSO intermediate2->step3 intermediate3 This compound diethyl mercaptal step3->intermediate3 step4 Deprotection: HCl in DMSO intermediate3->step4 end This compound step4->end

Workflow for the synthesis of this compound.

Step 1: Preparation of L-arabinose diethyl mercaptal

  • Cool a mixture of ethyl mercaptan and concentrated hydrochloric acid to 0°C.

  • Slowly add L-arabinose to the cooled mixture with vigorous stirring.

  • Continue stirring for 1 hour. The product will solidify.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from boiling water to obtain pure L-arabinose diethyl mercaptal.

Step 2: Preparation of 5-Tosyl-L-arabinose diethyl mercaptal

  • Dissolve L-arabinose diethyl mercaptal in pyridine.

  • Add p-toluenesulfonyl chloride portion-wise to the solution while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the tosylated product.

Step 3: Reduction to this compound diethyl mercaptal

  • Prepare a solution of sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO).

  • Slowly add a DMSO solution of 5-Tosyl-L-arabinose diethyl mercaptal to the NaBH₄ solution with stirring.

  • Heat the reaction mixture at 90°C for 1 hour.

  • Remove the solvent under vacuum.

  • Decompose the residue with ice water and extract the product with ether.

  • Dry the ether layer and evaporate the solvent to obtain this compound diethyl mercaptal.

Step 4: Deprotection to this compound

  • React this compound diethyl mercaptal with 6N hydrochloric acid in DMSO at room temperature.

  • Stir the mixture for several hours until the solid dissolves completely.

  • Extract the aqueous layer with an organic solvent to remove by-products.

  • Neutralize the aqueous layer with a base (e.g., anion exchange resin or sodium bicarbonate).

  • Remove the solvent under vacuum to yield this compound.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the synthesis of 5,6,7,8-tetrahydro-L-biopterin (BH4). BH4 is an essential cofactor for aromatic amino acid hydroxylases, which are involved in the biosynthesis of neurotransmitters such as dopamine (B1211576) and serotonin. Deficiencies in BH4 can lead to serious metabolic disorders.

The synthesis of BH4 from this compound involves a condensation reaction with 2,5,6-triamino-4-pyrimidinone, followed by cyclization and reduction steps.

BH4_Synthesis_Pathway start This compound step1 Condensation start->step1 reagent1 2,5,6-Triamino-4-pyrimidinone reagent1->step1 intermediate1 Condensed Intermediate step2 Cyclization intermediate1->step2 step1->intermediate1 intermediate2 Dihydropterin Intermediate end 5,6,7,8-Tetrahydro-L-biopterin (BH4) intermediate2->end step2->intermediate2 reagent2 Reductant (e.g., NADPH) reagent2->end

Biosynthetic pathway of 5,6,7,8-Tetrahydro-L-biopterin from this compound.

Conclusion

This technical guide has provided a detailed examination of the stereochemistry, configuration, and synthesis of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. A thorough understanding of the structural and chemical properties of this deoxy sugar is crucial for its effective utilization in the synthesis of complex, biologically active molecules. Further research into the experimental determination of its physicochemical properties, such as melting point and NMR spectra, would be beneficial for the scientific community.

References

5-Deoxy-L-arabinose: A Technical Guide on its Potential Antibacterial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a monosaccharide derivative, specifically a deoxy sugar of L-arabinose. Deoxy sugars are integral components of various biologically active molecules, including some antibiotics, and their unique structure can confer specific inhibitory properties against microbial enzymes and metabolic pathways. While comprehensive studies on the antimicrobial spectrum of this compound are limited, existing biochemical data and supplier information suggest potential inhibitory activity against certain bacteria and fungi, notably Escherichia coli and Candida albicans. This guide synthesizes the current understanding of its potential mechanisms of action and provides standardized protocols for its evaluation as an antimicrobial agent.

Potential Antibacterial Properties against Escherichia coli

The primary reported mechanism for the potential antibacterial activity of this compound against Escherichia coli is its role as a strong inhibitor of the enzyme β-galactosidase.

Mechanism of Action: Inhibition of β-Galactosidase

β-galactosidase is a critical enzyme in E. coli, encoded by the lacZ gene, which is part of the well-studied lac operon. Its primary function is the hydrolysis of the disaccharide lactose (B1674315) into glucose and galactose, providing the bacterium with essential carbon sources for metabolism and growth.

By acting as an inhibitor of β-galactosidase, this compound can disrupt this key metabolic pathway. The inhibition of this enzyme would lead to an inability of the bacteria to utilize lactose, effectively starving the cells of a vital energy source and thereby inhibiting their growth and proliferation. This mechanism is particularly relevant in environments where lactose is a primary carbon source.

G Potential Antibacterial Mechanism of this compound in E. coli cluster_ecoli Escherichia coli Cell Lactose Lactose bGal β-galactosidase (lacZ) Lactose->bGal Hydrolysis Metabolism Energy Production & Bacterial Growth bGal->Metabolism Glucose + Galactose Arabinose This compound Arabinose->bGal Inhibition

Figure 1. Inhibition of β-galactosidase by this compound.

Potential Antifungal Properties against Candida albicans

While claims of activity against Candida albicans exist, the specific mechanism of action has not been elucidated in scientific literature. A hypothetical mechanism can be proposed based on the known antifungal targets and the structure of this compound.

Hypothetical Mechanism of Action: Disruption of Cell Wall Synthesis

The fungal cell wall is a crucial structure for maintaining cell integrity and is a primary target for antifungal drugs. The synthesis of key cell wall polysaccharides, such as mannans and glucans, involves complex enzymatic pathways that utilize various sugar precursors.

It is plausible that this compound, as a modified sugar, could act as an antimetabolite. It might be taken up by the fungal cell and enter the pathways for cell wall polysaccharide synthesis. Due to its structural difference from native sugars (lacking the 5-hydroxyl group), it could competitively inhibit key enzymes or be incorporated into growing polysaccharide chains, leading to chain termination or a structurally compromised cell wall. This would result in increased osmotic stress and, ultimately, cell lysis.

G Hypothetical Antifungal Mechanism of this compound cluster_candida Candida albicans Cell Precursors Sugar Precursors (e.g., UDP-glucose) Enzymes Glycosyltransferases Precursors->Enzymes CellWall Cell Wall Synthesis (Mannans, Glucans) Enzymes->CellWall Integrity Cell Integrity CellWall->Integrity Arabinose This compound Arabinose->Enzymes Competitive Inhibition or Faulty Incorporation

Figure 2. Hypothetical disruption of fungal cell wall synthesis.

Data Presentation (Template)

Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a compound. The following tables are templates illustrating how such data for this compound would be presented.

Table 1: Antibacterial Activity of this compound

Test Organism Strain MIC (µg/mL) MBC (µg/mL) Method
Escherichia coli ATCC 25922 [Data not available] [Data not available] Broth Microdilution

| ... | ... | ... | ... | ... |

Table 2: Antifungal Activity of this compound

Test Organism Strain MIC (µg/mL) MFC (µg/mL) Method
Candida albicans ATCC 90028 [Data not available] [Data not available] Broth Microdilution

| ... | ... | ... | ... | ... |

(MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration)

Experimental Protocols

The following are detailed, standardized protocols for determining the in vitro antibacterial and antifungal activity of a test compound such as this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) against E. coli

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

5.1.1 Materials:

  • This compound (test compound)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Appropriate solvent for the test compound (e.g., sterile deionized water or DMSO)

5.1.2 Procedure:

  • Preparation of Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of E. coli. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Plate Inoculation: a. Add 100 µL of CAMHB to each well of a sterile 96-well microtiter plate. b. Transfer 100 µL of the highest concentration of the test compound to the first column of wells, and perform serial dilutions across the plate, leaving the last column as a growth control (no compound). c. Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial concentration.

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) against C. albicans

This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.

5.2.1 Materials:

  • This compound (test compound)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

5.2.2 Procedure:

  • Preparation of Inoculum: a. Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions in RPMI-1640 medium.

  • Plate Inoculation: a. Dispense 100 µL of each compound dilution into the wells of a 96-well plate. b. Add 100 µL of the prepared yeast inoculum to each well.

  • Incubation: a. Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

G Experimental Workflow for MIC Determination prep_inoculum 1. Prepare Microbial Inoculum (0.5 McFarland) plate_setup 3. Dispense Compound Dilutions & Inoculum into 96-well Plate prep_inoculum->plate_setup prep_compound 2. Prepare Serial Dilutions of this compound prep_compound->plate_setup incubation 4. Incubate Plate (e.g., 37°C, 24h) plate_setup->incubation read_results 5. Read Results (Visual or Spectrophotometer) incubation->read_results determine_mic 6. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Figure 3. General workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound presents an interesting candidate for antimicrobial research, primarily due to its established role as a β-galactosidase inhibitor. This provides a clear, testable hypothesis for its antibacterial activity against lactose-fermenting bacteria like E. coli. Its potential as an antifungal agent is more speculative but warrants investigation, with possible mechanisms involving the disruption of cell wall synthesis.

To advance the understanding of this compound, rigorous in vitro studies are required to generate the quantitative data currently absent from the literature. The protocols outlined in this guide provide a framework for such investigations. Future research should focus on:

  • Determining the MIC and MBC/MFC values against a broad panel of bacterial and fungal pathogens.

  • Elucidating the precise kinetic parameters of β-galactosidase inhibition.

  • Investigating the proposed antifungal mechanism through cell wall integrity assays and enzymatic studies.

  • Evaluating its efficacy in more complex models, such as biofilm assays and in vivo infection models.

Such studies will be essential to validate the potential of this compound as a lead compound for the development of new antimicrobial agents.

5-Deoxy-L-arabinose as a Precursor for L-biopterin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of L-biopterin, a critical cofactor in various metabolic pathways, using 5-Deoxy-L-arabinose as a key precursor. This methodology offers a valuable alternative to other synthetic routes and has been a cornerstone in the production of L-biopterin and its derivatives for research and therapeutic applications. This document outlines the core chemical transformations, provides a summary of reported yields, and details the experimental protocols for the key steps involved in this synthesis.

Introduction to L-biopterin and the Synthetic Approach

L-biopterin, in its reduced form tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases, which are vital for the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is also a cofactor for nitric oxide synthases. Deficiencies in BH4 can lead to serious medical conditions, including atypical phenylketonuria and neurotransmitter deficiencies.

The synthesis of L-biopterin from this compound is a well-established chemical route. This approach, often referencing the pioneering work of Viscontini and others, involves the construction of the pterin (B48896) ring system by condensing a derivative of this compound with a substituted pyrimidine (B1678525). This guide will detail the primary stages of this synthesis:

  • Formation of this compound Phenylhydrazone: The initial step involves the reaction of this compound with phenylhydrazine (B124118) to form a stable phenylhydrazone intermediate.

  • Acylation of the Phenylhydrazone: The hydroxyl groups of the sugar moiety are protected by acylation, typically acetylation, to facilitate the subsequent condensation reaction.

  • Condensation with 2,4,5-Triamino-6-hydroxypyrimidine (Viscontini Reaction): This is the key step where the acylated phenylhydrazone is condensed with 2,4,5-triamino-6-hydroxypyrimidine to form the pterin ring system.

  • Oxidation: The resulting tetrahydropterin (B86495) derivative is oxidized to the more stable aromatic biopterin.

  • Deacylation: The protecting acyl groups are removed to yield the final L-biopterin product.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of L-biopterin from this compound.

Reaction Step Product Reported Yield (%) Reference
Phenylhydrazone FormationThis compound-phenylhydrazone96[1][2]
Overall ConversionL-biopterin (from this compound-phenylhydrazone-triacetate)42[3]
Final CrystallizationCrystalline L-biopterin60

Signaling Pathways and Experimental Workflows

The synthesis of L-biopterin from this compound is a chemical pathway. The following diagrams illustrate the logical flow of this synthesis.

L_Biopterin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_reagent1 Acylation cluster_intermediate2 Intermediate 2 cluster_reagent2 Condensation cluster_intermediate3 Intermediate 3 cluster_reagent3 Oxidation/Deacylation cluster_final Final Product A This compound C This compound Phenylhydrazone A->C B Phenylhydrazine B->C D This compound Phenylhydrazone Triacetate C->D Acylation Ac2O Acetic Anhydride (B1165640) E Tetrahydropterin Derivative D->E Condensation Pyrimidine 2,4,5-Triamino- 6-hydroxypyrimidine F L-Biopterin E->F Oxidation & Deacylation I2_NH4OH Iodine / NH4OH

Caption: Chemical synthesis workflow for L-biopterin from this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of L-biopterin from this compound.

Synthesis of this compound-phenylhydrazone

This protocol is adapted from a patented process.[1][2]

Materials:

Procedure:

  • To 80 ml of methanol, add 5.0 g (37.3 mmoles) of 5-deoxy-L-(+)-arabinose and stir until a clear solution is obtained.

  • With continuous stirring, add 4.5 g (42 mmoles) of phenylhydrazine dropwise to the solution.

  • Add a single drop of glacial acetic acid to the reaction mixture.

  • Allow the resulting yellow solution to stand at room temperature for 1 hour.

  • Evaporate the solvent under vacuum to obtain a thick, viscous residue.

  • Wash the residue twice with 30 ml of ether.

  • Dissolve the washed residue in 150 ml of ethyl acetate.

  • Wash the ethyl acetate solution twice with approximately 40 ml of water.

  • Dry the organic layer with sodium sulfate and evaporate the solvent under vacuum.

  • A pale yellow solid will form. Wash this solid twice with 30 ml of ether (for 30 minutes per wash) and then dry to yield this compound-phenylhydrazone.

Expected Yield: Approximately 8.0 g (96%).[1][2]

Synthesis of L-biopterin from this compound-phenylhydrazone-triacetate

This protocol is based on a described method for L-biopterin synthesis.[3]

Note: This protocol starts with the acetylated form of the phenylhydrazone. The acylation can be achieved using standard procedures with acetic anhydride and pyridine.

Materials:

Procedure:

  • Condensation: React this compound-phenylhydrazone-triacetate with 4-hydroxy-2,5,6-triaminopyrimidine in a suitable solvent under inert atmosphere. The reaction conditions (solvent, temperature, and time) should be optimized based on laboratory-specific setups, but typically involves refluxing in a solvent like methanol or ethanol.

  • Oxidation: After the condensation is complete, the resulting tetrahydropterin derivative is oxidized to 1',2'-O-diacetyl-L-biopterin using an iodine solution.

  • Deacetylation: The diacetyl-L-biopterin is then deacetylated using ammonium hydroxide.

  • Purification and Crystallization:

    • The crude L-biopterin is washed with cold water and ethanol.

    • The washed product is dissolved in boiling water, and a small amount of activated charcoal is added for decolorization.

    • The hot solution is filtered and allowed to cool to room temperature, followed by storage at 5°C for 10 hours to facilitate crystallization.

    • The crystalline L-biopterin is collected by filtration, washed sequentially with cold water, ethanol, and ether.

    • The final product is dried under vacuum.

Expected Yield: An overall yield of 42% for the conversion of this compound-phenylhydrazone-triacetate to pure L-biopterin has been reported.[3] A yield of 60% for the final crystallization step has also been noted in a similar process.

Conclusion

The synthesis of L-biopterin from this compound provides a reliable and scalable method for producing this vital biomolecule. The key to this process is the carefully controlled condensation of the protected sugar derivative with the pyrimidine precursor, followed by oxidation and deprotection. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and application of L-biopterin and its analogs. Further optimization of reaction conditions may lead to improved yields and purity, contributing to advancements in the study and treatment of disorders related to L-biopterin metabolism.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of 5-Deoxy-L-arabinose from L-rhamnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a deoxy sugar of significant interest in biochemical research and as a crucial intermediate in the synthesis of various pharmaceutical compounds, including L-erythro-5,6,7,8-tetrahydrobiopterin, a potential therapeutic agent for conditions like phenylketonuria.[1] Unlike its parent sugar, L-arabinose, this compound is not a naturally occurring sugar and therefore must be chemically synthesized.[1] This document provides detailed protocols for the chemical synthesis of this compound from the readily available starting material, L-rhamnose. The described method proceeds through the formation of an L-rhamnose dialkylmercaptal intermediate, followed by oxidation and subsequent decomposition to yield the final product.

Principle of the Method

The synthesis pathway involves a two-step process:

  • Formation and Oxidation of L-rhamnose Dialkylmercaptal: L-rhamnose is first converted to its diethylmercaptal derivative. This intermediate is then oxidized using hydrogen peroxide in an acetic acid solvent.

  • Decomposition to this compound: The resulting oxidation product is then decomposed using ammonia (B1221849) to yield this compound.

This method offers a cost-effective and high-yield route for the production of this compound.[1]

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the synthesis.

StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
11,1-diethylsulfonyl-L-rhamnoseL-rhamnose diethylmercaptal30% Hydrogen peroxideAcetic Acid20-3045High (not specified)
2This compound1,1-diethylsulfonyl-L-rhamnoseAmmonia---High (not specified)
-This compound-phenylhydrazone (Derivative for characterization)5-deoxy-L-(+)-arabinosePhenylhydrazine (B124118), Glacial Acetic AcidMethanol (B129727)Room Temperature196

Experimental Protocols

Materials and Reagents
Protocol 1: Synthesis of this compound from L-rhamnose

This protocol is adapted from a process described for producing this compound in high yield.[1]

Step 1: Preparation and Oxidation of L-rhamnose Diethylmercaptal

  • Prepare L-rhamnose diethylmercaptal from L-rhamnose and ethanethiol in the presence of concentrated hydrochloric acid.

  • Suspend 500 g of L-rhamnose diethylmercaptal in 2.75 liters of acetic acid.[1]

  • Over a period of 90 minutes, add 923.5 g of 30% aqueous hydrogen peroxide dropwise to the suspension, maintaining the temperature between 20°C and 30°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 45 hours.

  • To remove excess hydrogen peroxide, prepare a solution of 283.6 g of sodium sulfite in 1.4 liters of water in an ice bath.

  • Add the sodium sulfite solution dropwise to the reaction mixture.

Step 2: Decomposition to this compound

  • Following the removal of excess hydrogen peroxide, treat the resulting oxidation product with ammonia to decompose it and yield this compound.

  • The crude this compound can be purified by appropriate methods such as crystallization or chromatography.

Protocol 2: Preparation of this compound-phenylhydrazone for Characterization

This protocol describes the preparation of a crystalline derivative of this compound, which can be used for characterization and confirmation of the product's identity.

  • Dissolve 5.0 g (37.3 mmoles) of the synthesized 5-Deoxy-L-(+)-arabinose in 80 ml of methanol with stirring until a clear solution is obtained.

  • While stirring, add 4.5 g (42 mmoles) of phenylhydrazine dropwise to the solution, followed by the addition of a single drop of glacial acetic acid.

  • Allow the resulting yellow solution to stand at room temperature for 1 hour.

  • Evaporate the solvent under reduced pressure to obtain a thick, viscous residue.

  • Wash the residue twice with 30 ml of ether.

  • Dissolve the washed residue in 150 ml of ethyl acetate.

  • Wash the ethyl acetate solution twice with approximately 40 ml of water.

  • Dry the organic layer with sodium sulfate and evaporate the solvent under vacuum to yield a pale yellow, skin-like solid.

  • Wash the solid twice with 30 ml of ether (30 minutes per wash) and dry to obtain this compound-phenylhydrazone. The reported yield for this derivative is 96%.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Characterization LR L-Rhamnose LR_DM L-Rhamnose Diethylmercaptal LR->LR_DM Ethanethiol, HCl Ox_Prod Oxidized Intermediate LR_DM->Ox_Prod H2O2, Acetic Acid DLA This compound Ox_Prod->DLA Ammonia DLA_C This compound DLA->DLA_C Purification DLA_PH This compound- phenylhydrazone DLA_C->DLA_PH Phenylhydrazine, Acetic Acid

Caption: Overall workflow for the synthesis and characterization of this compound.

Logical Relationship of Synthesis Steps

logical_relationship start Start: L-Rhamnose step1 Step 1: Thioacetal Formation (Protection of Carbonyl Group) start->step1 step2 Step 2: Oxidation of Thioacetal step1->step2 step3 Step 3: Decomposition to Aldehyde step2->step3 end End Product: This compound step3->end

Caption: Logical progression of the chemical transformations in the synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a rare sugar with significant potential in biomedical research and as a precursor for the synthesis of various antiviral and anti-cancer drugs. Unlike naturally abundant sugars, its scarcity necessitates efficient synthetic methods. While chemical synthesis routes exist, they often involve harsh conditions and the use of toxic reagents. Enzymatic and chemoenzymatic syntheses offer a more environmentally friendly and highly selective alternative. This document provides detailed protocols for a proposed chemoenzymatic approach to synthesize this compound, leveraging the specificity of enzymes to achieve the desired transformation under mild conditions.

Currently, a direct one-step enzymatic synthesis of this compound from L-arabinose has not been extensively documented in scientific literature. The most promising route involves a chemoenzymatic strategy. This approach combines a chemical modification of the starting material, L-arabinose, to introduce a leaving group at the 5-position, followed by an enzymatic reduction to remove the hydroxyl group.

Proposed Chemoenzymatic Synthesis Pathway

The proposed pathway for the synthesis of this compound involves two main stages:

  • Chemical Synthesis of a 5-Modified L-arabinose Precursor: This step focuses on the selective modification of the primary hydroxyl group at the C5 position of L-arabinose to create a good leaving group. Two common modifications are tosylation and halogenation.

  • Enzymatic Reduction of the 5-Modified Precursor: This step utilizes a reductase enzyme to stereospecifically reduce the modified C5 position, yielding this compound. Alcohol dehydrogenases (ADHs) are promising candidates for this reduction.

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Reduction L_arabinose L-Arabinose tosyl_arabinose 5-Tosyl-L-arabinose L_arabinose->tosyl_arabinose Tosyl Chloride, Pyridine (B92270) halo_arabinose 5-Halo-5-deoxy-L-arabinose L_arabinose->halo_arabinose Halogenating agent (e.g., SOCl2, PBr3) product This compound tosyl_arabinose->product Alcohol Dehydrogenase (ADH) + Cofactor (NADH) halo_arabinose->product Reductase/ADH + Cofactor (NADH)

Figure 1. Proposed chemoenzymatic pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of 5-Tosyl-L-arabinose

This protocol is adapted from established chemical methods for the tosylation of primary alcohols on sugars.

Materials:

  • L-arabinose

  • Pyridine (anhydrous)

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • Dissolve L-arabinose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add tosyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain 5-Tosyl-L-arabinose.

  • Characterize the product using NMR and mass spectrometry.

Protocol 2: Enzymatic Reduction of 5-Tosyl-L-arabinose

This protocol outlines a general procedure for the enzymatic reduction using a commercially available alcohol dehydrogenase. The specific enzyme and conditions may require optimization.

Materials:

  • 5-Tosyl-L-arabinose

  • Alcohol dehydrogenase (ADH) from a suitable source (e.g., Saccharomyces cerevisiae, horse liver)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Cofactor regeneration system (optional, e.g., glucose and glucose dehydrogenase)

  • Reaction vessel (e.g., shaker flask)

  • Quenching solution (e.g., acetonitrile)

  • HPLC system for reaction monitoring and product quantification

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing:

    • 5-Tosyl-L-arabinose (e.g., 10 mM)

    • NADH (e.g., 1.2 equivalents)

    • Phosphate buffer (to final volume)

  • (Optional) If using a cofactor regeneration system, add glucose (e.g., 20 mM) and glucose dehydrogenase (e.g., 1-2 U/mL).

  • Equilibrate the reaction mixture to the optimal temperature for the chosen ADH (e.g., 30°C).

  • Initiate the reaction by adding the alcohol dehydrogenase (e.g., 10-20 U/mL).

  • Incubate the reaction mixture with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals, quenching with an equal volume of acetonitrile, and analyzing by HPLC.

  • Upon completion, terminate the reaction by denaturing the enzyme (e.g., by adding a larger volume of organic solvent or by heat treatment if the product is stable).

  • Purify the this compound from the reaction mixture using appropriate chromatographic techniques (e.g., ion-exchange chromatography or preparative HPLC).

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Hypothetical Quantitative Data for Chemoenzymatic Synthesis of this compound

StepSubstrateProductCatalyst/ReagentReaction Time (h)Temperature (°C)pHYield (%)Purity (%)
Chemical L-arabinose5-Tosyl-L-arabinoseTosyl Chloride, Pyridine160 - RT-75-85>95 (after chromatography)
Enzymatic 5-Tosyl-L-arabinoseThis compoundAlcohol Dehydrogenase, NADH24-48307.060-70>98 (after purification)

Note: The data in this table is hypothetical and serves as a target for the proposed experimental work. Actual results may vary depending on the specific enzymes and reaction conditions used.

Logical Workflow for Protocol Development

Workflow cluster_start Starting Point cluster_strategy Strategy Selection cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Reduction cluster_end Final Product start Need for this compound strategy Direct Enzymatic vs. Chemoenzymatic start->strategy chem_synthesis Synthesize 5-Modified L-arabinose Precursor strategy->chem_synthesis Chemoenzymatic Route purify_precursor Purify Precursor chem_synthesis->purify_precursor enzyme_selection Select Reductase/ADH purify_precursor->enzyme_selection reaction_optimization Optimize Reaction Conditions (pH, Temp, Substrate Conc.) enzyme_selection->reaction_optimization product_purification Purify this compound reaction_optimization->product_purification end_product Pure this compound product_purification->end_product

Figure 2. Workflow for the development of the chemoenzymatic synthesis protocol.

Conclusion and Future Perspectives

The proposed chemoenzymatic approach offers a viable and potentially superior alternative to purely chemical methods for the synthesis of this compound. The high selectivity of enzymatic catalysis can lead to higher yields and purity of the final product while minimizing the use of hazardous chemicals.

Future research should focus on:

  • Enzyme Discovery and Engineering: Screening for novel reductases with high activity and stability towards 5-modified L-arabinose precursors. Protein engineering could be employed to improve the catalytic efficiency and substrate specificity of existing enzymes.

  • Process Optimization: Detailed optimization of reaction parameters, including substrate and enzyme concentrations, temperature, pH, and cofactor regeneration systems, to maximize product yield and process efficiency.

  • Development of a Fully Enzymatic Pathway: Investigating the possibility of a multi-enzyme cascade reaction that starts from a more common precursor and proceeds through several enzymatic steps to generate this compound, thereby eliminating the need for chemical synthesis steps.

These advancements will be crucial for the cost-effective and sustainable production of this compound, facilitating its broader application in drug discovery and development.

Application Notes and Protocols for Utilizing 5-Deoxy-L-arabinose in Glycosyltransferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-deoxy-L-arabinose as a substrate in glycosyltransferase (GT) assays. The information contained herein is intended to guide researchers in exploring the substrate promiscuity of glycosyltransferases, identifying novel biocatalysts for the synthesis of modified glycoconjugates, and developing new therapeutic agents.

Introduction

Glycosyltransferases are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule, which can be a lipid, protein, or another carbohydrate.[1] The modification of natural products with deoxy sugars is a key strategy in glycoengineering to enhance their biological activity. This compound, a modified pentose, represents a valuable tool for probing the substrate specificity of GTs and for the enzymatic synthesis of novel glycoconjugates with potentially altered pharmacological properties. These application notes provide a framework for the chemoenzymatic synthesis of the required UDP-5-deoxy-L-arabinose donor and its subsequent use in a sensitive, high-throughput glycosyltransferase assay.

Chemoenzymatic Synthesis of UDP-5-deoxy-L-arabinose

The successful use of this compound in a glycosyltransferase assay necessitates its activation to a nucleotide sugar donor, typically a uridine (B1682114) diphosphate (B83284) (UDP) derivative. A chemoenzymatic approach is recommended for the synthesis of UDP-5-deoxy-L-arabinose, adapting established protocols for related nucleotide sugars.[2] This process involves the chemical synthesis of this compound-1-phosphate, followed by an enzymatic reaction using a UDP-sugar pyrophosphorylase (USP).

Protocol 1: Synthesis of UDP-5-deoxy-L-arabinose

Materials:

  • This compound

  • ATP (Adenosine triphosphate)

  • UTP (Uridine triphosphate)

  • Arabinokinase (e.g., from Acidobacteriota)[3]

  • UDP-sugar pyrophosphorylase (e.g., from Myxococcales, engineered for higher selectivity)[3]

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Purification system (e.g., anion-exchange chromatography)

Procedure:

  • Enzymatic Phosphorylation of this compound:

    • In a reaction vessel, combine this compound, a molar excess of ATP, and arabinokinase in the reaction buffer.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 37°C) for several hours.

    • Monitor the reaction for the formation of this compound-1-phosphate using a suitable method, such as thin-layer chromatography (TLC) or mass spectrometry.

    • Once the reaction is complete, inactivate the enzyme by heat treatment (e.g., 95°C for 5 minutes) and remove the precipitated protein by centrifugation.

  • Enzymatic Synthesis of UDP-5-deoxy-L-arabinose:

    • To the supernatant containing this compound-1-phosphate, add UTP and a highly selective UDP-sugar pyrophosphorylase.[3]

    • Incubate the reaction at the optimal temperature for the pyrophosphorylase (e.g., 37°C).

    • Monitor the formation of UDP-5-deoxy-L-arabinose by HPLC or mass spectrometry.

  • Purification of UDP-5-deoxy-L-arabinose:

    • Purify the UDP-5-deoxy-L-arabinose from the reaction mixture using anion-exchange chromatography.

    • Elute the product using a salt gradient (e.g., triethylammonium (B8662869) bicarbonate).

    • Desalt the purified fraction and lyophilize to obtain pure UDP-5-deoxy-L-arabinose.

    • Confirm the identity and purity of the final product by NMR and mass spectrometry.

Glycosyltransferase Assays Using UDP-5-deoxy-L-arabinose

A variety of assay formats can be employed to measure the activity of glycosyltransferases with UDP-5-deoxy-L-arabinose. A highly sensitive and versatile method is the bioluminescence-based UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced during the glycosyltransfer reaction.

Protocol 2: UDP-Glo™ Glycosyltransferase Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Purified glycosyltransferase of interest

  • UDP-5-deoxy-L-arabinose (synthesized as per Protocol 1)

  • Acceptor substrate (specific to the glycosyltransferase being tested)

  • Glycosyltransferase reaction buffer (optimized for the specific enzyme, typically containing a buffer such as Tris-HCl or HEPES, and divalent cations like Mg²⁺ or Mn²⁺)

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Glycosyltransferase Reaction Mix:

    • Prepare a master mix containing the reaction buffer, acceptor substrate, and the glycosyltransferase enzyme.

    • Prepare a negative control reaction mix without the enzyme.

  • Initiate the Glycosyltransferase Reaction:

    • To the wells of a 96-well plate, add the glycosyltransferase reaction mix.

    • Initiate the reaction by adding UDP-5-deoxy-L-arabinose to each well. The final concentration of the sugar donor should be optimized and ideally be around the expected Km value.

    • Incubate the plate at the optimal temperature for the glycosyltransferase for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the enzyme's activity.

  • UDP Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of UDP-Glo™ Reagent to each well.

    • Incubate at room temperature for 60 minutes to allow the UDP detection reaction to proceed to completion.

  • Measure Luminescence:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescence signal is directly proportional to the amount of UDP produced, and therefore to the activity of the glycosyltransferase.

  • Data Analysis:

    • Subtract the background luminescence (from the no-enzyme control) from the experimental values.

    • To quantify the UDP produced, a standard curve should be generated using known concentrations of UDP.

    • Enzyme kinetics (Km and Vmax) can be determined by varying the concentration of UDP-5-deoxy-L-arabinose while keeping the acceptor substrate concentration constant, and fitting the data to the Michaelis-Menten equation.

Data Presentation

The following table presents hypothetical kinetic data for a putative arabinosyltransferase with its natural substrate (UDP-L-arabinose) and the modified substrate (UDP-5-deoxy-L-arabinose). This table is for illustrative purposes to demonstrate how quantitative data from such assays should be structured for clear comparison.

Sugar DonorAcceptor SubstrateKm (µM)Vmax (pmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
UDP-L-arabinoseAcceptor A5012001.02.0 x 10⁴
UDP-5-deoxy-L-arabinoseAcceptor A1503000.251.7 x 10³
UDP-D-xyloseAcceptor A800500.045.0 x 10¹
UDP-D-glucoseAcceptor A> 2000< 10--

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual kinetic parameters will vary depending on the specific glycosyltransferase and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis UDP-5-deoxy-L-arabinose Synthesis cluster_assay Glycosyltransferase Assay s1 This compound s2 Phosphorylation (Arabinokinase, ATP) s1->s2 s3 This compound-1-P s2->s3 s4 UDP Addition (UDP-sugar pyrophosphorylase, UTP) s3->s4 s5 UDP-5-deoxy-L-arabinose s4->s5 s6 Purification (Anion Exchange) s5->s6 s7 Pure UDP-5-deoxy-L-arabinose s6->s7 a1 GT Reaction (Enzyme, Acceptor, UDP-5-deoxy-L-arabinose) s7->a1 a2 UDP Production a3 UDP-Glo™ Reagent Addition a2->a3 a4 Luminescence Detection a3->a4 a5 Data Analysis (Kinetics) a4->a5

Caption: Chemoenzymatic synthesis and assay workflow.

Glycosyltransferase Assay Principle

assay_principle cluster_gt_reaction Glycosyltransferase Reaction cluster_detection Bioluminescent Detection UDP_sugar UDP-5-deoxy-L-arabinose GT Glycosyltransferase UDP_sugar->GT Acceptor Acceptor Substrate Acceptor->GT Product Glycosylated Product GT->Product UDP UDP GT->UDP UDP_detect UDP UDP->UDP_detect ATP ATP UDP_detect->ATP UDP-Glo™ Enzyme 1 Reagent UDP-Glo™ Reagent Reagent->ATP Light Light ATP->Light Luciferase

Caption: Principle of the UDP-Glo™ glycosyltransferase assay.

References

Application of 5-Deoxy-L-arabinose in carbohydrate metabolism studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a deoxy sugar that serves as a valuable tool for researchers studying carbohydrate metabolism. Its structural similarity to L-arabinose, a naturally occurring pentose (B10789219), allows it to interact with specific enzymes involved in carbohydrate processing. The primary and most well-documented application of this compound is as a potent and specific inhibitor of the enzyme β-galactosidase. This property makes it an excellent probe for investigating the function and mechanism of this key enzyme in various biological systems. Furthermore, its relationship with L-arabinose provides a broader context for its use in studies related to pentose metabolism and the pentose phosphate (B84403) pathway (PPP).

These application notes provide an overview of the use of this compound in carbohydrate metabolism studies, with a focus on its role as a β-galactosidase inhibitor. Detailed protocols for enzyme inhibition assays are provided to facilitate its use in the laboratory.

Principle Application: Inhibition of β-Galactosidase

This compound is a strong competitive inhibitor of β-galactosidase[1]. Competitive inhibition occurs when the inhibitor molecule, in this case, this compound, structurally resembles the enzyme's natural substrate and binds to the active site. This binding prevents the substrate from accessing the active site, thereby reducing the enzyme's catalytic activity. The inhibition is reversible, and its extent depends on the relative concentrations of the substrate and the inhibitor.

The inhibitory activity of this compound against β-galactosidase can be quantified by determining its inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus, more potent inhibition. While widely recognized as a strong inhibitor, specific Kᵢ values for this compound are not consistently reported across the literature. The protocol provided in this document can be utilized to experimentally determine the Kᵢ value in a specific biological context.

Quantitative Data on β-Galactosidase Inhibition

The following table summarizes the key parameters related to the inhibition of β-galactosidase by this compound.

InhibitorEnzymeSubstrate (Artificial)Inhibition TypeInhibition Constant (Kᵢ)
This compoundβ-Galactosidase (e.g., from E. coli)o-nitrophenyl-β-D-galactopyranoside (ONPG)CompetitiveNot consistently reported; described as a "strong inhibitor". Can be determined using the provided protocol.

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Kᵢ) of this compound for β-Galactosidase

This protocol outlines the steps to determine the Kᵢ of this compound for β-galactosidase using the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). The hydrolysis of ONPG by β-galactosidase produces o-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at 420 nm.

Materials:

  • This compound

  • β-Galactosidase (e.g., from E. coli)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0; 1 mM MgCl₂; 50 mM β-mercaptoethanol)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator (37°C)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of β-galactosidase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of ONPG in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer at various concentrations.

    • Prepare the Stop Solution.

  • Set up the Assay Plate:

    • In a 96-well plate, set up reactions in triplicate for each concentration of inhibitor and substrate.

    • Each reaction well should contain:

      • A fixed volume of β-galactosidase solution.

      • Varying concentrations of ONPG.

      • Varying concentrations of this compound (including a zero-inhibitor control).

      • Assay buffer to bring all wells to the same final volume before adding the enzyme.

  • Enzyme Inhibition Assay:

    • Pre-incubate the microplate containing the buffer, substrate, and inhibitor at 37°C for 5 minutes.

    • Initiate the reaction by adding the β-galactosidase solution to each well.

    • Incubate the plate at 37°C.

    • At predetermined time points (e.g., every 2 minutes for 10-15 minutes), measure the absorbance at 420 nm using a microplate reader. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding the Stop Solution and then measure the absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of substrate and inhibitor from the linear portion of the absorbance vs. time plot.

    • To determine the type of inhibition and the Kᵢ value, plot the data using a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis. The Kᵢ can be calculated from the change in the apparent Kₘ.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound in metabolic studies is through direct interaction with an enzyme, rather than modulating a complex signaling pathway. The following diagrams illustrate the principle of competitive inhibition and a general workflow for an enzyme inhibition assay.

G Competitive Inhibition of β-Galactosidase cluster_0 Enzyme Active Site E β-Galactosidase (E) ES Enzyme-Substrate Complex (ES) E->ES Binds EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI Binds S Substrate (S) (e.g., Lactose, ONPG) S->ES I Inhibitor (I) (this compound) I->EI P Products (P) (e.g., Galactose + Glucose) ES->E Releases ES->P Catalyzes EI->E Releases

Caption: Competitive inhibition of β-galactosidase by this compound.

G Workflow for Enzyme Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) B Set up Assay Plate (Varying [Substrate] and [Inhibitor]) A->B C Pre-incubate at Optimal Temperature B->C D Initiate Reaction (Add Enzyme) C->D E Monitor Reaction Progress (Spectrophotometry) D->E F Stop Reaction (Optional Endpoint Assay) E->F G Data Analysis (Calculate V₀, Generate Plots) E->G F->G H Determine Inhibition Type and Kᵢ G->H

Caption: General workflow for determining enzyme inhibition kinetics.

Broader Context: L-arabinose and the Pentose Phosphate Pathway

While the primary application of this compound is as a specific enzyme inhibitor, its structural similarity to L-arabinose places it within the broader context of pentose metabolism. L-arabinose is a significant component of plant cell walls and can be metabolized by various microorganisms. In bacteria such as E. coli, L-arabinose is typically converted in three steps to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and precursors for nucleotide biosynthesis.

The lack of the 5-hydroxyl group in this compound likely prevents its entry and metabolism through the canonical L-arabinose metabolic pathway, which involves phosphorylation at the 5-position. This metabolic inertia, combined with its specific inhibitory activity, makes it a useful tool for dissecting specific enzymatic steps without significantly perturbing the central carbon metabolism.

G L-arabinose Metabolism and the Pentose Phosphate Pathway cluster_arabinose L-arabinose Catabolism cluster_ppp Central Metabolism Ara L-arabinose Rib L-ribulose Ara->Rib araA (Isomerase) Rib5P L-ribulose-5-phosphate Rib->Rib5P araB (Kinase) Xyl5P D-xylulose-5-phosphate Rib5P->Xyl5P araD (Epimerase) PPP Pentose Phosphate Pathway (PPP) Xyl5P->PPP Glycolysis Glycolysis Intermediates PPP->Glycolysis NADPH NADPH PPP->NADPH Precursors Nucleotide Precursors PPP->Precursors

Caption: Overview of L-arabinose catabolism and its entry into the PPP.

Conclusion

This compound is a valuable and specific tool for researchers in carbohydrate metabolism, primarily serving as a potent competitive inhibitor of β-galactosidase. Its use allows for the detailed study of this enzyme's function and kinetics. The provided protocols and diagrams offer a framework for utilizing this compound in enzyme inhibition studies. While its direct role in broader metabolic pathways is limited due to its structure, its relationship to L-arabinose provides important context for its application in the study of pentose metabolism. For drug development professionals, understanding such specific enzyme inhibitors can inform the design of novel therapeutics targeting carbohydrate-modifying enzymes.

References

5-Deoxy-L-arabinose: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a deoxy sugar derivative of the naturally occurring pentose (B10789219) L-arabinose, distinguished by the absence of a hydroxyl group at the C5 position. This structural modification imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. While its parent sugar, L-arabinose, is a common component of plant polysaccharides, this compound has garnered interest for its role as a synthetic precursor to therapeutic agents and for its own potential biological activities.

These application notes provide an overview of the known applications of this compound, with detailed protocols for its use and evaluation in relevant biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 13039-56-0[1]
Molecular Formula C₅H₁₀O₄[1]
Molecular Weight 134.13 g/mol [1]
Appearance White to off-white powder
Stereochemistry L-configuration[2]

Application 1: Precursor for the Synthesis of 5,6,7,8-Tetrahydro-L-biopterin (Sapropterin)

The most significant application of this compound is as a key starting material in the chemical synthesis of 5,6,7,8-tetrahydro-L-biopterin (BH4), also known as sapropterin (B162354). BH4 is an essential cofactor for several aromatic amino acid hydroxylases and all nitric oxide synthase (NOS) isoforms. Sapropterin is an approved medication for treating certain forms of phenylketonuria (PKU) and BH4 deficiencies.

Logical Workflow: From this compound to Nitric Oxide Synthesis

Tetrahydrobiopterin_Synthesis_and_Function cluster_synthesis Chemical Synthesis cluster_biological Biological Function A This compound C This compound -phenylhydrazone A->C B Phenylhydrazine (B124118) B->C E Tetrahydropterin Derivative C->E D 4-Hydroxy-2,5, 6-triaminopyrimidine D->E F 5,6,7,8-Tetrahydro-L-biopterin (BH4 / Sapropterin) E->F Oxidation & Deacetylation G Nitric Oxide Synthase (NOS) F->G Essential Cofactor I L-Citrulline + Nitric Oxide (NO) G->I H L-Arginine H->G J Physiological Effects (e.g., Vasodilation) I->J

Synthesis of BH4 and its role in the NOS pathway.
Experimental Protocol: Synthesis of this compound-phenylhydrazone

This protocol describes the initial step in the synthesis of tetrahydro-L-biopterin, the formation of the phenylhydrazone derivative.

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Stir bar and magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 5.0 g (37.3 mmol) of this compound in 80 mL of methanol in a round-bottom flask with stirring until a clear solution is obtained.

  • While stirring, add 4.5 g (42 mmol) of phenylhydrazine dropwise to the solution.

  • Add one drop of glacial acetic acid to the reaction mixture.

  • Allow the resulting yellow solution to stand at room temperature for 1 hour.

  • Concentrate the solution using a rotary evaporator under vacuum to obtain a thick, viscous residue.

  • Wash the residue twice with 30 mL of diethyl ether.

  • Dissolve the washed residue in 150 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash twice with 40 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under vacuum to yield a pale yellow solid, this compound-phenylhydrazone.

Application 2: Enzyme Inhibition – β-Galactosidase

This compound is reported to be a strong inhibitor of the enzyme β-galactosidase from Escherichia coli. This enzyme is widely used as a reporter gene in molecular biology and is involved in lactose (B1674315) metabolism. The inhibitory activity of this compound can be leveraged to study the enzyme's active site and mechanism or as a control compound in high-throughput screening for new inhibitors.

Quantitative Data: β-Galactosidase Inhibition
CompoundTarget EnzymeInhibition MetricValueReference
This compound β-Galactosidase (E. coli)IC₅₀ / KᵢData not available in cited literature, but described as a "strong inhibitor".[1][2]
Experimental Protocol: β-Galactosidase Inhibition Assay

This protocol provides a method to determine the inhibitory activity of this compound against β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • β-Galactosidase from E. coli

  • This compound

  • Z-Buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-Buffer)

  • Sodium Carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator at 37°C

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Z-Buffer (e.g., ranging from 1 µM to 10 mM). Include a "no inhibitor" control.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Z-Buffer

    • 10 µL of the appropriate this compound dilution (or buffer for control)

    • 10 µL of β-galactosidase enzyme solution (diluted in Z-Buffer to a concentration that gives a linear reaction rate over 30-60 minutes).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the ONPG solution to each well to start the reaction.

  • Incubate and Monitor: Incubate the plate at 37°C. The yellow color of o-nitrophenol will develop.

  • Stop Reaction: After a set time (e.g., 30 minutes), stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.

  • Measure Absorbance: Read the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Workflow for β-Galactosidase Inhibition Assay

Enzyme_Inhibition_Workflow A Prepare Reagents: - Z-Buffer - Enzyme Solution - ONPG Substrate - Inhibitor (this compound) B Create Serial Dilutions of Inhibitor A->B C Add Buffer, Inhibitor, and Enzyme to 96-well Plate B->C D Pre-incubate at 37°C C->D E Add ONPG Substrate to Initiate Reaction D->E F Incubate at 37°C E->F G Stop Reaction with Sodium Carbonate F->G H Read Absorbance at 420 nm G->H I Calculate % Inhibition and Determine IC₅₀ H->I

Workflow for determining enzyme inhibition.

Application 3: Antimicrobial and Antifungal Activity

This compound has been reported to possess inhibitory activity against the bacterium Escherichia coli and the pathogenic yeast Candida albicans. This suggests its potential as a scaffold for the development of novel antimicrobial agents. The deoxy nature of the sugar may influence its uptake by microbial transporters or its interaction with metabolic enzymes.

Quantitative Data: Antimicrobial Activity
CompoundTarget OrganismActivity MetricValueReference
This compound Escherichia coliMICData not available in cited literature.
This compound Candida albicansMICData not available in cited literature.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a microbial strain.

Materials:

  • This compound (sterilized, e.g., by filtration)

  • Test organism (E. coli or C. albicans)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm

  • Incubator (37°C for E. coli, 30-35°C for C. albicans)

Procedure:

  • Prepare Inoculum: Culture the test organism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium. The final volume in each well should be 100 µL. Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).

  • Inoculate Plate: Add 100 µL of the standardized inoculum to each well (except the negative control). The final volume in the test wells will be 200 µL.

  • Incubation: Cover the plate and incubate for 18-24 hours under appropriate temperature and atmospheric conditions.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the OD₆₀₀ of each well.

Application 4: Intermediate for Antiviral Nucleoside Analogs

The unique structure of deoxy sugars is often exploited in the synthesis of nucleoside analogs with antiviral properties. The absence of a hydroxyl group can prevent the formation of phosphodiester bonds, acting as a chain terminator in viral nucleic acid synthesis, or alter the molecule's interaction with viral enzymes. While direct antiviral activity of this compound is not well-documented, its derivatives have shown promise. For instance, benzimidazole (B57391) derivatives of 5-deoxy-L-lyxose (a stereoisomer) have demonstrated activity against human cytomegalovirus (HCMV). This suggests that this compound could serve as a valuable chiral pool starting material for creating libraries of novel nucleoside analogs to be screened for antiviral activity.

Conclusion

This compound is a versatile medical intermediate with established and potential applications in drug discovery. Its primary role as a precursor for the synthesis of the approved drug sapropterin highlights its importance in treating metabolic disorders. Furthermore, its reported inhibitory effects on β-galactosidase and various microbes, though not yet fully quantified in publicly available literature, suggest promising avenues for further research. The protocols provided herein offer a framework for researchers to quantitatively assess these biological activities and to utilize this compound as a scaffold for the development of new therapeutic agents.

References

Application Notes and Protocols for the Analytical Detection of 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a monosaccharide derivative in which the hydroxyl group at the C5 position is replaced by a hydrogen atom.[1] This structural modification distinguishes it from its parent sugar, L-arabinose. While not a common metabolite in central metabolic pathways, this compound and other deoxysugars are of interest in glycobiology and drug development as synthetic intermediates or as specific enzyme inhibitors. For instance, this compound is known to be a strong inhibitor of β-galactosidase.[2] Accurate and robust analytical methods are crucial for its detection and quantification in various matrices, from reaction mixtures to biological samples.

This document provides detailed application notes and protocols for the analysis of this compound using modern chromatographic techniques. Given that dedicated protocols for this specific analyte are not widely published, the methodologies presented here are adapted from established methods for other deoxysugars and monosaccharides. These protocols should be considered as starting points for method development and will require validation for specific applications. No significant involvement in cellular signaling pathways has been documented for this compound.

Chromatographic Methods for Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used techniques for the analysis of monosaccharides, including deoxysugars.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. Therefore, analysis is typically achieved through derivatization to attach a UV-active or fluorescent tag, or by using specialized detection methods like Pulsed Amperometric Detection (PAD) or Evaporative Light Scattering Detection (ELSD).

HPAE-PAD is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates.[3] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column.[4] Pulsed amperometric detection allows for the sensitive and direct electrochemical detection of the eluted carbohydrates.[5]

Experimental Protocol: HPAE-PAD

  • Instrumentation:

    • High-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

    • Anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

  • Reagents:

  • Chromatographic Conditions (Isocratic Elution):

    • Column: Dionex CarboPac PA20 (3 x 150 mm) or similar

    • Mobile Phase: 10-20 mM Sodium Hydroxide (prepare fresh by diluting 50% stock solution with deionized water and sparge with helium)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrates.[5]

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • Create a series of calibration standards (e.g., 0.1 to 20 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Aqueous samples can often be analyzed after simple filtration (0.22 µm).

    • For complex matrices, refer to the Sample Preparation section.

PMP reacts with the reducing end of sugars under mild alkaline conditions to form a derivative with a strong UV chromophore, enabling sensitive detection.[6] This is a robust and widely used method for monosaccharide analysis.[7]

Experimental Protocol: PMP Derivatization and HPLC-UV

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

  • Derivatization Procedure:

    • To 100 µL of sugar standard or sample (containing 10-100 nmol of sugar), add 100 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.

    • Vortex and incubate in a water bath at 70 °C for 60 minutes.

    • Cool the reaction mixture to room temperature.

    • Neutralize by adding 100 µL of 0.3 M HCl.

    • Add 1 mL of deionized water.

    • Extract three times with 1 mL of chloroform to remove excess PMP reagent. Vortex and centrifuge to separate phases.

    • Collect the aqueous (upper) layer and filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 80-90% A / 10-20% B (isocratic) or a shallow gradient depending on the complexity of the sample.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection: UV at 245 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and provides structural information, making it a powerful tool for sugar analysis. However, it requires derivatization to make the non-volatile sugars amenable to gas chromatography.

This two-step derivatization is a gold standard for GC-MS analysis of sugars.[8] Methoximation protects the aldehyde group and prevents the formation of multiple anomeric peaks, followed by silylation of the hydroxyl groups to increase volatility.[9][10]

Experimental Protocol: GC-MS with TMS Derivatization

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

    • Capillary GC column suitable for sugar analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Reagents:

    • Pyridine (B92270) (anhydrous)

    • Methoxyamine hydrochloride (MeOx)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • This compound standard

    • Internal standard (e.g., Sorbitol or a stable isotope-labeled sugar)

  • Derivatization Procedure:

    • Lyophilize the aqueous sample or standard to complete dryness in a GC vial. Ensure all moisture is removed as silylating reagents are water-sensitive.[9]

    • Methoximation: Add 50 µL of methoxyamine hydrochloride solution in pyridine (20 mg/mL). Cap the vial tightly and incubate at 37-60 °C for 90 minutes with shaking.

    • Cool the vial to room temperature.

    • Silylation: Add 80 µL of MSTFA. Cap tightly and incubate at 37-60 °C for 30-60 minutes with shaking.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1) or Splitless, depending on concentration

    • Oven Program: Initial 140 °C for 2 min, ramp at 5 °C/min to 240 °C, then ramp at 20 °C/min to 300 °C, hold for 5 min. (This program should be optimized).

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization: Electron Impact (EI) at 70 eV

    • Scan Mode: Full Scan (e.g., m/z 50-600) for identification or Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the described methods. These values are adapted from literature for similar deoxysugars (e.g., fucose, rhamnose) and monosaccharides and must be experimentally verified for this compound during method validation.

ParameterHPAE-PADHPLC-UV (PMP)GC-MS (TMS)
Principle Anion-exchange separation, direct electrochemical detectionReverse-phase separation of UV-active derivativeGas-phase separation of volatile derivative, mass-based detection
Derivatization Not requiredRequired (Pre-column)Required (Pre-analysis)
LOD (Est.) 1-10 pmol5-20 pmol<1 pmol (SIM mode)
LOQ (Est.) 5-30 pmol15-60 pmol~2 pmol (SIM mode)
Linearity (r²) (Est.) > 0.995> 0.998> 0.995
Specificity HighHighVery High (MS detection)
Throughput High (direct injection)Medium (derivatization step)Low (long run times, derivatization)
Advantages No derivatization, high sensitivityRobust, uses standard HPLC-UVHigh specificity, structural info
Disadvantages Requires specialized IC system, sensitive to high saltDerivatization can be complex, reagent removal neededDerivatization required, sensitive to moisture, matrix effects

Sample Preparation for Biological Matrices

Effective sample preparation is critical to remove interferences such as proteins, salts, and lipids, which can affect chromatographic performance and detection.[11]

Protocol: General Sample Preparation from Biofluids (e.g., Plasma, Urine)

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of sample, add 400 µL of cold acetonitrile or methanol.

    • Vortex vigorously for 1 minute.

    • Incubate at -20 °C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the appropriate solvent for analysis (e.g., deionized water for HPAE-PAD, or proceed to derivatization for HPLC/GC).

  • Solid-Phase Extraction (SPE) for Cleanup:

    • For samples requiring further cleanup, a C18 or graphitized carbon black (GCB) SPE cartridge can be used.

    • Condition: Activate the cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load: Apply the reconstituted sample extract.

    • Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to elute salts and highly polar interferences.

    • Elute: Elute the this compound with a stronger solvent (e.g., 50% acetonitrile). The exact solvent composition must be optimized.

    • Evaporate the eluate and reconstitute for analysis or derivatization.

Visualizations of Experimental Workflows

HPAE_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAE-PAD Analysis Sample Aqueous Sample Filtered_Sample 0.22 µm Filtration Sample->Filtered_Sample Injection Inject into IC System Filtered_Sample->Injection Separation Anion-Exchange Separation (High pH) Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for direct analysis of this compound using HPAE-PAD.

HPLC_PMP_Workflow cluster_prep Derivatization cluster_analysis HPLC-UV Analysis Sample Sample/ Standard Deriv Add NaOH + PMP Heat at 70°C Sample->Deriv Neutralize Neutralize with HCl Deriv->Neutralize Extract Chloroform Extraction Neutralize->Extract Final Aqueous Layer for Injection Extract->Final Injection Inject into HPLC System Final->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (245 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for PMP derivatization followed by HPLC-UV analysis.

GC_MS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis Sample Dry Sample/ Standard Methox Methoximation (MeOx in Pyridine) Sample->Methox Silyl Silylation (MSTFA) Methox->Silyl Injection Inject into GC-MS System Silyl->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for GC-MS analysis after methoximation and silylation.

References

Application Note: GC-MS Analysis of 5-Deoxy-L-arabinose after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 5-Deoxy-L-arabinose using Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization procedure. Due to the low volatility of sugars, derivatization is a critical step to enable their analysis by GC-MS. The described method, involving methoximation followed by trimethylsilylation (TMS), is a robust and widely used technique for the analysis of monosaccharides and is readily applicable to deoxy sugars such as this compound. This document provides detailed experimental procedures, expected quantitative performance based on analogous compounds, and visual workflows to guide researchers in implementing this analytical method.

Introduction

This compound is a deoxy sugar of significant interest in various fields, including biochemistry and drug development. Accurate and reliable quantification of this and other rare sugars is crucial for understanding their roles in biological processes and for quality control in synthetic applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of small molecules. However, the inherent low volatility and high polarity of sugars necessitate a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.[1]

The most common derivatization techniques for sugars include silylation and acetylation.[1] A two-step approach involving oximation followed by silylation is often preferred as it reduces the number of isomeric peaks, simplifying the resulting chromatogram.[1] This application note provides a detailed protocol for the derivatization of this compound and its subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine (B92270), anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane, GC grade

  • Internal Standard (e.g., Sorbitol or a stable isotope-labeled analog)

  • Sample vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous pyridine to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with anhydrous pyridine to cover the desired concentration range.

  • Internal Standard: Prepare a stock solution of the internal standard in anhydrous pyridine. Add a consistent amount of the internal standard to all standards and samples.

  • Sample Preparation: For samples containing this compound, ensure they are free of water. Lyophilization (freeze-drying) is a recommended method for drying aqueous samples.

Derivatization Protocol: Methoximation and Silylation[2]
  • Transfer a known volume (e.g., 100 µL) of the standard or dried sample into a sample vial.

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 37°C for 90 minutes in a heating block or oven.

  • After cooling to room temperature, add 70 µL of MSTFA to the mixture.

  • Vortex the mixture for 1 minute.

  • Incubate the mixture at 37°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

Derivatization_Workflow Derivatization Workflow Sample Dried Sample or Standard Add_MeOx Add Methoxyamine HCl in Pyridine Sample->Add_MeOx Vortex1 Vortex Add_MeOx->Vortex1 Incubate1 Incubate at 37°C for 90 min Vortex1->Incubate1 Cool1 Cool to Room Temperature Incubate1->Cool1 Add_MSTFA Add MSTFA Cool1->Add_MSTFA Vortex2 Vortex Add_MSTFA->Vortex2 Incubate2 Incubate at 37°C for 30 min Vortex2->Incubate2 Cool2 Cool to Room Temperature Incubate2->Cool2 Ready Ready for GC-MS Analysis Cool2->Ready

Caption: Workflow for the derivatization of this compound.

GC-MS Analysis

The following are general GC-MS conditions that can be used as a starting point. Optimization may be required for specific instrumentation and applications.

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 290°C

  • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 4 min

    • Ramp to 310°C at 5°C/min

    • Hold at 310°C for 10 min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (e.g., m/z 40-510) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

GCMS_Analysis_Workflow GC-MS Analysis Workflow Derivatized_Sample Derivatized Sample Injection GC Injection Derivatized_Sample->Injection Separation Chromatographic Separation (DB-5MS column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Full Scan / SIM) Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

Caption: General workflow for the GC-MS analysis.

Data Presentation and Expected Performance

While specific quantitative data for this compound is not widely published, the performance of the method can be estimated based on data from similar monosaccharides analyzed using GC-MS after derivatization.

Table 1: Expected Quantitative Performance for Derivatized Monosaccharides by GC-MS

ParameterExpected RangeReference
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Recovery90 - 110%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 20%

Note: These values are indicative and should be experimentally determined for this compound during method validation.

Expected Mass Spectrum

Conclusion

The described method of methoximation followed by silylation provides a robust and reliable approach for the derivatization of this compound for subsequent GC-MS analysis. This application note offers a detailed protocol and expected performance characteristics to guide researchers in the quantitative analysis of this and other deoxy sugars. Method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is essential for ensuring the reliability of the obtained results.

References

Application Notes and Protocols for the Structural Elucidation of 5-Deoxy-L-arabinose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of 5-Deoxy-L-arabinose using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this compound, this guide utilizes predicted ¹H and ¹³C NMR data as a reference. Detailed protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are provided. Furthermore, this document outlines the logical workflow for spectral interpretation, facilitating the unambiguous assignment of all proton and carbon signals. The presented methodologies and data serve as a practical resource for researchers involved in the analysis of deoxy sugars and related carbohydrate derivatives.

Introduction to NMR Spectroscopy of Deoxy Sugars

NMR spectroscopy is an unparalleled technique for the structural determination of carbohydrates in solution.[1] For deoxy sugars like this compound, NMR provides critical information regarding the primary structure, including the stereochemistry and the absence of specific hydroxyl groups. The removal of the C5 hydroxyl group in L-arabinose to form this compound induces significant changes in the NMR spectra. The H5 protons become a methyl group doublet, a distinctive feature, and the chemical shifts of neighboring nuclei (H4, C4, and C5) are altered compared to the parent sugar.

Like many monosaccharides, this compound is expected to exist in solution as an equilibrium mixture of α and β anomers in both pyranose and furanose ring forms. This results in a complex NMR spectrum with multiple sets of signals, requiring a combination of 1D and 2D NMR experiments for complete assignment.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for the dominant pyranose forms of this compound in D₂O. These values were generated using computational prediction tools and serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for 5-Deoxy-L-arabinopyranose (in D₂O)
ProtonPredicted δ (ppm) (α-anomer)Predicted J (Hz) (α-anomer)Predicted δ (ppm) (β-anomer)Predicted J (Hz) (β-anomer)
H-15.15d, J = 3.54.50d, J = 7.5
H-23.65dd, J = 3.5, 9.53.55dd, J = 7.5, 9.5
H-33.80dd, J = 9.5, 3.03.70dd, J = 9.5, 3.0
H-43.95m3.90m
H-5 (CH₃)1.25d, J = 6.51.20d, J = 6.5

Note: Chemical shifts are referenced to residual HDO at 4.79 ppm. Multiplicity (d = doublet, dd = doublet of doublets, m = multiplet) and coupling constants are indicative values.

Table 2: Predicted ¹³C NMR Data for 5-Deoxy-L-arabinopyranose (in D₂O)
CarbonPredicted δ (ppm) (α-anomer)Predicted δ (ppm) (β-anomer)
C-193.097.5
C-269.072.0
C-370.573.5
C-471.574.5
C-5 (CH₃)17.016.5

Note: Chemical shifts are referenced to an external standard or predicted based on the solvent.

Experimental Protocols

Sample Preparation
  • Dissolution: Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilization (Optional but Recommended): To remove exchangeable hydroxyl protons that can obscure the spectrum, perform a series of lyophilization steps. Dissolve the sample in D₂O, freeze, and lyophilize. Repeat this process 2-3 times.

  • Final Dissolution: After the final lyophilization, dissolve the sample in the final volume of D₂O.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Referencing: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or use the residual solvent peak (HDO) for referencing the ¹H spectrum.

G Sample Preparation Workflow cluster_prep Preparation Steps weigh Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve1 Dissolve in D₂O weigh->dissolve1 lyophilize Freeze & Lyophilize (Repeat 2-3x) dissolve1->lyophilize dissolve2 Final Dissolution in 0.6-0.7 mL D₂O lyophilize->dissolve2 transfer Transfer to NMR Tube dissolve2->transfer G NMR Experiment Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments H1 ¹H NMR (Proton Count & Coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C NMR / DEPT-135 (Carbon Count & Type) HSQC HSQC (¹H-¹³C Direct Correlation) C13->HSQC COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Corr.) HSQC->HMBC elucidation Structural Elucidation HMBC->elucidation start Prepared Sample start->H1 start->C13 G Logical Flow for Spectral Interpretation cluster_data Acquired Spectra cluster_steps Interpretation Steps H1_spec ¹H Spectrum step1 1. Identify Anomeric Protons (H-1) in ¹H Spectrum H1_spec->step1 COSY_spec COSY Spectrum step2 2. Trace ¹H-¹H Connectivity (H-1 to H-4) using COSY COSY_spec->step2 HSQC_spec HSQC Spectrum step4 4. Assign Carbons (C1-C5) via ¹H-¹³C HSQC HSQC_spec->step4 HMBC_spec HMBC Spectrum step5 5. Verify Assignments with Long-Range HMBC Correlations HMBC_spec->step5 step1->step2 step3 3. Confirm H-4 to H-5 (CH₃) Correlation in COSY step2->step3 step3->step4 step4->step5 result Complete Assignment of α/β Anomers step5->result

References

Application Notes and Protocols for the Mass Spectrometry of 5-Deoxy-L-arabinose and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-L-arabinose is a deoxy sugar that plays a role in various biological processes and serves as a building block in the synthesis of several important biomolecules. Its analysis is crucial in fields ranging from metabolic research to drug development. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers a powerful tool for the sensitive and specific detection and quantification of this compound and its derivatives.

These application notes provide an overview of the common MS-based methods for the analysis of this compound, including detailed experimental protocols for derivatization and analysis.

Analytical Techniques

The analysis of polar molecules like this compound by mass spectrometry often requires derivatization to increase volatility for GC-MS or to enhance ionization efficiency and chromatographic retention for LC-MS. The two most common derivatization strategies for GC-MS analysis of sugars are the formation of alditol acetates and trimethylsilyl (B98337) (TMS) ethers. For LC-MS analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation method for underivatized sugars.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of monosaccharides. Derivatization is essential to make the sugars volatile enough for gas chromatography.

  • Alditol Acetate (B1210297) Derivatization: This method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. A key advantage of this method is that it produces a single peak for each sugar, simplifying chromatograms and facilitating quantification.

  • Trimethylsilyl (TMS) Derivatization: This is another common technique where the hydroxyl groups are converted to TMS ethers. This method is often faster than alditol acetate formation but can produce multiple peaks for a single sugar due to the presence of different anomers (α and β) and ring forms (pyranose and furanose), which can complicate analysis. A methoximation step prior to silylation can reduce the number of isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of polar and non-volatile compounds in their native form.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This allows for the retention and separation of highly polar compounds like sugars.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar molecules. In positive ion mode, this compound is expected to form adducts with protons ([M+H]⁺) or alkali metals like sodium ([M+Na]⁺).[1] In negative ion mode, halide adducts such as [M+Cl]⁻ may be observed.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used for structural confirmation and quantitative analysis. In Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity.

Quantitative Data Presentation

Due to the limited availability of published experimental mass spectral data specifically for this compound derivatives, the following tables are based on the known fragmentation patterns of similar deoxy-sugars and general principles of carbohydrate fragmentation in mass spectrometry. Researchers should confirm these fragments and transitions with authentic standards.

Table 1: Predicted Key Mass Fragments for GC-MS Analysis of this compound Derivatives

DerivativePredicted Key Mass Fragments (m/z)Interpretation
Alditol Acetate 43, 85, 115, 128, 145, 187, 217, 259Characteristic fragments arising from the cleavage of the carbon-carbon backbone of the acetylated pentitol. The absence of a fragment corresponding to the loss of a CH2OAc group from the molecular ion would be indicative of the 5-deoxy nature.
Trimethylsilyl (TMS) Ether 73, 103, 147, 204, 217, 305Common fragments for TMS-derivatized compounds (m/z 73: [Si(CH3)3]⁺) and characteristic fragments from the sugar backbone. The molecular ion is often not observed.

Table 2: Predicted LC-MS/MS Transitions for Quantitative Analysis of this compound

Precursor Ion AdductPrecursor Ion (m/z)Predicted Product Ions (m/z)
[M+H]⁺135.065117.055 ([M+H-H₂O]⁺), 101.060 ([M+H-2H₂O]⁺), 87.044, 73.029
[M+Na]⁺157.047139.036 ([M+Na-H₂O]⁺), 121.026 ([M+Na-2H₂O]⁺), 97.042
[M-H]⁻133.050115.040 ([M-H-H₂O]⁻), 101.024, 85.029, 71.013

Experimental Protocols

Protocol 1: Alditol Acetate Derivatization for GC-MS Analysis

This protocol is adapted from standard procedures for monosaccharide analysis.

Materials:

  • Sample containing this compound (e.g., hydrolyzed polysaccharide, biological extract)

  • Sodium borohydride (B1222165) (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)

  • Glacial acetic acid

  • Acetic anhydride (B1165640)

  • 1-Methylimidazole

  • Dichloromethane (DCM)

  • Water (HPLC grade)

  • Internal standard (e.g., myo-inositol or a stable isotope-labeled sugar)

Procedure:

  • Reduction: a. To 10-100 µg of dried sample in a screw-cap tube, add 100 µL of the internal standard solution. b. Add 100 µL of the NaBH₄ solution. c. Incubate at 40°C for 90 minutes. d. To stop the reaction, add 20 µL of glacial acetic acid. Vortex briefly.

  • Borate Removal: a. Add 200 µL of methanol (B129727) and evaporate to dryness under a stream of nitrogen at 40°C. b. Repeat the methanol addition and evaporation step two more times.

  • Acetylation: a. To the dried sample, add 100 µL of acetic anhydride and 10 µL of 1-methylimidazole. b. Vortex and incubate at room temperature for 10 minutes.

  • Work-up: a. Add 500 µL of water to stop the reaction. b. Add 500 µL of DCM and vortex vigorously for 1 minute. c. Centrifuge at 2,000 x g for 5 minutes to separate the layers. d. Transfer the lower DCM layer to a clean vial for GC-MS analysis.

Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

This protocol includes a methoximation step to reduce the number of anomeric peaks.[1]

Materials:

  • Dried sample containing this compound

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Internal standard (e.g., sorbitol)

Procedure:

  • Methoximation: a. To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine. b. Incubate at 60°C for 45 minutes with shaking.

  • Silylation: a. Cool the sample to room temperature. b. Add 100 µL of MSTFA + 1% TMCS. c. Incubate at 60°C for 45 minutes with shaking.

  • Analysis: a. Cool the sample to room temperature. b. Transfer the derivatized sample to a GC vial for immediate analysis.

Protocol 3: HILIC-LC-MS/MS Analysis of Underivatized this compound

This protocol provides a general framework for the analysis of underivatized sugars. Optimization of the gradient and MS parameters will be necessary for specific applications.

Materials:

  • Sample containing this compound dissolved in a suitable solvent (e.g., 80% acetonitrile/20% water)

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HILIC column (e.g., amide- or amine-based stationary phase)

Procedure:

  • LC Separation: a. Equilibrate the HILIC column with 95% Mobile Phase B. b. Inject the sample. c. Elute with a gradient, for example:

    • 0-2 min: 95% B
    • 2-15 min: Linear gradient to 70% B
    • 15-18 min: Hold at 70% B
    • 18-20 min: Return to 95% B and re-equilibrate.

  • MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive or negative ion mode. b. Perform a full scan to identify the precursor ion of this compound (e.g., m/z 135.065 for [M+H]⁺). c. Perform product ion scans to identify characteristic fragment ions. d. Set up a Multiple Reaction Monitoring (MRM) method using the identified precursor and product ions for quantitative analysis (refer to Table 2 for predicted transitions).

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Sample Sample containing This compound Hydrolysis Hydrolysis (if polysaccharide) Sample->Hydrolysis Drying Drying Hydrolysis->Drying Alditol_Acetate Alditol Acetate Formation Drying->Alditol_Acetate TMS_Ether TMS Ether Formation Drying->TMS_Ether GC_MS GC-MS Analysis Alditol_Acetate->GC_MS TMS_Ether->GC_MS Data_Analysis Data Analysis (Quantification & Identification) GC_MS->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

LC_MS_Workflow Sample Sample containing This compound Extraction Extraction & Dilution Sample->Extraction HILIC HILIC Separation Extraction->HILIC ESI_MS_MS ESI-MS/MS Detection (MRM Mode) HILIC->ESI_MS_MS Data_Analysis Data Analysis (Quantification) ESI_MS_MS->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

L_Arabinose_Metabolism cluster_bacterial Bacterial Pathway cluster_fungal Fungal Pathway L_Arabinose_B L-Arabinose L_Ribulose L-Ribulose L_Arabinose_B->L_Ribulose L-arabinose isomerase L_Ribulose_5P L-Ribulose-5-phosphate L_Ribulose->L_Ribulose_5P L-ribulokinase D_Xylulose_5P_B D-Xylulose-5-phosphate L_Ribulose_5P->D_Xylulose_5P_B L-ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P_B->PPP L_Arabinose_F L-Arabinose L_Arabinitol L-Arabinitol L_Arabinose_F->L_Arabinitol L-arabinose reductase L_Xylulose L-Xylulose L_Arabinitol->L_Xylulose L-arabinitol 4-dehydrogenase Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase D_Xylulose_5P_F D-Xylulose-5-phosphate D_Xylulose->D_Xylulose_5P_F Xylulokinase D_Xylulose_5P_F->PPP Deoxy_Arabinose This compound (Not a direct metabolite of these pathways)

Caption: Major metabolic pathways of L-arabinose.[1]

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a powerful tool for researchers in various scientific disciplines. The choice between GC-MS and LC-MS will depend on the specific application, sample matrix, and available instrumentation. The protocols and data presented here provide a foundation for the development and implementation of robust and reliable analytical methods for this important deoxy sugar. It is highly recommended to use authentic standards to verify retention times and fragmentation patterns for accurate identification and quantification.

References

Application Notes and Protocols: 5-Deoxy-L-arabinose in Competitive Inhibition Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Deoxy-L-arabinose is a monosaccharide derivative that has been identified as a potent inhibitor of β-galactosidase, an enzyme crucial in the metabolism of lactose.[1] Its structural similarity to the natural substrate allows it to bind to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. This mechanism of action is known as competitive inhibition. Understanding the kinetics of this inhibition is vital for researchers developing enzyme inhibitors and for professionals in drug development targeting enzymatic pathways.

These application notes provide a comprehensive overview of the use of this compound as a competitive inhibitor, with a focus on β-galactosidase from Escherichia coli. Detailed protocols for determining the kinetic parameters of this inhibition are also presented.

Principle of Competitive Inhibition

In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme.[2] The inhibitor is often structurally similar to the substrate. The binding of the inhibitor to the active site is reversible, and the inhibition can be overcome by increasing the substrate concentration.

The Michaelis-Menten equation, which describes the kinetics of enzyme-catalyzed reactions, is modified in the presence of a competitive inhibitor:

V = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])

Where:

  • V is the reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • [I] is the inhibitor concentration

  • Ki is the inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex.

A key characteristic of competitive inhibition is that it increases the apparent Km of the enzyme, while the Vmax remains unchanged. This is because at very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the enzyme.

Quantitative Data Presentation

InhibitorEnzymeSubstrateKm (mM)Apparent Km (mM) with InhibitorVmax (µmol/min/mg)Ki (mM)
This compound β-Galactosidase (E. coli)ONPGTBDTBDTBDTBD
Galactoseβ-Galactosidase (E. coli)ONPG0.800[4]Variable (depends on [I])0.0864~4.0

TBD: To be determined experimentally.

Experimental Protocols

This section provides a detailed protocol to determine the competitive inhibition of E. coli β-galactosidase by this compound using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). Upon hydrolysis by β-galactosidase, ONPG releases o-nitrophenol, a yellow compound that can be quantified spectrophotometrically at 420 nm.

Materials and Reagents
  • Enzyme: Purified β-galactosidase from Escherichia coli

  • Substrate: o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Inhibitor: this compound

  • Buffer: Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol

  • Stop Solution: 1 M Sodium Carbonate (Na2CO3)

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

    • Thermostated water bath or incubator (37°C)

    • Pipettes and tips

    • Test tubes or 96-well microplate

    • Vortex mixer

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Z-buffer - ONPG solutions - Inhibitor solutions - Enzyme solution - Stop solution Assay_Setup Set up reaction tubes: - Add Z-buffer - Add ONPG - Add inhibitor (or buffer for control) Reagents->Assay_Setup Incubator Pre-warm incubator to 37°C Pre_Incubate Pre-incubate tubes at 37°C for 5 min Incubator->Pre_Incubate Assay_Setup->Pre_Incubate Start_Reaction Initiate reaction by adding enzyme solution Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C for a defined time Start_Reaction->Incubate_Reaction Stop_Reaction Stop reaction by adding 1M Na2CO3 Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 420 nm Stop_Reaction->Measure_Absorbance Calculate_Velocity Calculate reaction velocity Measure_Absorbance->Calculate_Velocity Plot_Data Plot data: - Michaelis-Menten - Lineweaver-Burk Calculate_Velocity->Plot_Data Determine_Parameters Determine Km, Vmax, Ki Plot_Data->Determine_Parameters

Caption: Workflow for determining competitive inhibition kinetics.

Part 1: Determination of Km and Vmax for β-Galactosidase with ONPG
  • Prepare a series of ONPG substrate solutions in Z-buffer with concentrations ranging from 0.1 mM to 10 mM.

  • Set up a series of test tubes. To each tube, add 0.5 mL of the corresponding ONPG solution and 0.4 mL of Z-buffer.

  • Pre-incubate the tubes at 37°C for 5 minutes to bring them to the reaction temperature.

  • Initiate the reaction by adding 0.1 mL of a pre-diluted β-galactosidase solution to each tube. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least 10 minutes.

  • Incubate the reactions at 37°C for a fixed time (e.g., 5-10 minutes).

  • Stop the reactions by adding 1 mL of 1 M Na2CO3.

  • Measure the absorbance of the o-nitrophenol produced at 420 nm. Use a blank containing all components except the enzyme.

  • Calculate the reaction velocity (V) for each substrate concentration. The molar extinction coefficient for o-nitrophenol at pH 10 (after adding the stop solution) is approximately 4,500 M-1cm-1.

  • Plot the data using Michaelis-Menten (V vs. [S]) and Lineweaver-Burk (1/V vs. 1/[S]) plots to determine the Km and Vmax of β-galactosidase for ONPG.

Part 2: Determination of the Inhibition Constant (Ki) for this compound
  • Prepare stock solutions of this compound in Z-buffer at several different concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Repeat the enzyme kinetic assay as described in Part 1, but for each ONPG concentration, also perform the assay in the presence of each concentration of this compound.

  • To set up the reactions with the inhibitor: add 0.5 mL of the ONPG solution, 0.3 mL of Z-buffer, and 0.1 mL of the this compound stock solution to each tube.

  • Initiate the reaction by adding 0.1 mL of the same diluted β-galactosidase solution as in Part 1.

  • Follow the same incubation, stopping, and measurement procedures as in Part 1.

  • Plot the data using a Lineweaver-Burk plot. In the presence of a competitive inhibitor, the lines for the inhibited and uninhibited reactions will intersect at the y-axis (1/Vmax). The x-intercept will be different for each inhibitor concentration, representing -1/Km,app.

  • Determine the apparent Km (Km,app) for each inhibitor concentration from the x-intercepts of the Lineweaver-Burk plot.

  • Calculate the Ki using the following equation: Km,app = Km * (1 + [I]/Ki)

    A secondary plot of Km,app versus [I] will yield a straight line with a slope of Km/Ki and a y-intercept of Km, from which Ki can be calculated.

Signaling Pathway and Logical Relationship Diagrams

Competitive Inhibition Mechanism

competitive_inhibition cluster_reaction Enzyme-Substrate Reaction cluster_inhibition Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) P Product (P) ES->P k_cat I Inhibitor (I)

Caption: Mechanism of competitive enzyme inhibition.

Logical Relationship for Ki Determination

ki_determination cluster_data_collection Data Collection cluster_data_analysis Data Analysis V_vs_S Measure reaction velocity (V) at various substrate concentrations ([S]) LB_Plot Generate Lineweaver-Burk plot (1/V vs. 1/[S]) V_vs_S->LB_Plot V_vs_S_I Repeat at multiple inhibitor concentrations ([I]) V_vs_S_I->LB_Plot Km_app Determine apparent Km (Km,app) from x-intercepts for each [I] LB_Plot->Km_app Secondary_Plot Create a secondary plot of Km,app vs. [I] Km_app->Secondary_Plot Ki Calculate Ki from the slope and intercept of the secondary plot Secondary_Plot->Ki

Caption: Logical workflow for determining the inhibition constant (Ki).

Conclusion

This compound serves as a valuable tool for studying the competitive inhibition of enzymes like β-galactosidase. The protocols outlined in these application notes provide a robust framework for researchers to determine the kinetic parameters of this inhibition. A thorough understanding of these kinetics is essential for applications in biochemistry, molecular biology, and drug development. The provided diagrams visually summarize the experimental and theoretical concepts, aiding in the comprehension and execution of these studies.

References

Application Notes and Protocols: 5-Deoxy-L-arabinose as a Metabolic Tracer in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to Researchers: Initial investigations reveal a significant lack of established protocols and quantitative data regarding the use of 5-deoxy-L-arabinose as a metabolic tracer in flux analysis. This suggests that it is not a commonly utilized tracer for this purpose. Therefore, this document provides a comprehensive overview of L-arabinose metabolism, the context in which a 5-deoxy analog would be studied, and presents a generalized, robust framework for metabolic flux analysis (MFA) using isotopically labeled sugars. These principles and protocols can be adapted for the investigation of novel sugar tracers like this compound.

Introduction to L-arabinose Metabolism

L-arabinose is a five-carbon sugar that is the second most abundant pentose (B10789219) in nature and a significant component of plant cell wall polysaccharides like hemicellulose and pectin.[1][2] Various microorganisms have evolved distinct pathways to catabolize L-arabinose, typically funneling it into the central pentose phosphate (B84403) pathway (PPP).[3] Understanding these pathways is crucial for metabolic engineering, biofuel production, and identifying novel enzymatic targets.

Bacterial L-arabinose Metabolism

In many bacteria, such as Escherichia coli, L-arabinose is metabolized through a well-characterized isomerase pathway.[4][5][6] This pathway involves three key enzymatic steps that convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the PPP.[5][6]

bacterial_arabinose_pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose araA (L-arabinose isomerase) L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P araB (L-ribulokinase) D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P araD (L-ribulose-5-phosphate 4-epimerase) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Bacterial L-arabinose isomerase pathway.
Fungal L-arabinose Metabolism

Fungi, including species like Aspergillus niger and Trichoderma reesei, utilize a more complex reductive pathway for L-arabinose catabolism.[1][2] This five-step pathway involves a series of reduction and oxidation reactions, ultimately also leading to D-xylulose-5-phosphate.[1][2][7]

fungal_arabinose_pathway L_Arabinose L-Arabinose L_Arabinitol L-Arabinitol L_Arabinose->L_Arabinitol L-arabinose reductase (NADPH -> NADP+) L_Xylulose L-Xylulose L_Arabinitol->L_Xylulose L-arabinitol 4-dehydrogenase (NAD+ -> NADH) Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase (NADPH -> NADP+) D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase (NAD+ -> NADH) D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP mfa_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Tracer Select Isotopic Tracer Culture Cell Culture & Labeling Tracer->Culture Quench Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract MS Mass Spectrometry (LC-MS or GC-MS) Extract->MS MID Determine Mass Isotopomer Distributions MS->MID Flux_Calc Flux Calculation MID->Flux_Calc Model Metabolic Model Construction Model->Flux_Calc Analysis Data Analysis & Interpretation Flux_Calc->Analysis

References

Troubleshooting & Optimization

Overcoming challenges in the chemical synthesis of 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of 5-Deoxy-L-arabinose.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, following a common synthetic pathway starting from L-arabinose.

Problem 1: Low yield or impure product in the formation of L-arabinose diethylmercaptal.

Question: I am getting a low yield and a sticky product instead of a white solid during the preparation of L-arabinose diethylmercaptal. What could be the issue?

Answer:

This is a common issue that can arise from several factors related to the reaction conditions and work-up procedure.

  • Incomplete Reaction: The reaction of L-arabinose with ethyl mercaptan in the presence of concentrated hydrochloric acid requires vigorous stirring and cooling. Ensure the temperature is maintained at 0°C or below during the addition of L-arabinose to prevent side reactions. The reaction mixture should become a thick solid.

  • Insufficient Washing: After filtration, the solid must be thoroughly washed with water to remove unreacted starting materials and acid. Any residual acid can interfere with crystallization.

  • Crystallization Issues: The product is typically crystallized from boiling water. If the solution is not sufficiently hot during filtration, premature crystallization can occur, trapping impurities. Conversely, if the cooling is too rapid, a sticky or oily product may form instead of fine crystals. Allowing the filtrate to cool slowly overnight is recommended.

Problem 2: Non-selective tosylation of L-arabinose diethylmercaptal.

Question: My NMR analysis after the tosylation step suggests the presence of multiple tosylated products. How can I improve the selectivity for the 5-O-tosyl derivative?

Answer:

Selective tosylation of the primary hydroxyl group at the C-5 position is crucial. The formation of di- or tri-tosylated byproducts can complicate the subsequent reduction and purification steps.

  • Stoichiometry of Tosyl Chloride: Use of a significant excess of tosyl chloride can lead to the tosylation of secondary hydroxyl groups. It is recommended to use a slight excess (e.g., 1.1 equivalents) of tosyl chloride.

  • Reaction Temperature: The reaction should be carried out at a low temperature (typically -5°C to 0°C) in pyridine (B92270). Maintaining a low temperature favors the reaction at the more reactive primary hydroxyl group.

  • Slow Addition: Add the solution of tosyl chloride in pyridine dropwise to the solution of L-arabinose diethylmercaptal over a prolonged period (e.g., 2 hours) while carefully monitoring the temperature. This helps to control the reaction and improve selectivity.

Problem 3: Incomplete reduction of 5-tosyl-L-arabinose-diethylmercaptal with NaBH₄ in DMSO.

Question: After the reduction step with sodium borohydride (B1222165) in DMSO, I still see starting material in my TLC analysis. How can I drive the reaction to completion?

Answer:

The reduction of the tosylate to the deoxy sugar is a critical step. Incomplete reaction can be due to several factors.

  • Reaction Time and Temperature: The reaction is typically carried out at an elevated temperature (e.g., 90°C) for about an hour. Ensure the reaction is heated for a sufficient amount of time. You can monitor the reaction progress by TLC.

  • Purity of Reactants: The presence of water can deactivate the sodium borohydride. Ensure that the DMSO is anhydrous and the starting material is dry.

  • Stoichiometry of NaBH₄: While an excess of NaBH₄ is used, a large excess can lead to side reactions. Typically, 2-3 equivalents are sufficient.

  • Side Reactions: Although NaBH₄ is generally selective for the tosylate in the presence of the hydroxyl groups, prolonged reaction times at high temperatures could potentially lead to side reactions. It's a balance of achieving full conversion without significant byproduct formation.

Problem 4: Difficulty in the hydrolysis of this compound-diethylmercaptal.

Question: The deprotection of the diethylmercaptal group is sluggish, or I am observing the formation of colored impurities. What are the key parameters for this step?

Answer:

The hydrolysis of the thioacetal to liberate the free sugar requires acidic conditions, but this step can be challenging.

  • Reaction Conditions: The reaction is typically performed with hydrochloric acid in DMSO at room temperature. The mixture is stirred for several hours until the solid dissolves completely.

  • Work-up Procedure: After the reaction, the mixture is typically partitioned between water and an organic solvent. Careful pH adjustment of the aqueous layer to around 6.5 with a base like sodium hydroxide (B78521) is crucial before solvent evaporation.

  • Formation of Impurities: Thioacetals are generally stable to acid, and their hydrolysis can sometimes require harsh conditions which may lead to degradation of the sugar. The use of DMSO in the reaction medium is reported to facilitate this deprotection under milder conditions. The formation of color may indicate some degradation. Ensuring the reaction is not unnecessarily prolonged can help minimize this.

  • Alternative Deprotection Methods: If the HCl/DMSO method is problematic, other methods for thioacetal deprotection using oxidizing agents (e.g., N-bromosuccinimide) or metal salts (though the featured synthesis avoids heavy metals) could be considered, but would require further optimization.

Problem 5: The final product, this compound, is difficult to purify and crystallize.

Question: My final product is a viscous liquid or an oil and I am unable to crystallize it. How can I obtain a solid product?

Answer:

This compound can be challenging to crystallize, often appearing as a viscous liquid or syrup.[1]

  • Purity: The presence of residual salts (e.g., sodium chloride from the work-up) or organic impurities can significantly hinder crystallization. Ensure the product is thoroughly washed and that all solvents are completely removed. Multiple filtrations to remove precipitated salts may be necessary.

  • Solvent System: Crystallization is often attempted from ethanol (B145695) or methanol. The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly. Seeding with a small crystal of the pure product, if available, can induce crystallization.

  • Chromatography: If crystallization fails, column chromatography on silica (B1680970) gel can be used to purify the product. A solvent system such as ethyl acetate/methanol or dichloromethane/methanol is typically effective. After chromatography, the purified fractions can be concentrated and crystallization re-attempted.

  • Lyophilization: If the product remains a syrup after purification, lyophilization (freeze-drying) from water can sometimes yield a solid, amorphous powder.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the diethylmercaptal protecting group?

A1: The diethylmercaptal group protects the aldehyde functionality of L-arabinose from reacting in the subsequent tosylation and reduction steps. Aldehydes are susceptible to reduction by NaBH₄, so protection is necessary to selectively deoxygenate the C-5 position. This protecting group is stable under the conditions of tosylation and reduction but can be removed under acidic conditions to regenerate the aldehyde.

Q2: Why is DMSO used as the solvent for the NaBH₄ reduction?

A2: DMSO is a polar aprotic solvent that is effective in dissolving both the sugar derivative and the sodium borohydride. It also facilitates the SN2 displacement of the tosylate group by the hydride from NaBH₄.[2][3] The use of NaBH₄ in DMSO is a key feature of this synthesis, providing a safer and less expensive alternative to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Q3: Can I use other protecting groups for the hydroxyl groups?

A3: Yes, other protecting groups can be used for the hydroxyl groups to achieve selectivity. For example, isopropylidene acetals can be used to protect the C-2 and C-3 hydroxyls, leaving the C-4 and C-5 hydroxyls free for further reaction. The choice of protecting group strategy depends on the desired final product and the specific reaction conditions of the synthetic route. However, the presented synthesis relies on the inherent higher reactivity of the primary C-5 hydroxyl group for selective tosylation, avoiding the need for protecting the other hydroxyls.

Q4: What are the expected yields for the key steps?

A4: According to a patented process, the yield for the reduction of 5-tosyl-L-arabinose-diethylmercaptal with NaBH₄ in DMSO is reported to be not less than 80%. The subsequent hydrolysis of the diethylmercaptal is reported to have a yield of not less than 90%.[2]

Q5: What is a suitable alternative starting material for the synthesis of this compound?

A5: L-rhamnose can be used as an alternative starting material. One process involves the oxidation of L-rhamnose dialkylmercaptal with hydrogen peroxide in acetic acid, followed by decomposition with ammonia (B1221849) to yield this compound. However, L-rhamnose can be more expensive than L-arabinose, making the route from L-arabinose more suitable for larger-scale synthesis.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpecific Rotation [α]D (c, solvent)
L-ArabinoseC₅H₁₀O₅150.13White crystalline solid+104.5° (c=4, H₂O)
L-Arabinose diethylmercaptalC₉H₂₀O₄S₂256.38White solidNot readily available
5-tosyl-L-arabinose-diethylmercaptalC₁₆H₂₆O₆S₃410.57White solidNot readily available
This compound-diethylmercaptalC₉H₂₀O₃S₂240.38White solid+27° (c=1.30, methanol)
This compoundC₅H₁₀O₄134.13Light yellow viscous liquid or solid+25.3° (c=0.3, methanol)

Experimental Protocols

Protocol 1: Synthesis of 5-tosyl-L-arabinose-diethylmercaptal
  • Dissolve L-arabinose-diethylmercaptal (1.0 eq) in anhydrous pyridine.

  • Cool the solution to -5°C in an ice-salt bath.

  • Slowly add a solution of tosyl chloride (1.1 eq) in anhydrous pyridine dropwise over 2 hours, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours.

  • Let the reaction mixture stand at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

Protocol 2: Synthesis of this compound-diethylmercaptal
  • To a solution of 5-tosyl-L-arabinose-diethylmercaptal (1.0 eq) in anhydrous DMSO, add sodium borohydride (2.5 eq) in portions.

  • Heat the reaction mixture to 90°C for 1 hour with occasional stirring.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a white solid.

Protocol 3: Synthesis of this compound
  • React this compound-diethylmercaptal (1.0 eq) with 6N hydrochloric acid in DMSO at room temperature.

  • Stir the mixture mechanically for approximately 4-5 hours until all the solid dissolves.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Separate the lower aqueous layer, cool it in an ice-salt bath, and adjust the pH to 6.5 with 6N sodium hydroxide.

  • Evaporate the solvent under reduced pressure.

  • Filter off the precipitated sodium chloride and wash the precipitate thoroughly with ethanol.

  • Combine the filtrate and washings, and evaporate to dryness.

  • Repeat the filtration and washing steps to remove any remaining salt.

  • The resulting residue is the crude this compound. Purify by crystallization from ethanol or by column chromatography.

Visualizations

experimental_workflow A L-Arabinose B L-Arabinose diethylmercaptal A->B EtSH, conc. HCl C 5-tosyl-L-arabinose- diethylmercaptal B->C Tosyl chloride, Pyridine D This compound- diethylmercaptal C->D NaBH4, DMSO E This compound D->E HCl, DMSO

Caption: Synthetic pathway from L-arabinose to this compound.

troubleshooting_logic cluster_tosylation Tosylation Step cluster_reduction Reduction Step cluster_purification Purification Step T1 Problem: Low Selectivity (Multiple Tosylated Products) T2 Check Stoichiometry of Tosyl Chloride T1->T2 T3 Verify Reaction Temperature T1->T3 T4 Ensure Slow Addition of Reagent T1->T4 R1 Problem: Incomplete Reaction R2 Check Reaction Time and Temperature R1->R2 R3 Ensure Anhydrous Conditions R1->R3 R4 Verify NaBH4 Stoichiometry R1->R4 P1 Problem: Product is an Oil, Fails to Crystallize P2 Check for Impurities (Salts, Solvents) P1->P2 P3 Optimize Crystallization Solvent and Conditions P1->P3 P4 Consider Purification by Chromatography P1->P4

Caption: Troubleshooting logic for key steps in the synthesis.

References

Purification strategies to remove by-products from 5-Deoxy-L-arabinose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Deoxy-L-arabinose.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products encountered in the synthesis of this compound via the tosylation and reduction of L-arabinose diethylmercaptal?

A1: Based on the synthetic route involving the reduction of 5-tosyl-L-arabinose-diethylmercaptal with sodium borohydride (B1222165) (NaBH₄) followed by acidic hydrolysis, several by-products can be anticipated:

  • Unreacted Starting Materials: Residual 5-tosyl-L-arabinose-diethylmercaptal from the reduction step.

  • Intermediate Species: Unhydrolyzed this compound-diethylmercaptal from the final hydrolysis step.[1][2]

  • Reagent-Derived Impurities:

  • Side-Reaction Products: Potential products from over-reduction or other side reactions involving the protecting groups.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: Several analytical techniques can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and detector (e.g., evaporative light scattering detector - ELSD) is effective for separating and quantifying non-volatile impurities.

  • Gas Chromatography (GC): Derivatization of the sugar to a volatile form allows for analysis by GC, which is useful for detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identification of impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and identify the mass of potential by-products.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the purification and for preliminary purity assessment.

Troubleshooting Guides

Issue 1: Low Yield of this compound after Final Hydrolysis
Possible Cause Troubleshooting Step
Incomplete Hydrolysis of the Diethylmercaptal Intermediate - Verify Reaction Time and Temperature: Ensure the hydrolysis was carried out for the recommended duration (e.g., 4-5 hours at room temperature).[1][2] - Check Acid Concentration: Confirm the use of the correct concentration of hydrochloric acid (e.g., 6N HCl).[1][2]
Product Degradation - Control Temperature: Avoid excessive temperatures during workup and purification steps. - Neutralize Promptly: Neutralize the acidic reaction mixture promptly after hydrolysis is complete to prevent acid-catalyzed degradation.
Inefficient Extraction - Optimize Extraction Solvent: Ensure the use of an appropriate solvent system for extracting the final product. - Perform Multiple Extractions: Conduct multiple extractions to maximize the recovery of the product from the aqueous layer.
Issue 2: Presence of Tosyl-Containing Impurities in the Final Product
Possible Cause Troubleshooting Step
Incomplete Reduction of 5-tosyl-L-arabinose-diethylmercaptal - Check NaBH₄ Activity: Use fresh, high-quality NaBH₄. - Ensure Anhydrous Conditions: The reaction with NaBH₄ in DMSO should be conducted under anhydrous conditions. - Optimize Reaction Time and Temperature: Ensure the reduction was carried out at the recommended temperature (e.g., 90°C for 1 hour) to drive the reaction to completion.[1]
Inefficient Purification of the Intermediate - Thorough Washing: During the workup of the intermediate, this compound-diethylmercaptal, ensure thorough washing to remove water-soluble tosyl-containing by-products. - Recrystallization: Consider recrystallizing the intermediate to improve its purity before proceeding to the hydrolysis step. A suggested method involves dissolving the crude product in chloroform and precipitating with pentane.[2]
Issue 3: Residual DMSO in the Final Product
Possible Cause Troubleshooting Step
Inefficient Removal during Workup - Evaporation under High Vacuum: After the reaction, evaporate DMSO under high vacuum at an appropriate temperature.[1] - Azeotropic Distillation: Consider azeotropic distillation with a suitable solvent like toluene (B28343) to remove residual DMSO. - Lyophilization: Freeze-drying the aqueous solution of the final product can effectively remove residual volatile solvents.
Co-extraction with the Product - Solvent Partitioning: Perform thorough liquid-liquid extractions to partition the DMSO away from the product. Multiple extractions with a suitable organic solvent (in which the product is less soluble than in water) can help remove DMSO from the aqueous phase containing the sugar.

Purification Strategies and Experimental Protocols

Purification of the Intermediate: this compound-diethylmercaptal

This protocol is based on the procedures described in patents EP0165595B1 and EP0165595A2.[1][2]

Objective: To purify the crude this compound-diethylmercaptal after reduction of 5-tosyl-L-arabinose-diethylmercaptal.

Methodology:

  • Reaction Quenching and Extraction:

    • After the reduction reaction with NaBH₄ in DMSO is complete, cool the reaction mixture.

    • Decompose the excess NaBH₄ and reaction mixture with ice water.

    • Filter off any insoluble material.

    • Make the filtrate slightly acidic with 5% acetic acid.

    • Thoroughly extract the aqueous solution with diethyl ether.

  • Drying and Concentration:

    • Dry the combined ether extracts over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product as a solid residue.

  • Crystallization:

    • Dissolve the solid residue in a minimal amount of chloroform.

    • Precipitate the product by adding pentane.

    • Filter the precipitate and dry it in air to obtain purified 5-deoxy-L-(+)-arabinose-diethylmercaptal.

Quantitative Data:

StepReported YieldReference
Reduction of 5-tosyl-L-(+)-arabinose-diethylmercaptal81%[1]
Crystallization of 5-tosyl-L-(+)-arabinose-diethylmercaptal82%[2]
Purification of the Final Product: this compound

This protocol is based on the procedures described in patents EP0165595B1 and EP0165595A2.[1][2]

Objective: To purify this compound after hydrolysis of this compound-diethylmercaptal.

Methodology:

  • Reaction Workup:

    • Following the hydrolysis of 5-deoxy-L-(+)-arabinose-diethylmercaptal in DMSO and 6N hydrochloric acid, transfer the resulting mixture to a separatory funnel.

  • Phase Separation and Extraction:

    • Allow the two liquid phases to separate.

    • Wash the lower aqueous layer containing the product with diethyl ether to remove organic impurities.

  • Neutralization and Concentration:

    • Neutralize the aqueous layer with a suitable base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution).

    • Evaporate the neutralized aqueous solution to dryness under reduced pressure to obtain the crude this compound along with inorganic salts.

  • Further Purification (Recommended):

    • Chromatography: To remove inorganic salts and other impurities, column chromatography is recommended.

      • Silica Gel Chromatography: Use a polar mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol) to elute the polar sugar.

      • Reverse-Phase Chromatography (C18): Use a mobile phase of water or a water/acetonitrile gradient. This is effective for separating the polar sugar from less polar impurities.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective final purification step.

Quantitative Data:

StepReported YieldReference
Hydrolysis of this compound-diethylmercaptal>90%[1]

Visualizations

PurificationWorkflow start Crude Reaction Mixture (Post-Hydrolysis) extraction Liquid-Liquid Extraction (Ether Wash) start->extraction Remove organic impurities neutralization Neutralization extraction->neutralization concentration Evaporation to Dryness neutralization->concentration crude_product Crude this compound + Salts concentration->crude_product chromatography Column Chromatography (Silica or C18) crude_product->chromatography Remove salts and other impurities pure_product Pure this compound chromatography->pure_product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic issue Impure Final Product check_tosyl Check for Tosyl Impurities (TLC, NMR) issue->check_tosyl check_intermediate Check for Unreacted Intermediate (TLC, HPLC) issue->check_intermediate check_dmso Check for Residual DMSO (NMR) issue->check_dmso incomplete_reduction Incomplete Reduction check_tosyl->incomplete_reduction Positive inefficient_hydrolysis Incomplete Hydrolysis check_intermediate->inefficient_hydrolysis Positive inefficient_workup Inefficient Workup/Extraction check_dmso->inefficient_workup Positive

Caption: Logical relationship for troubleshooting impurities in this compound.

References

Troubleshooting GC-MS derivatization issues for 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 5-Deoxy-L-arabinose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful derivatization and analysis of this deoxy sugar.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the GC-MS derivatization of this compound.

Q1: Why am I seeing multiple peaks for my this compound standard?

A1: The presence of multiple peaks for a single sugar standard is a common phenomenon in GC-MS analysis and is typically due to the formation of different isomers during derivatization.[1][2][3] Sugars, including this compound, exist in equilibrium between cyclic (pyranose and furanose) and open-chain forms. Standard silylation can derivatize these different forms, leading to multiple peaks corresponding to α- and β-anomers.[3]

  • Troubleshooting Steps:

    • Oximation Pre-derivatization: To prevent the formation of multiple anomers, an oximation step should be performed before silylation. This reaction locks the sugar in its open-chain form, resulting in the formation of only syn- and anti-isomers of the oxime, which often appear as two distinct peaks.[2]

    • Alditol Acetate (B1210297) Derivatization: This method involves the reduction of the aldehyde group to an alcohol, followed by acetylation. This process eliminates the anomeric center, resulting in a single peak for each sugar. However, be aware that different sugars can sometimes yield the same alditol acetate derivative.

    • Summation of Peak Areas: For quantitative analysis where multiple peaks are unavoidable, summing the areas of all isomer peaks can provide satisfactory results.

Q2: My derivatization reaction seems incomplete, resulting in low signal intensity. What could be the cause?

A2: Incomplete derivatization is a frequent issue that leads to poor signal intensity and inaccurate quantification. The primary culprit is often the presence of moisture. Silylating reagents are highly sensitive to water, which can hydrolyze the reagents and the resulting silyl (B83357) ethers.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Dry glassware in an oven at >100°C for several hours and cool in a desiccator before use. Use anhydrous solvents and store silylating reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Sample Preparation: Lyophilize (freeze-dry) your samples to remove all traces of water before adding the derivatization reagents.

    • Use of a Drying Agent: Adding a small amount of a molecular sieve to the reaction mixture can help to scavenge any residual moisture.

    • Optimize Reaction Conditions: Ensure that the reaction temperature and time are optimal for the chosen derivatization method. Insufficient heating or reaction time can lead to incomplete derivatization.

Q3: I'm observing peak splitting or tailing in my chromatogram. What are the likely causes?

A3: Peak splitting and tailing can be caused by a variety of factors related to the injection, the GC column, or interactions of the analyte with the system.

  • Troubleshooting Steps:

    • Check for Active Sites: Active sites in the GC inlet liner or at the head of the column can cause peak tailing, especially for polar analytes. Deactivated liners and regular column maintenance are crucial.

    • Optimize Injection Technique: For manual injections, a slow or inconsistent injection speed can cause peak splitting. An autosampler is recommended for better reproducibility.

    • Column Installation: Improperly installed columns can lead to dead volume and peak distortion. Ensure the column is installed according to the manufacturer's instructions.

    • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak splitting.

    • In-source Fragmentation: In some cases, what appears to be peak splitting may be due to in-source fragmentation in the mass spectrometer. This can be investigated by adjusting the ion source parameters.

Quantitative Data Summary

The choice of derivatization method can significantly impact the quantitative performance of your GC-MS analysis. Below is a summary of key performance parameters for common derivatization methods applicable to pentoses like this compound.

Derivatization MethodNumber of Peaks per SugarRelative Derivatization EfficiencyDerivative StabilityChromatographic ResolutionKey AdvantagesKey Disadvantages
Silylation (e.g., BSTFA/TMCS) Multiple (Anomers)HighModerate (moisture sensitive)Good, but multiple peaks can overlapSimple, one-step reactionMultiple peaks complicate quantification
Oximation followed by Silylation Two (Syn/Anti isomers)HighGoodExcellent separation of isomersReduces peak complexity, improves accuracyTwo-step procedure, longer sample prep
Alditol Acetate OneHighExcellent (very stable)GoodSingle peak simplifies quantificationCan produce the same derivative for different sugars

Experimental Protocols

Detailed methodologies for the key derivatization techniques are provided below.

Protocol 1: Oximation followed by Trimethylsilylation (TMS)

This two-step method is recommended for reducing peak complexity and achieving accurate quantification.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the dried this compound sample into a 2 mL reaction vial.

    • Add an internal standard if required for quantitative analysis.

  • Oximation:

    • Add 200 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine (B92270) to the vial.

    • Seal the vial tightly and heat at 60°C for 30 minutes with occasional vortexing.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

    • Seal the vial and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: Alditol Acetate Derivatization

This method is ideal for applications where a single peak per compound is desired.

  • Sample Preparation:

    • Place 1-2 mg of the dried sample in a reaction vial.

  • Reduction:

    • Dissolve the sample in 1 mL of a 10 mg/mL solution of sodium borohydride (B1222165) in 1 M ammonium (B1175870) hydroxide.

    • Incubate at 40°C for 90 minutes.

    • Stop the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

  • Acetylation:

    • Evaporate the solution to dryness under a stream of nitrogen.

    • Add 500 µL of methanol (B129727) and evaporate to dryness; repeat this step three times to remove borate (B1201080) salts.

    • Add 500 µL of acetic anhydride (B1165640) and 50 µL of 1-methylimidazole.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial and add 1 mL of deionized water to quench the reaction.

    • Extract the alditol acetate derivatives with 1 mL of dichloromethane. The organic layer is then collected for GC-MS analysis.

Visualizations

The following diagrams illustrate the derivatization workflows and troubleshooting logic.

Derivatization_Workflow cluster_silylation Oximation-Silylation Workflow cluster_alditol Alditol Acetate Workflow start_s Dried this compound Sample oximation 1. Oximation (Methoxyamine HCl in Pyridine) start_s->oximation Lock open-chain form silylation 2. Silylation (BSTFA + 1% TMCS) oximation->silylation Form oxime gcms_s GC-MS Analysis silylation->gcms_s Volatile derivative start_a Dried this compound Sample reduction 1. Reduction (Sodium Borohydride) start_a->reduction Reduce aldehyde acetylation 2. Acetylation (Acetic Anhydride) reduction->acetylation Form alditol gcms_a GC-MS Analysis acetylation->gcms_a Volatile derivative

Caption: Derivatization workflows for GC-MS analysis of this compound.

Troubleshooting_Logic start Problem Observed in Chromatogram multiple_peaks Multiple Peaks for Standard start->multiple_peaks e.g., Anomer formation low_signal Low Signal / Incomplete Derivatization start->low_signal e.g., Moisture contamination peak_distortion Peak Splitting / Tailing start->peak_distortion e.g., GC system issues solution_multiple Solution: - Perform oximation before silylation - Use alditol acetate method - Sum peak areas for quantitation multiple_peaks->solution_multiple solution_low_signal Solution: - Ensure anhydrous conditions - Lyophilize sample - Optimize reaction time/temp low_signal->solution_low_signal solution_peak_distortion Solution: - Check for active sites (liner/column) - Optimize injection technique - Verify column installation peak_distortion->solution_peak_distortion

Caption: Troubleshooting logic for common GC-MS derivatization issues.

References

Improving the stability of 5-Deoxy-L-arabinose in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Deoxy-L-arabinose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by three main factors:

  • pH: Like other monosaccharides, this compound is susceptible to degradation in both acidic and alkaline conditions. Acidic conditions can lead to hydrolysis of glycosidic bonds if it is part of a larger structure, and isomerization. Alkaline conditions can promote enolization and subsequent degradation reactions.

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation reactions.

  • Presence of Reactants: The presence of amino acids, peptides, or proteins can lead to the Maillard reaction, a common degradation pathway for reducing sugars. Oxidizing agents can also contribute to its degradation.

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of analogous deoxy sugars and other monosaccharides, the following pathways are likely:

  • Maillard Reaction: In the presence of amino compounds, this compound, as a reducing sugar, can undergo the Maillard reaction. This non-enzymatic browning reaction involves the condensation of the carbonyl group of the sugar with a free amino group, leading to the formation of a complex mixture of products, including colored and fluorescent compounds.

  • Acid-Catalyzed Degradation: Under acidic conditions, deoxy sugars can undergo dehydration and cyclization reactions to form furfural (B47365) derivatives.

  • Base-Catalyzed Degradation: In alkaline solutions, deoxy sugars can undergo a series of reactions including isomerization, enolization, and fragmentation, leading to the formation of a variety of smaller, often acidic, molecules.

Q3: My solution of this compound is turning yellow/brown over time. What is causing this discoloration?

The development of a yellow or brown color in your this compound solution is a strong indicator of degradation, most likely due to the Maillard reaction . This occurs if your solution contains amino acids, peptides, proteins, or other amine-containing compounds. The discoloration is due to the formation of melanoidins, which are complex, colored polymers. To troubleshoot this, consider the following:

  • Review your formulation: Identify any potential sources of amino compounds in your solution.

  • Control the pH: The Maillard reaction is often accelerated at neutral to slightly alkaline pH.

  • Lower the temperature: Storing your solution at a lower temperature will slow down the rate of this reaction.

Q4: How can I improve the stability of my this compound aqueous solution?

Improving the stability of this compound solutions involves controlling the factors that promote its degradation. Here are some strategies:

  • pH Control: Maintain the pH of the solution in a slightly acidic to neutral range (e.g., pH 4-6), where many monosaccharides exhibit maximum stability. The optimal pH should be determined experimentally for your specific application.

  • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) or frozen to significantly slow down degradation rates. Avoid repeated freeze-thaw cycles.

  • Exclusion of Oxygen: For long-term storage, purging the solution with an inert gas (e.g., nitrogen or argon) and storing it in a tightly sealed container can prevent oxidative degradation.

  • Use of Buffers: Employ a suitable buffer system to maintain the desired pH. Common buffers include citrate (B86180) and phosphate (B84403) buffers. However, be aware that some buffer components can participate in reactions.

  • Addition of Stabilizers: In some pharmaceutical formulations, antioxidants or other stabilizing excipients are used. The suitability of any additive must be evaluated for your specific system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Purity/Assay Chemical degradation (hydrolysis, oxidation, Maillard reaction)- Analyze the pH of your solution and adjust to a more stable range (e.g., pH 4-6).- Store the solution at a lower temperature.- De-gas the solvent and store under an inert atmosphere.- If amino compounds are present, consider lowering the pH or temperature to slow the Maillard reaction.
Change in pH of the Solution Formation of acidic degradation products from alkaline degradation.- Monitor the pH of the solution over time.- Use a buffer system to maintain a stable pH.- Store at a lower temperature to minimize degradation.
Formation of Precipitate Polymerization of degradation products.- Analyze the precipitate to identify its nature.- Adjust storage conditions (pH, temperature) to minimize degradation.- Consider the solubility of this compound and its degradation products in your solvent system.
Inconsistent Experimental Results Instability of this compound stock solutions.- Prepare fresh stock solutions for each experiment.- If storing stock solutions, validate their stability under your storage conditions.- Perform a quick purity check of the stock solution before use.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution at 80°C for 48 hours.

  • Photostability: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Analytical Method: HPLC-RI for Stability Testing

Instrumentation:

  • HPLC system with a refractive index detector.

  • Amino-based or ion-exclusion column suitable for carbohydrate analysis.

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used for amino columns.

  • Dilute sulfuric acid (e.g., 0.005 N) is often used for ion-exclusion columns.

Analysis:

  • Inject the stressed and unstressed (control) samples.

  • Monitor the chromatogram for the peak corresponding to this compound and any new peaks that appear in the stressed samples.

  • Quantify the amount of this compound remaining and calculate the percentage of degradation.

Visualizations

Degradation_Pathways cluster_maillard Maillard Reaction cluster_acid Acid-Catalyzed Degradation cluster_base Base-Catalyzed Degradation Arabinose This compound Schiff_Base Schiff Base Arabinose->Schiff_Base + Furfural Furfural Derivatives Arabinose->Furfural H+, Heat Enediol Enediol Intermediate Arabinose->Enediol OH- Amino_Compound Amino Compound (e.g., Amino Acid) Amino_Compound->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Melanoidins Melanoidins (Colored Polymers) Amadori_Product->Melanoidins Further Reactions Fragmentation Fragmentation Products (e.g., Organic Acids) Enediol->Fragmentation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: this compound Aqueous Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Sample at Time Points (t=0, t=x, t=y, ...) stress->sampling analysis Analytical Testing (HPLC-RI / GC-MS) sampling->analysis data Data Analysis: - % Degradation - Degradation Products - Kinetics analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimization of Enzymatic Reactions with 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Deoxy-L-arabinose in enzymatic reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: Which enzymes are likely to utilize this compound as a substrate?

A1: Due to its structural similarity to L-arabinose and L-fucose (6-deoxy-L-galactose), enzymes that act on these parent sugars are potential candidates for reacting with this compound. These primarily include:

  • L-arabinose isomerases (EC 5.3.1.4): These enzymes catalyze the isomerization of L-arabinose to L-ribulose.[1] Given their tolerance for substitutions at various positions, they may convert this compound to 5-deoxy-L-ribulose.

  • L-fucokinase (EC 2.7.1.52) and other sugar kinases: Kinases phosphorylate sugars. L-fucokinase, which phosphorylates L-fucose, is a strong candidate for phosphorylating this compound at the anomeric carbon, a critical step in the synthesis of nucleotide sugars.[2][3]

  • UDP-sugar pyrophosphorylases: These enzymes are crucial for the synthesis of nucleotide sugars, which are vital donor substrates in glycosylation reactions.[4][5]

Q2: What are the potential products of an enzymatic reaction with this compound?

A2: Depending on the enzyme used, the potential products are:

  • With an L-arabinose isomerase: 5-deoxy-L-ribulose.

  • With a kinase (e.g., L-fucokinase): this compound-1-phosphate.

  • In a coupled reaction with a kinase and a pyrophosphorylase: A nucleotide sugar such as UDP-5-deoxy-β-L-arabinose.

Q3: How can I monitor the progress of my enzymatic reaction with this compound?

A3: Several methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying the substrate and product over time.

  • Coupled Enzyme Assays: The product of your primary reaction can be used as a substrate for a secondary, colorimetric, or fluorometric reaction. For example, the depletion of NADH or NADPH in a coupled dehydrogenase reaction can be monitored spectrophotometrically.

  • Mass Spectrometry (MS): For unambiguous identification and quantification of the product.

II. Troubleshooting Guides

Guide 1: Low or No Enzyme Activity
Potential Cause Troubleshooting Step
Suboptimal pH or Temperature Perform a pH and temperature optimization matrix. Test a pH range of 6.0-9.0 and a temperature range of 25-50°C.
Missing Cofactors Check the literature for the specific enzyme's cofactor requirements (e.g., Mg²⁺, Mn²⁺, ATP, UTP). Ensure they are present at optimal concentrations.
Enzyme Instability Keep the enzyme on ice at all times. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Substrate Inhibition Vary the concentration of this compound. High substrate concentrations can sometimes inhibit enzyme activity.
Incorrect Buffer Composition Ensure the buffer components are compatible with the enzyme. Some ions or additives can be inhibitory.
Guide 2: High Background Signal (Non-enzymatic Reaction)
Potential Cause Troubleshooting Step
Substrate Instability Run a "no-enzyme" control to measure the rate of non-enzymatic degradation of this compound under your reaction conditions.
Contaminants in Reagents Use high-purity reagents. Contaminating enzymes in your substrate or buffer can lead to a background signal.
Interference with Detection Method Ensure that your substrate or buffer components do not interfere with your chosen detection method (e.g., absorbance or fluorescence).
Guide 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Pipetting Errors Calibrate your pipettes regularly. When possible, prepare a master mix to minimize pipetting variations.
Inconsistent Incubation Times Use a timer and ensure all reactions are stopped at the same time point, especially for kinetic studies.
Reagent Degradation Prepare fresh reagents, especially ATP and other nucleotide solutions, for each experiment.

III. Experimental Protocols & Data Presentation

Protocol 1: Optimization of pH and Temperature for an L-arabinose Isomerase
  • Prepare Buffers: Prepare a series of 100 mM buffers with varying pH values (e.g., Sodium Citrate pH 6.0, 6.5; Tris-HCl pH 7.0, 7.5, 8.0; Glycine-NaOH pH 8.5, 9.0).

  • Reaction Setup: For each pH, set up reactions containing 50 mM buffer, 10 mM this compound, 1 mM MnCl₂, and the L-arabinose isomerase.

  • Incubation: Incubate the reactions at different temperatures (e.g., 25°C, 37°C, 45°C, 50°C) for a fixed time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding an equal volume of 0.1 M HCl.

  • Analysis: Analyze the formation of 5-deoxy-L-ribulose by HPLC or a suitable colorimetric assay.

Table 1: Illustrative pH and Temperature Optimization Data for L-arabinose Isomerase

pHRelative Activity at 25°CRelative Activity at 37°CRelative Activity at 45°CRelative Activity at 50°C
6.0 45%60%75%70%
6.5 60%85%95%90%
7.0 75%95%100%98%
7.5 80%100%98%95%
8.0 70%90%85%80%
8.5 55%75%70%65%
9.0 40%60%55%50%
Protocol 2: Determination of Kinetic Parameters for a Sugar Kinase
  • Reaction Mixture: Prepare a reaction mixture with optimal buffer conditions (determined from Protocol 1), 5 mM MgCl₂, 5 mM ATP, and the kinase enzyme.

  • Substrate Titration: Vary the concentration of this compound (e.g., from 0.1 mM to 10 mM).

  • Incubation: Incubate at the optimal temperature for a time that ensures the reaction is in the linear range (initial velocity).

  • Detection: Measure the formation of ADP using a coupled assay system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay with NADH depletion monitored at 340 nm).

  • Data Analysis: Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Table 2: Illustrative Kinetic Parameters for a Sugar Kinase with this compound

ParameterValue
Kₘ 1.2 mM
Vₘₐₓ 25 µmol/min/mg
kcat 12.5 s⁻¹
kcat/Kₘ 1.04 x 10⁴ M⁻¹s⁻¹

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Buffers, Substrate, and Cofactors setup Set up Reaction Mixtures prep_reagents->setup prep_enzyme Prepare Enzyme Dilutions prep_enzyme->setup incubate Incubate at Optimal Temperature and Time setup->incubate quench Stop Reaction incubate->quench detect Detect Product Formation (e.g., HPLC, Coupled Assay) quench->detect analyze Analyze Data (e.g., Michaelis-Menten Plot) detect->analyze troubleshooting_workflow start Low or No Activity? check_conditions Verify pH, Temperature, and Cofactors start->check_conditions Yes success Problem Solved start->success No, activity is good check_enzyme Check Enzyme Activity with Control Substrate check_conditions->check_enzyme check_reagents Test Reagent Integrity (e.g., ATP degradation) check_enzyme->check_reagents high_background High Background? check_reagents->high_background no_enzyme_control Run 'No-Enzyme' Control substrate_stability Assess Substrate Stability no_enzyme_control->substrate_stability high_background->no_enzyme_control Yes reproducibility Inconsistent Results? high_background->reproducibility No substrate_stability->reproducibility check_pipetting Verify Pipetting and Master Mix Usage reproducibility->check_pipetting Yes fail Consult Further reproducibility->fail No check_pipetting->success

References

Addressing solubility problems of 5-Deoxy-L-arabinose in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-Deoxy-L-arabinose in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: Are there any known incompatibilities between this compound and common buffer components?

Direct incompatibilities are not widely reported. However, the solubility of sugars can be influenced by the presence of salts. For L-arabinose, salts like potassium chloride and calcium chloride have been shown to increase its aqueous solubility[2][3]. Conversely, high concentrations of other salts in a buffer system could potentially lead to "salting-out" effects, reducing the solubility of the sugar. It is also important to consider that buffers containing primary amines, such as Tris, can potentially interact with reducing sugars, although the significance of this interaction under typical experimental conditions may be minimal[4].

Q3: How should this compound be stored to ensure its stability and solubility?

Product information from suppliers suggests that this compound should be stored in a dry and ventilated warehouse, away from sunshine, fire, and moisture. For long-term stability, storage at room temperature is generally recommended, although some suppliers may advise refrigeration. Always refer to the manufacturer's instructions for specific storage conditions.

Q4: Can I autoclave solutions of this compound?

While some protocols for L-arabinose solutions suggest that they can be sterilized by autoclaving, it is important to be aware that sugars can degrade at high temperatures, especially in non-neutral pH solutions[5]. The stability of dextrose solutions, for example, is shown to be optimal around pH 4. If sterile filtration (e.g., using a 0.22 µm filter) is a viable option, it is generally the preferred method for sterilizing sugar solutions to avoid potential degradation.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with this compound.

Problem: Precipitate is observed after adding this compound to the buffer.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Detailed Explanation
Insufficient Dissolution Time/Agitation 1. Increase mixing time. 2. Use a vortex mixer or magnetic stirrer.Simple sugars, while generally soluble, may take time to fully dissolve, especially at higher concentrations. Ensure the solution is mixed thoroughly for an adequate period.
Low Temperature 1. Gently warm the solution. 2. Use a water bath set to 37-50°C.The solubility of most solids in liquids increases with temperature. Gentle warming can significantly improve the dissolution rate. Avoid excessive heat to prevent potential degradation.
High Concentration 1. Prepare a more dilute solution. 2. If a high concentration is necessary, consider preparing a stock solution in a co-solvent (see below) and then diluting it into your experimental buffer.You may be exceeding the solubility limit of this compound in your specific buffer system.
Buffer Composition 1. Adjust the pH of the buffer. 2. Test solubility in different buffer systems (e.g., PBS vs. Tris).The pH and ionic strength of the buffer can influence the solubility of the solute. For sugars, a slightly acidic to neutral pH is often optimal.
Problem: The compound does not fully dissolve even with heating and stirring.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Detailed Explanation
Supersaturation 1. Use sonication. 2. Prepare a fresh solution at a lower concentration.Sonication can provide the energy needed to break up solute particles and facilitate dissolution. If the solution is supersaturated, some precipitate may form upon cooling or over time.
Poor Solubility in the Chosen Solvent System 1. Prepare a stock solution in a co-solvent.For compounds with limited aqueous solubility, a common strategy is to first dissolve them in a small amount of a water-miscible organic solvent or a specialized formulation before diluting with the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Water

This protocol is adapted from a standard procedure for preparing L-arabinose stock solutions.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Sterile vials

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of water to achieve the target concentration. For example, to make a 20% (w/v) stock solution, add 5 mL of water per 1 gram of powder.

  • Vortex or stir the solution until the powder is completely dissolved. Gentle warming in a water bath (37-50°C) can be used to aid dissolution.

  • If a sterile solution is required, pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a this compound Formulation Using a Co-solvent System

This protocol is based on a method for preparing formulations of L-(+)-Arabinose for in vivo experiments and can be adapted for this compound if aqueous solubility is a significant issue.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the final desired concentration in the formulation.

  • In a sterile tube, add the following solvents in order, mixing well after each addition:

    • 10% of the final volume as the DMSO stock solution.

    • 40% of the final volume as PEG300.

    • 5% of the final volume as Tween-80.

    • 45% of the final volume as saline.

  • This will result in a clear solution. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: this compound powder and buffer add_powder Add powder to buffer start->add_powder dissolved Fully Dissolved? add_powder->dissolved success Solution Ready for Experiment dissolved->success Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No mix Increase mixing time/agitation troubleshoot->mix warm Gently warm solution (37-50°C) mix->warm sonicate Use sonication warm->sonicate check_conc Is concentration too high? sonicate->check_conc lower_conc Prepare a more dilute solution check_conc->lower_conc Yes adjust_buffer Adjust buffer pH or change buffer system check_conc->adjust_buffer No lower_conc->add_powder use_cosolvent Prepare stock in co-solvent (e.g., DMSO) use_cosolvent->add_powder adjust_buffer->add_powder

Caption: A logical workflow for troubleshooting solubility problems with this compound.

Simplified L-Arabinose Metabolic Pathway in E. coli

This diagram illustrates the metabolic pathway for L-arabinose, the parent sugar of this compound, in E. coli. Understanding this pathway can be relevant for experiments involving this bacterium.

cluster_cell E. coli Cell Larabinose_ext L-Arabinose (extracellular) Larabinose_int L-Arabinose (intracellular) Larabinose_ext->Larabinose_int araE/araFGH (Transporters) Lribulose L-Ribulose Larabinose_int->Lribulose araA (Isomerase) Lribulose5P L-Ribulose-5-phosphate Lribulose->Lribulose5P araB (Kinase) Dxylulose5P D-Xylulose-5-phosphate Lribulose5P->Dxylulose5P araD (Epimerase) PPP Pentose Phosphate Pathway Dxylulose5P->PPP

Caption: Simplified metabolic pathway of L-arabinose in E. coli.

References

Identifying and interpreting unexpected peaks in the NMR spectrum of 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 5-Deoxy-L-arabinose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and interpreting unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Carbohydrates like this compound exist in solution as an equilibrium mixture of different forms (anomers), primarily α- and β-pyranose and furanose forms. This results in a complex NMR spectrum with multiple signals for each proton and carbon. The expected chemical shift ranges are summarized below. Note that these are approximate ranges and can be influenced by solvent, temperature, and pH.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H-1 (anomeric)4.5 - 5.590 - 105The anomeric protons are typically the most downfield of the ring protons. The α-anomer usually appears at a lower field than the β-anomer.
H-2, H-3, H-43.2 - 4.565 - 80These ring protons often show complex overlapping signals.
H-5 (methyl)1.1 - 1.415 - 25The methyl group protons are typically the most upfield signals.
C-1 (anomeric)-90 - 105The anomeric carbons are the most downfield of the ring carbons.
C-2, C-3, C-4-65 - 80
C-5 (methyl)-15 - 25The methyl carbon is the most upfield signal.

Q2: I am seeing more peaks in my ¹H NMR spectrum than expected. What could be the cause?

A2: The presence of unexpected peaks in the NMR spectrum of this compound can be attributed to several factors. The logical workflow below can help you troubleshoot the issue.

G Troubleshooting Unexpected NMR Peaks start Unexpected Peaks Observed check_purity Assess Sample Purity start->check_purity check_solvent Verify Solvent and Reference Signals start->check_solvent check_degradation Consider Sample Degradation start->check_degradation check_anomers Confirm Presence of Multiple Anomers start->check_anomers impurity_source Potential Impurity Sources check_purity->impurity_source solvent_peaks Residual Solvent Signals (e.g., H₂O, DMSO) check_solvent->solvent_peaks reference_peaks Reference Standard Signals (e.g., DSS, TSP) check_solvent->reference_peaks degradation_products Degradation Products check_degradation->degradation_products anomer_peaks Signals from α/β-pyranose/furanose forms check_anomers->anomer_peaks starting_material Unreacted Starting Material (L-Arabinose) impurity_source->starting_material intermediates Synthetic Intermediates (e.g., tosylated arabinose, arabinose diethylmercaptal) impurity_source->intermediates byproducts Reaction Byproducts impurity_source->byproducts solution Identify and Characterize Unexpected Peaks starting_material->solution intermediates->solution byproducts->solution solvent_peaks->solution reference_peaks->solution degradation_products->solution anomer_peaks->solution

Figure 1: A flowchart outlining the logical steps to identify the source of unexpected peaks in an NMR spectrum.

Troubleshooting Guide: Identifying Unexpected Peaks

This guide will walk you through the process of identifying the source of unexpected signals in your NMR spectrum of this compound.

Step 1: Verify Solvent and Reference Signals

Before analyzing your sample's peaks, ensure that the signals from your deuterated solvent and any internal reference are correctly identified.

Table 2: Common Deuterated Solvents and Their Residual ¹H NMR Signals

SolventResidual Peak(s) (ppm)
D₂O~4.79 (can vary with temperature)
DMSO-d₆~2.50
CDCl₃~7.26
Acetone-d₆~2.05

If you are using an internal standard like DSS or TSP for aqueous samples, confirm their characteristic signals (typically around 0 ppm).

Step 2: Consider Impurities from Synthesis

Unexpected peaks frequently arise from impurities carried over from the synthesis of this compound. A common synthetic route starts from L-arabinose. Potential impurities from this process are outlined below.

G Synthetic Pathway and Potential Impurities L_arabinose L-Arabinose (Starting Material) mercaptal L-Arabinose Diethylmercaptal L_arabinose->mercaptal Ethanethiol, HCl impurity1 Impurity: Unreacted L-Arabinose L_arabinose->impurity1 tosyl_mercaptal 5-Tosyl-L-arabinose Diethylmercaptal mercaptal->tosyl_mercaptal TsCl, Pyridine impurity2 Impurity: Residual Mercaptal Intermediate mercaptal->impurity2 reduction Reduction (e.g., NaBH₄) tosyl_mercaptal->reduction impurity3 Impurity: Residual Tosylated Intermediate tosyl_mercaptal->impurity3 deoxy_mercaptal This compound Diethylmercaptal reduction->deoxy_mercaptal hydrolysis Acid Hydrolysis deoxy_mercaptal->hydrolysis final_product This compound hydrolysis->final_product

Figure 2: Synthetic pathway for this compound from L-arabinose, highlighting potential points of impurity introduction.

Table 3: NMR Signals of Potential Synthetic Impurities

CompoundKey ¹H NMR Signals (ppm) in D₂OKey ¹³C NMR Signals (ppm) in D₂O
L-Arabinose Anomeric (α/β): ~5.2-4.9, Ring Protons: ~4.3-3.5Anomeric (α/β): ~97-93, Ring Carbons: ~75-62
L-Arabinose Diethylmercaptal -CH(SEt)₂: ~4.1, -SCH₂CH₃: ~2.7 (q), -SCH₂CH₃: ~1.2 (t)-CH(SEt)₂: ~50, -SCH₂CH₃: ~25, -SCH₂CH₃: ~15
5-Tosyl-L-arabinose Diethylmercaptal Aromatic (tosyl): ~7.8-7.4, Tosyl-CH₃: ~2.4Aromatic (tosyl): ~145-128, Tosyl-CH₃: ~21

If you suspect the presence of these impurities, a 2D NMR experiment such as COSY or HSQC can help to confirm their identity by establishing connectivity between protons and carbons.

Step 3: Consider Degradation Products

Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation. Degradation pathways for sugars can be complex, but may involve dehydration or fragmentation. Look for the appearance of signals in the olefinic (~5-6 ppm) or aldehydic/ketonic (~8-10 ppm for ¹H, >170 ppm for ¹³C) regions, which are generally absent in a pure sample.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

  • Dissolution: Accurately weigh 5-10 mg of your this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a known amount of an internal standard (e.g., DSS or TSP for aqueous solutions).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid shimming issues.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Acquisition of a Standard 1D ¹H NMR Spectrum

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe to the correct frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements).

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Apply a baseline correction.

    • Reference the spectrum to the internal standard or the residual solvent peak.

By following these guidelines, you can systematically identify and interpret unexpected peaks in the NMR spectrum of this compound, leading to a more accurate characterization of your sample.

Preventing degradation of 5-Deoxy-L-arabinose during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Deoxy-L-arabinose. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container at 4°C or lower, protected from light and moisture. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation. Storing it in a desiccator or with a desiccant is highly recommended.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, visually inspect the compound. It should be a white to off-white powder. If you observe significant discoloration (e.g., yellowing or browning), it may indicate degradation. It is advisable to handle the compound in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier, to minimize moisture absorption.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in water and other polar solvents like methanol (B129727) and ethanol. For aqueous solutions, it is best to use purified, deionized water and to prepare the solution fresh for each experiment. The stability of the compound in solution is dependent on the pH and temperature.

Q4: How stable is this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is a critical consideration. Deoxy sugars, particularly those with a free aldehyde group, can be susceptible to degradation, especially at non-neutral pH and elevated temperatures. It is recommended to use freshly prepared solutions. If storage of a stock solution is necessary, it should be kept at 4°C for no longer than a few days. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of deoxy sugars and aldehydes, potential degradation routes include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

  • Dehydration: Under acidic conditions and/or heat, the sugar can undergo dehydration reactions.

  • Maillard Reaction: In the presence of amines (e.g., in buffers or culture media), the aldehyde group can participate in the Maillard reaction, leading to browning and the formation of complex products.

  • Epimerization: The stereochemistry of the sugar may change under certain pH conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Compound (Yellowing/Browning) 1. Moisture Absorption: The compound is hygroscopic and may have absorbed moisture. 2. Exposure to Light/Heat: Improper storage may have led to thermal or photodegradation.1. Confirm storage conditions. Ensure the container is tightly sealed and stored with a desiccant. 2. Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. 3. If significant degradation is suspected, it is recommended to use a fresh, unopened lot of the compound.
Inconsistent Experimental Results 1. Degradation of Stock Solution: The compound may have degraded in solution over time. 2. pH Sensitivity: The experimental buffer pH may be promoting degradation. 3. Reaction with Media Components: The compound may be reacting with components in your cell culture media or reaction buffer (e.g., amines).1. Prepare fresh solutions of this compound for each experiment. 2. If a stock solution must be used, perform a stability test by analyzing its purity at different time points. 3. Evaluate the stability of the compound in your specific experimental buffer. Consider using a buffer system with a neutral pH if possible.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis 1. Formation of Degradation Products: The compound is degrading under the experimental or storage conditions. 2. Impurity in the Starting Material: The initial compound may have contained impurities.1. Review the storage and handling procedures for both the solid compound and its solutions. 2. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times. 3. Check the certificate of analysis for the purity of the starting material.
Reduced Biological Activity 1. Loss of Purity: The compound has degraded, leading to a lower concentration of the active molecule. 2. Formation of Inhibitory Degradation Products: Degradation products may be interfering with the biological assay.1. Verify the purity of the this compound being used. 2. Use freshly prepared solutions for all biological assays. 3. If possible, purify the compound before use if degradation is suspected.

Quantitative Data on Storage and Stability

Storage Condition Form Temperature Duration Recommendation
Long-term Solid≤ 4°C> 1 yearStore in a tightly sealed container with a desiccant, protected from light.
Short-term SolidRoom Temperature< 1 monthKeep in a desiccator, away from direct light and heat sources.
Working Solution Aqueous4°C≤ 3 daysPrepare fresh. If stored, filter-sterilize and keep in a sterile, sealed container.
Stock Solution Aqueous-20°C to -80°C≤ 1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific buffer.

1. Materials:

  • This compound
  • Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
  • High-purity water
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Calibrated pH meter
  • Incubators or water baths at desired temperatures

2. Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the buffer of interest.
  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC/LC-MS to determine the initial purity and peak area.
  • Divide the remaining solution into several aliquots in tightly sealed vials.
  • Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 40°C).
  • At specified time points (e.g., 24h, 48h, 72h, 1 week), remove one aliquot from each condition.
  • Analyze each aliquot by HPLC/LC-MS.
  • Compare the peak area of this compound and the presence of any new peaks to the T=0 sample.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage remaining versus time for each condition.
  • Note the appearance and increase of any new peaks, which represent potential degradation products.

Visualizations

degradation_pathway A This compound B Oxidation (e.g., air, peroxide) A->B D Dehydration (Acid/Heat) A->D F Maillard Reaction (amines) A->F C Carboxylic Acid Derivative B->C E Furfural Derivatives D->E G Complex Browning Products F->G

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Results prep_solution Prepare this compound solution in buffer initial_analysis T=0 Analysis (HPLC/LC-MS) prep_solution->initial_analysis aliquot Aliquot solution initial_analysis->aliquot cond1 Condition 1 (e.g., 4°C) aliquot->cond1 cond2 Condition 2 (e.g., RT) aliquot->cond2 cond3 Condition 3 (e.g., 40°C) aliquot->cond3 tp_analysis Analyze aliquots at specified time points cond1->tp_analysis cond2->tp_analysis cond3->tp_analysis data_comp Compare to T=0 data tp_analysis->data_comp stability_profile Determine Stability Profile data_comp->stability_profile

Caption: Workflow for a solution stability study.

Minimizing interference in analytical assays for 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference in analytical assays for 5-Deoxy-L-arabinose.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound in biological samples?

A1: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for the sensitive and selective quantification of this compound in complex biological matrices. Due to the non-volatile nature of sugars, GC-MS analysis requires a prior derivatization step to make the analyte volatile.[1][2] LC-MS/MS can often analyze the compound directly, though derivatization can sometimes be used to improve chromatographic retention and ionization efficiency.

Q2: What is "matrix effect" and why is it a significant concern for this compound analysis?

A2: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of LC-MS/MS analyses.[3][4][5] For a polar molecule like this compound, common sources of matrix effects in biological samples include salts, phospholipids, and other endogenous metabolites.[5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: A multi-faceted approach is recommended to minimize matrix effects:

  • Effective Sample Preparation: Solid-Phase Extraction (SPE) is a highly effective technique to remove interfering matrix components.[4][6]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may compromise the limit of detection.[3][7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Q4: Why is derivatization necessary for the GC-MS analysis of this compound, and what are the common methods?

A4: this compound, like other sugars, is non-volatile and cannot be directly analyzed by GC-MS. Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups. The most common derivatization techniques for sugars are silylation (e.g., using BSTFA or MSTFA) and acetylation.[1][2][8]

Q5: I am observing multiple peaks for my this compound standard during GC-MS analysis. What is the cause and how can I address it?

A5: The observation of multiple peaks for a single sugar derivative in GC-MS is a common phenomenon. It is often due to the presence of different isomers (anomers) of the sugar that are "frozen" during derivatization. To address this, you can either sum the areas of all isomer peaks for quantification or employ a two-step derivatization process involving oximation prior to silylation or acetylation.[9] The oximation step converts the open-chain aldehyde form of the sugar to an oxime, which then yields a single derivative peak upon subsequent silylation or acetylation.[9]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks Incomplete derivatization.Optimize derivatization conditions (temperature, time, reagent volume). Ensure anhydrous conditions as silylation reagents are sensitive to moisture.
Adsorption of the analyte in the GC inlet or column.Use a deactivated inlet liner. Trim the front end of the GC column.
Leak in the GC system.Perform a leak check of the GC system, especially at the injection port and column fittings.
Peak tailing Active sites in the GC inlet or column.Use a fresh, deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Co-elution with interfering compounds.Optimize the GC temperature program to improve separation.
Peak splitting or broadening Incompatible solvent for injection.The sample should be dissolved in a solvent compatible with the GC column's stationary phase.
Improper column installation.Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Formation of multiple derivative isomers.Sum the areas of all isomer peaks for quantification or use a two-step derivatization (oximation followed by silylation/acetylation).[9]
Ghost peaks (peaks in blank runs) Carryover from previous injections.Run solvent blanks between samples. Clean the syringe and injection port.
Contaminated carrier gas or gas lines.Use high-purity carrier gas and install traps to remove impurities.
LC-MS/MS Analysis Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity (Ion Suppression) Matrix effects from co-eluting endogenous compounds.Improve sample cleanup using Solid-Phase Extraction (SPE). Optimize chromatographic separation to resolve the analyte from interferences. Dilute the sample if sensitivity allows.[3][7]
Suboptimal MS source parameters.Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
Inefficient ionization in the chosen polarity.Test both positive and negative ionization modes to determine which provides a better response.
Poor peak shape (fronting, tailing, splitting) Inappropriate injection solvent.The sample should be dissolved in a solvent with a composition as close as possible to the initial mobile phase.
Insufficient column equilibration.Ensure adequate column equilibration time between injections.
Mobile phase pH is not optimal.Adjust the mobile phase pH to ensure the analyte is in a single, stable ionic form.
Inconsistent retention times Column degradation or contamination.Use a guard column and ensure proper sample cleanup to protect the analytical column.
Fluctuations in mobile phase composition or flow rate.Ensure the LC pump is functioning correctly and the mobile phase is properly mixed and degassed.
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix components causing chemical noise.Improve sample cleanup to remove interfering compounds.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of monosaccharides using different sample preparation techniques. While this data is not specific to this compound, it provides a valuable reference for what can be expected for a structurally similar compound.

Table 1: Recovery of Monosaccharides using Solid-Phase Extraction (SPE)

SPE SorbentWash SolventElution SolventAnalyteAverage Recovery (%)
C18WaterMethanol (B129727)Arabinose85.01
C18WaterMethanolXylose87.79
C18WaterMethanolFructose103.17
C18WaterMethanolGlucose101.24
PRP-180:20 ACN/Water50:50 ACN/WaterDextran (polysaccharide)90-95

Data adapted from studies on monosaccharide analysis in various matrices.[10][11]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodMatrixAnalyte ClassMatrix Effect Reduction
Protein Precipitation (PPT)PlasmaVarious DrugsLow
Liquid-Liquid Extraction (LLE)PlasmaVarious DrugsModerate
Solid-Phase Extraction (SPE)PlasmaVarious DrugsHigh
HybridSPE (Phospholipid Removal)PlasmaVarious DrugsVery High

This table provides a qualitative comparison of the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of small molecules in plasma.[4][6]

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol provides a general procedure for the cleanup of biological fluids (e.g., plasma, urine) for the analysis of this compound. Optimization may be required based on the specific matrix and analytical instrumentation.

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through the SPE cartridge (e.g., C18).

    • This step solvates the stationary phase.

  • Cartridge Equilibration:

    • Pass 1-2 column volumes of deionized water through the cartridge.

    • This step prepares the cartridge for the aqueous sample.

  • Sample Loading:

    • Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove polar interferences like salts.

  • Elution:

    • Elute the this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

    • Collect the eluate for analysis.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Detailed Protocol: Silylation Derivatization for GC-MS Analysis

This protocol describes a common two-step derivatization procedure (oximation followed by silylation) to produce a single, stable derivative for each sugar.

  • Oximation:

    • To the dried sample extract, add a solution of an oximation reagent (e.g., hydroxylamine (B1172632) hydrochloride in pyridine).

    • Heat the mixture (e.g., at 70-90°C) for a specified time (e.g., 30-60 minutes) to convert the open-chain aldehyde form of the sugar to an oxime.

  • Silylation:

    • Cool the sample to room temperature.

    • Add a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

    • Heat the mixture again (e.g., at 70-90°C) for a specified time (e.g., 30-60 minutes) to silylate the hydroxyl groups.

  • Analysis:

    • After cooling, the sample is ready for injection into the GC-MS.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis Biological Sample Biological Sample SPE Cleanup SPE Cleanup Biological Sample->SPE Cleanup 1. Extraction Dried Extract Dried Extract SPE Cleanup->Dried Extract 2. Elution & Evaporation Oximation Oximation Dried Extract->Oximation 3. Add Oximation Reagent Silylation Silylation Oximation->Silylation 4. Add Silylation Reagent Derivatized Sample Derivatized Sample Silylation->Derivatized Sample GC-MS Injection GC-MS Injection Derivatized Sample->GC-MS Injection Data Acquisition Data Acquisition GC-MS Injection->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting Logic for Ion Suppression in LC-MS/MS

IonSuppression_Troubleshooting Low Signal Low Signal Suspect Ion Suppression Suspect Ion Suppression Low Signal->Suspect Ion Suppression Improve Sample Cleanup Improve Sample Cleanup Suspect Ion Suppression->Improve Sample Cleanup Primary Action Optimize Chromatography Optimize Chromatography Suspect Ion Suppression->Optimize Chromatography Secondary Action Dilute Sample Dilute Sample Suspect Ion Suppression->Dilute Sample Alternative Re-evaluate Signal Re-evaluate Signal Improve Sample Cleanup->Re-evaluate Signal Optimize Chromatography->Re-evaluate Signal Use SIL-IS Use SIL-IS Final Quantification Final Quantification Use SIL-IS->Final Quantification Dilute Sample->Re-evaluate Signal Re-evaluate Signal->Use SIL-IS If suppression persists

Caption: Decision tree for troubleshooting ion suppression.

References

Best practices for handling and storing 5-Deoxy-L-arabinose powder.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 5-Deoxy-L-arabinose powder, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure the stability and integrity of this compound powder, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] Keep the container tightly sealed and protected from light, moisture, and extreme heat.[1][2] While room temperature is generally acceptable, some suppliers of the related compound L-arabinose recommend avoiding temperatures above 30°C. For long-term storage, some protocols suggest storing the powder under an inert gas.

Q2: What personal protective equipment (PPE) should be used when handling this compound powder?

A2: When handling this compound powder, it is important to minimize dust generation and inhalation. Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat. In situations where dust may be generated, a respiratory protective device is recommended.

Q3: Is this compound considered a hazardous substance?

A3: this compound is generally not classified as a hazardous substance. However, it is important to follow standard good laboratory practices. Avoid contact with skin and eyes, and wash hands thoroughly after handling. In case of accidental contact, rinse the affected area with plenty of water. If inhaled, move to an area with fresh air.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent degradation of the compound.

Q5: How should this compound waste be disposed of?

A5: Dispose of this compound waste in accordance with local, state, and federal regulations. Avoid allowing the product to enter drains or waterways.

Troubleshooting Guide

Problem 1: The this compound powder appears discolored or clumped.

  • Possible Cause: Improper storage conditions, such as exposure to moisture or high temperatures.

  • Solution: Discard the powder as it may be degraded. To prevent this, always store the powder in a tightly sealed container in a cool, dry place. Consider storing smaller aliquots to minimize exposure of the bulk powder to atmospheric conditions.

Problem 2: Inconsistent experimental results when using this compound as a β-galactosidase inhibitor.

  • Possible Cause 1: Degradation of the this compound stock solution.

  • Solution 1: Prepare fresh stock solutions for each experiment. While this compound is soluble in water, the stability of the solution over time may vary depending on the buffer and storage conditions.

  • Possible Cause 2: Incorrect concentration of the inhibitor.

  • Solution 2: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. As a strong inhibitor of β-galactosidase, the effective concentration can be sensitive.

  • Possible Cause 3: Interaction with other components in the reaction mixture.

  • Solution 3: Review all components of your assay for potential incompatibilities.

Quantitative Data Summary

ParameterRecommended ConditionSource(s)
Storage Temperature Cool, dry place; Room temperature acceptable; Avoid >30°C
Atmosphere Tightly sealed container; Inert gas for long-term storage
Light Exposure Keep away from sunshine/light
Incompatible Substances Strong oxidizing agents, strong acids, strong bases
Melting Point 152 - 160 °C
Solubility Soluble in water

Experimental Protocols & Workflows

Standard Protocol for Handling and Preparing a Stock Solution
  • Acclimatization: Before opening, allow the container of this compound powder to equilibrate to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood or a well-ventilated area, carefully weigh the desired amount of powder. Minimize the creation of dust.

  • Dissolution: Add the powder to your desired solvent (e.g., sterile, nuclease-free water) in a sterile container.

  • Mixing: Gently vortex or mix the solution until the powder is completely dissolved.

  • Sterilization (if required): If a sterile solution is needed, filter-sterilize the solution through a 0.22 µm filter.

  • Storage of Stock Solution: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the solution should be validated for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation start Start: Receive This compound Powder storage Store in Cool, Dry, Dark Conditions start->storage weigh Weigh Powder in Ventilated Area storage->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter-Sterilize (if necessary) dissolve->filter aliquot Aliquot and Store Stock Solution at -20°C filter->aliquot add_inhibitor Add this compound Stock Solution aliquot->add_inhibitor exp_setup Set up Experimental Reaction exp_setup->add_inhibitor incubate Incubate as per Protocol add_inhibitor->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for handling and using this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Issue Encountered: Inconsistent Results cause1 Degraded Stock Solution issue->cause1 cause2 Incorrect Concentration issue->cause2 cause3 Assay Component Interaction issue->cause3 solution1 Prepare Fresh Stock Solution Daily cause1->solution1 solution2 Perform Dose-Response Curve cause2->solution2 solution3 Review and Test Assay Components Individually cause3->solution3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Enzymatic Production of 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the enzymatic synthesis of 5-Deoxy-L-arabinose.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic strategy for producing this compound?

A1: The most common and effective strategy is a stereoselective aldol (B89426) addition reaction. This reaction condenses a three-carbon donor molecule, dihydroxyacetone phosphate (B84403) (DHAP), with a two-carbon aldehyde acceptor, 4-deoxy-L-threose. The resulting product is this compound-1-phosphate, which is subsequently dephosphorylated to yield the final product.

Q2: Which class of enzymes catalyzes this reaction?

A2: DHAP-dependent aldolases are the key enzymes for this synthesis. Specifically, L-fuculose-1-phosphate aldolase (B8822740) (FucA, EC 4.1.2.17) is an excellent candidate as it naturally catalyzes the reversible cleavage of L-fuculose-1-phosphate into DHAP and L-lactaldehyde and is known to accept a variety of aldehyde substrates. Class II aldolases are often utilized, which are metal-dependent for their catalytic activity.

Q3: What are the critical starting materials for this synthesis?

A3: The two primary substrates are:

  • Dihydroxyacetone phosphate (DHAP): The donor molecule.

  • 4-deoxy-L-threose: The acceptor aldehyde, which forms the backbone of the final product.

Additionally, a suitable buffer system and potentially a divalent metal ion cofactor (e.g., Zn²⁺ or Mg²⁺) for the aldolase are required.

Q4: What are the most significant challenges in optimizing the yield of this compound?

A4: Researchers may face several challenges, including:

  • Enzyme Stability and Activity: Aldolases can be sensitive to reaction conditions such as temperature and pH.

  • Substrate Cost and Stability: DHAP is known to be expensive and relatively unstable, which can be a major drawback for large-scale synthesis.

  • Substrate or Product Inhibition: High concentrations of the aldehyde acceptor or the accumulation of the phosphorylated product can inhibit the enzyme, reducing reaction rates and overall yield.

  • Precursor Availability: The acceptor aldehyde, 4-deoxy-L-threose, is not a common commercially available sugar and often needs to be synthesized.

  • Product Purification: Separating the desired product from unreacted substrates, byproducts, and enzyme requires multi-step purification processes.

Troubleshooting Guide

Problem: Low or No Product Yield

Q5: I have set up my reaction but see very little or no formation of the desired product. What are the initial checks I should perform?

A5: When troubleshooting a lack of product, a systematic approach is crucial. Follow this logical workflow to diagnose the issue:

G start Start: No/Low Yield enzyme_check 1. Verify Enzyme Activity - Is the enzyme active? - Use a standard substrate (e.g., L-fuculose-1-phosphate). start->enzyme_check substrate_check 2. Check Substrates - Are DHAP and 4-deoxy-L-threose pure? - Have they degraded during storage? enzyme_check->substrate_check Enzyme is active enzyme_issue Solution: - Obtain new enzyme batch. - Optimize storage conditions. enzyme_check->enzyme_issue Enzyme inactive conditions_check 3. Confirm Reaction Conditions - Is the pH of the buffer correct? - Is the temperature optimal? - Is the required metal cofactor present? substrate_check->conditions_check Substrates are viable substrate_issue Solution: - Use fresh, high-purity substrates. - Prepare DHAP fresh if possible. substrate_check->substrate_issue Substrates degraded inhibition_check 4. Assess for Inhibition - Are substrate concentrations too high? conditions_check->inhibition_check Conditions are correct conditions_issue Solution: - Remake buffer and verify pH. - Calibrate incubator/water bath. - Add appropriate cofactor. conditions_check->conditions_issue Conditions incorrect inhibition_issue Solution: - Lower initial substrate concentrations. - Implement a fed-batch strategy for the aldehyde. inhibition_check->inhibition_issue Inhibition likely G sub Substrates: - Dihydroxyacetone Phosphate (DHAP) - 4-deoxy-L-threose reac Step 1: Aldol Addition Enzyme: L-fuculose-1-phosphate aldolase Conditions: pH 7.5, 30°C sub->reac inter Intermediate Product: This compound-1-phosphate reac->inter dephos Step 2: Dephosphorylation Enzyme: Alkaline Phosphatase inter->dephos purify Step 3: Purification - Protein Removal (Centrifugation) - Size-Exclusion Chromatography dephos->purify prod Final Product: This compound purify->prod

Validation & Comparative

A Comparative Analysis of 5-Deoxy-L-arabinose and L-arabinose in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Deoxy-L-arabinose and L-arabinose, supported by available experimental data. The information is intended to assist researchers in selecting the appropriate molecule for their studies in areas such as enzyme inhibition, metabolic regulation, and antimicrobial research.

Executive Summary

L-arabinose is a naturally occurring pentose (B10789219) sugar with well-documented roles in microbial metabolism and emerging applications in human health, particularly in the regulation of glucose metabolism. Its deoxy analog, this compound, is a synthetic compound primarily recognized for its potent enzyme inhibitory activity. While both molecules share a similar structural backbone, the absence of the 5-hydroxyl group in this compound significantly alters its biological function. This guide will delve into their comparative effects in key biological assays, including enzyme inhibition and metabolic pathway modulation.

Comparative Data on Biological Activities

The following table summarizes the known biological activities of this compound and L-arabinose. Direct comparative studies with quantitative data for both compounds in the same assay are limited in the current scientific literature.

Biological Assay/ActivityThis compoundL-arabinoseDirect Comparison
β-Galactosidase Inhibition Described as a strong inhibitor.Not typically described as an inhibitor.No quantitative comparative data (e.g., IC50, Ki) is readily available.
Sucrase Inhibition No data available.Inhibits intestinal sucrase in an uncompetitive manner (Ki = 2 mmol/L).[1][2]Not applicable.
Antimicrobial Activity Reported to have inhibitory effects on E. coli and Candida albicans.No direct antimicrobial activity reported; primarily a carbon source for many microbes.No quantitative comparative data (e.g., MIC values) is readily available.
Modulation of AMPK Signaling No data available.Activates AMP-activated protein kinase (AMPK), leading to the suppression of gluconeogenesis.[3]Not applicable.
Regulation of Arabinose Operon Likely does not induce the operon due to structural differences.Natural inducer of the araBAD operon in E. coli.No direct comparative study on operon induction.

Detailed Analysis of Biological Activities

Enzyme Inhibition

a) β-Galactosidase Inhibition:

This compound is consistently cited as a strong inhibitor of β-galactosidase, an enzyme crucial for the hydrolysis of lactose.[4][5] This inhibitory activity suggests its potential use as a biochemical tool for studying galactosidase function or as a lead compound in developing therapeutics for conditions where β-galactosidase activity is implicated. In contrast, L-arabinose is not known to be a significant inhibitor of this enzyme. The lack of the 5-hydroxyl group in this compound likely allows it to bind to the active site of β-galactosidase with high affinity, preventing the binding and cleavage of its natural substrate.

b) Sucrase Inhibition:

L-arabinose has been shown to be a selective inhibitor of intestinal sucrase. This inhibition is uncompetitive, with a reported inhibition constant (Ki) of 2 mmol/L. This property of L-arabinose has garnered interest for its potential to reduce postprandial glycemic responses by delaying the digestion of sucrose (B13894). There is currently no available data on the effect of this compound on sucrase activity.

Antimicrobial Activity

Some sources indicate that this compound possesses antimicrobial properties, with inhibitory effects reported against Escherichia coli and the pathogenic yeast Candida albicans. The precise mechanism of this inhibition is not well-elucidated. L-arabinose, on the other hand, serves as a carbon and energy source for many microorganisms, including E. coli, and is not considered to have antimicrobial activity. A direct comparative study quantifying the minimum inhibitory concentrations (MICs) of both compounds against a panel of microbes is needed to validate and compare their antimicrobial potential.

Modulation of Metabolic Signaling Pathways

a) AMPK Signaling Pathway:

Recent studies have highlighted a role for L-arabinose in mammalian glucose metabolism. It has been demonstrated that L-arabinose can suppress hepatic gluconeogenesis by activating the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the phosphorylation and inhibition of key gluconeogenic enzymes. There is no current research available on the effect of this compound on the AMPK pathway.

AMPK_Signaling_Pathway

Caption: L-arabinose activates AMPK, which in turn inhibits key regulators of gluconeogenesis.

b) The L-arabinose Operon:

In bacteria such as E. coli, the metabolism of L-arabinose is controlled by the araBAD operon. L-arabinose acts as an inducer of this operon by binding to the regulatory protein AraC. This binding event causes a conformational change in AraC, leading to the transcription of the genes required for arabinose catabolism. Given the structural difference, it is unlikely that this compound would effectively bind to AraC and induce the arabinose operon. However, experimental verification is lacking.

Arabinose_Operon_Regulation

Caption: Regulation of the E. coli arabinose operon by L-arabinose and the AraC protein.

Experimental Protocols

β-Galactosidase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • β-Galactosidase (from E. coli)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • Test compounds (this compound and L-arabinose) dissolved in a suitable solvent (e.g., water or DMSO)

  • Stop solution (1 M Na2CO3)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of β-galactosidase in Z-buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of ONPG in Z-buffer (e.g., 4 mg/mL).

    • Prepare serial dilutions of the test compounds (this compound and L-arabinose) in Z-buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Z-buffer

      • Test compound solution (or solvent control)

      • β-galactosidase solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the ONPG solution to each well to start the reaction.

    • Immediately start monitoring the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Stop Reaction (for endpoint assays):

    • Alternatively, for a single time-point measurement, allow the reaction to proceed for a fixed time (e.g., 15 minutes) and then add the stop solution to each well.

    • Read the final absorbance at 420 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance over time) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate (ONPG) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

Experimental_Workflow_Beta_Galactosidase_Assay start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prepare_reagents setup_assay Set up 96-well plate (Buffer, Inhibitor, Enzyme) prepare_reagents->setup_assay pre_incubate Pre-incubate at 37°C setup_assay->pre_incubate add_substrate Add ONPG Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 420 nm (Kinetic or Endpoint) add_substrate->measure_absorbance data_analysis Data Analysis (Calculate IC50/Ki) measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the β-galactosidase inhibition assay.

Conclusion and Future Directions

L-arabinose and this compound exhibit distinct biological activities. L-arabinose is a modulator of metabolic pathways, with demonstrated effects on sucrase inhibition and AMPK activation, making it a compound of interest for managing hyperglycemia. This compound, in contrast, is a potent inhibitor of β-galactosidase and is reported to have antimicrobial properties.

A significant gap in the current knowledge is the lack of direct, quantitative comparisons of these two molecules in various biological assays. Future research should focus on:

  • Quantitative comparison of β-galactosidase inhibition: Determining the Ki and IC50 values for both compounds to quantify the inhibitory potency of this compound relative to L-arabinose.

  • Comparative antimicrobial studies: Assessing the MICs of both compounds against a broad range of bacterial and fungal pathogens.

  • Investigating the effect of this compound on metabolic pathways: Exploring whether this compound has any effect on sucrase activity or the AMPK signaling pathway.

Such studies will provide a clearer understanding of the structure-activity relationships of these arabinose analogs and will facilitate their targeted application in research and development.

References

Differentiating 5-Deoxy-L-arabinose from Isomeric Deoxy Sugars via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount. This guide provides a comparative analysis of mass spectrometry-based methods for differentiating 5-Deoxy-L-arabinose from other structurally similar deoxy sugars, including 5-deoxy-L-ribose, 2-deoxy-D-ribose, L-rhamnose, and L-fucose. The focus is on the widely used and reproducible method of Gas Chromatography-Mass Spectrometry (GC-MS) of alditol acetate (B1210297) derivatives.

Deoxy sugars are critical components of various natural products and glycoconjugates, and their isomeric forms can impart vastly different biological activities. Standard mass spectrometry struggles to distinguish between isomers as they possess the same mass-to-charge ratio. However, by converting the sugars into their alditol acetate derivatives, their distinct stereochemistries give rise to unique fragmentation patterns upon Electron Ionization (EI), enabling their unambiguous identification.

Comparative Fragmentation Analysis of Deoxy Sugar Alditol Acetates

The primary method for distinguishing deoxy sugar isomers by mass spectrometry involves derivatization to their corresponding alditol acetates, followed by GC-MS analysis. This process, which involves reduction of the carbonyl group to a hydroxyl group and subsequent acetylation, yields a single, stable derivative for each sugar, simplifying chromatographic analysis. The subsequent EI-MS fragmentation is highly dependent on the original sugar's structure, providing a fingerprint for each isomer.

The key to differentiation lies in the analysis of the resulting mass spectra. Fragmentation of alditol acetates primarily occurs via cleavage of the carbon-carbon backbone. The masses of the resulting fragment ions are indicative of the position of the deoxy function and the stereochemistry of the hydroxyl groups.

While a comprehensive database containing directly comparable, high-resolution mass spectra for all target deoxy sugar alditol acetates under identical conditions is not publicly available, analysis of existing data for related compounds allows for the prediction of key diagnostic ions. The following table summarizes the expected major fragment ions that can be used to differentiate this compound from its isomers. The fragmentation patterns are based on the principles of C-C bond cleavage along the alditol backbone.

Deoxy SugarParent Alditol AcetateExpected Key Fragment Ions (m/z) and Rationale
This compound 1,2,3,4-Tetra-O-acetyl-5-deoxy-L-arabinitolPrimary cleavage between C1-C2 and C4-C5 will be key. Look for ions corresponding to the loss of the C5 methyl group and subsequent fragments.
5-Deoxy-L-ribose 1,2,3,4-Tetra-O-acetyl-5-deoxy-L-ribitolStereochemical differences from arabinitol derivative will influence fragment intensities. Comparison of relative ion abundances for fragments arising from C2-C3 and C3-C4 cleavage will be crucial.
2-Deoxy-D-ribose 1,3,4,5-Tetra-O-acetyl-2-deoxy-D-ribitolAbsence of an acetoxy group at C2 is the primary differentiator. Expect a significant shift in fragment ions involving the C1-C2-C3 portion of the molecule.
L-Rhamnose (6-Deoxy-L-mannose)1,2,3,4,5-Penta-O-acetyl-6-deoxy-L-mannitolAs a hexose (B10828440) derivative, the overall mass is higher. Look for fragments indicating a C6 deoxy position, such as a prominent ion from cleavage between C4 and C5.
L-Fucose (6-Deoxy-L-galactose)1,2,3,4,5-Penta-O-acetyl-6-deoxy-L-galactitolStereoisomer of rhamnose. Differentiation will rely on subtle but reproducible differences in the relative intensities of fragment ions due to the different stereochemistry at C4.

Experimental Protocols

A robust and reliable protocol for the derivatization of neutral monosaccharides to their alditol acetates for GC-MS analysis is detailed below. This method is a compilation of established procedures.[1][2][3]

Protocol: Alditol Acetate Derivatization for GC-MS Analysis

1. Reduction of Monosaccharides to Alditols

  • To approximately 1-5 mg of a dried sugar sample (or a mixture of sugars) in a glass tube, add 0.5 mL of a freshly prepared solution of 20 mg/mL sodium borohydride (B1222165) (NaBH₄) in 1 M ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Incubate the mixture at room temperature for 1-2 hours, or at 40°C for 90 minutes.[1]

  • To stop the reaction and neutralize the excess NaBH₄, add 2-3 drops of glacial acetic acid until effervescence ceases.

  • Evaporate the sample to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • To remove borate (B1201080) salts, add 1 mL of methanol (B129727) to the dried residue and evaporate to dryness. Repeat this methanol wash step at least three times.

2. Acetylation of Alditols

  • To the dry alditol residue, add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine. Alternatively, 1-methylimidazole (B24206) can be used as a catalyst in place of pyridine.[2]

  • Cap the tube tightly and incubate at 100°C for 1 hour, or at room temperature for 10 minutes if using 1-methylimidazole.

  • After incubation, cool the sample to room temperature.

  • Add 1 mL of deionized water to the reaction mixture to quench the excess acetic anhydride.

  • Extract the alditol acetates by adding 1 mL of dichloromethane (B109758) (DCM) or chloroform (B151607) and vortexing thoroughly.

  • Centrifuge the mixture to separate the layers and carefully transfer the lower organic layer containing the derivatives to a clean vial.

  • Wash the organic layer with 1 mL of water twice, collecting the organic phase each time.

  • Dry the final organic extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis. The dried sample can be reconstituted in a suitable solvent like ethyl acetate or chloroform before injection.

3. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis, such as a BPX-70 or similar polar column.

  • Injection: Inject 1-2 µL of the sample.

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to an intermediate temperature (e.g., 170°C) at a moderate rate (e.g., 20°C/min), and then ramps up to a final temperature (e.g., 230°C) at a slower rate (e.g., 2°C/min), followed by a hold period.

  • Mass Spectrometer: Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 40-500.

Logical Workflow for Deoxy Sugar Differentiation

The process of differentiating this compound from other deoxy sugars using the described method follows a logical workflow. This can be visualized as a series of sequential steps from sample preparation to data analysis and interpretation.

Deoxy_Sugar_Differentiation cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample Deoxy Sugar Sample (e.g., this compound) Reduction Reduction (NaBH4 in NH4OH) Sample->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Extraction Extraction (DCM/Chloroform) Acetylation->Extraction GC_MS GC-MS Analysis (EI, 70 eV) Extraction->GC_MS Mass_Spectrum Acquire Mass Spectrum GC_MS->Mass_Spectrum Fragmentation Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation Comparison Compare with Reference Spectra / Predicted Fragments Fragmentation->Comparison Identification Identify Deoxy Sugar Isomer Comparison->Identification

Workflow for GC-MS based differentiation of deoxy sugars.

References

Quantitative Analysis of 5-Deoxy-L-arabinose: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 5-Deoxy-L-arabinose, a variety of analytical techniques are available. The selection of an appropriate method hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides a comparative overview of the most common analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Enzymatic Assays.

Due to the limited availability of specific validation data for this compound, this guide presents data for structurally similar monosaccharides, such as L-arabinose and D-xylose, to provide a reliable benchmark for expected performance. Method validation for this compound is imperative for accurate quantification.

Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantification of monosaccharides, offering a baseline for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Principle Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Separation based on polarity, with detection based on changes in the refractive index of the mobile phase.Chromatographic separation followed by mass analysis of the parent molecule and its fragments.Specific enzymatic conversion of the target sugar, coupled to a detectable signal (e.g., absorbance).
Limit of Detection (LOD) fmol range (highly sensitive)[1]~0.01–0.17 mg/mL[2]Low ng/mL to pg/mL rangeDependent on the specific kit, typically in the µM range.[1]
Limit of Quantification (LOQ) pmol range (highly sensitive)[1]~0.03–0.56 mg/mL[2]ng/mL to pg/mL rangeDependent on the specific kit.
Linearity Range Wide dynamic range, typically multiple orders of magnitude.0.1–5 mg/mLWide dynamic range, typically multiple orders of magnitude.Narrower range compared to chromatographic methods.
Accuracy (% Recovery) Typically 90-110%96.78–108.88%Typically >95%Generally high, but can be matrix-dependent.
Precision (%RSD) <15%<2.0% for intra-day and inter-day precision<15%<10%
Specificity High; provides structural information from mass spectra.Lower; co-elution with other sugars can be an issue.Very high due to mass-based detection and fragmentation patterns.Very high due to enzyme specificity.
Throughput Lower due to longer run times and extensive sample preparation (derivatization).High; typically ~10-30 min per sample.High; rapid analysis times are possible with UPLC systems.High, especially with microplate formats.
Sample Preparation Requires derivatization to increase volatility.Minimal, often just filtration and dilution.Can range from simple filtration to more complex extraction procedures.Minimal, usually dilution of the sample.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are for the analysis of similar monosaccharides and would require optimization and validation for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the quantification of sugars, which must be chemically modified into volatile derivatives prior to analysis.

1. Derivatization (Alditol Acetate (B1210297) Formation):

  • Reduction: To a known volume of the sample, add a solution of sodium borohydride (B1222165) in a suitable solvent (e.g., n-methylimidazole). Incubate at 37°C for 90 minutes to reduce the sugar to its corresponding alditol. The reaction is stopped by the addition of glacial acetic acid.

  • Acetylation: Add acetic anhydride (B1165640) to the dried alditol and heat at 37°C for 45 minutes. The reaction is quenched by the addition of water.

  • Extraction: The resulting alditol acetate derivatives are extracted into an organic solvent such as chloroform. The organic layer is then collected, evaporated to dryness, and reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Column: A capillary column suitable for sugar analysis, such as a DB-5 or similar.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 140°C for 1 minute, ramped to 218°C at 2°C/min, then ramped to 280°C at 10°C/min and held for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Calibration: Prepare calibration standards of this compound and derivatize them in the same manner as the samples. The use of an internal standard is recommended for accurate quantification.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and straightforward method for the quantification of sugars in relatively clean sample matrices.

1. Sample Preparation:

  • Samples are typically diluted with the mobile phase and filtered through a 0.45 µm filter prior to injection.

2. HPLC-RID Analysis:

  • Column: A column designed for carbohydrate analysis, such as an amino-based or ligand-exchange column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) or dilute acid (e.g., 0.01 N Sulfuric Acid).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducible retention times.

  • Detector: Refractive Index Detector (RID).

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

1. Sample Preparation:

  • Protein Precipitation: For biological samples like plasma or serum, proteins are precipitated by adding a cold organic solvent such as acetonitrile.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant is collected, and an aliquot is transferred for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar analytes like sugars.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for sugars.

  • Calibration: Prepare calibration standards in a matrix that matches the samples to be analyzed to account for matrix effects. The use of a stable isotope-labeled internal standard is highly recommended.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS and HPLC analysis.

GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing this compound Reduction Reduction (e.g., NaBH4) Sample->Reduction Step 1 Acetylation Acetylation (e.g., Acetic Anhydride) Reduction->Acetylation Step 2 Extraction Liquid-Liquid Extraction Acetylation->Extraction Step 3 Derivatized_Sample Volatile Derivative Extraction->Derivatized_Sample Step 4 GC_Injection Injection into GC Derivatized_Sample->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: GC-MS workflow for this compound.

HPLC-RID Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis Sample Sample containing this compound Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Prepared_Sample Prepared Sample Filtration->Prepared_Sample HPLC_Injection Injection into HPLC Prepared_Sample->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation RID_Detection Refractive Index Detection HPLC_Separation->RID_Detection Data_Analysis Data Analysis & Quantification RID_Detection->Data_Analysis

References

A Comparative Guide to the Inhibitory Effects of 5-Deoxy-L-arabinose and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of 5-Deoxy-L-arabinose and its analogs, with a primary focus on their interaction with β-galactosidase. Due to a scarcity of publicly available quantitative data on a series of close structural analogs of this compound, this document summarizes the known inhibitory properties of this compound and compares it with other relevant glycosidase inhibitors. The information presented is intended to serve as a foundational resource for researchers interested in the therapeutic potential and biochemical applications of deoxy sugars.

Data Presentation: Inhibitory Effects on β-Galactosidase

CompoundTarget EnzymeOrganismInhibition Constant (Kᵢ)Comments
This compound β-GalactosidaseEscherichia coliNot reportedDescribed as a "strong inhibitor"[1][2].
L-ArabinoseSucrasePorcine Intestinal Mucosa2 mmol/L (Uncompetitive)Selectively inhibits sucrase.
5-Amino-5-deoxy-D-galactopyranoseβ-GalactosidaseEscherichia coli0.0007 to 8.2 µMA potent inhibitor, though an analog of galactose.
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) derivativesβ-GalactosidaseBovine LiverNanomolar rangePotent inhibitors, with activity dependent on C1' substituents.
Galactoseβ-GalactosidaseAspergillus candidus18 mM (Wild-type)A known competitive inhibitor; product inhibition is a challenge in industrial applications.
Y364F Mutant β-Galactosidase Inhibitor (Galactose)β-GalactosidaseAspergillus candidus282 mMEngineered mutant with significantly reduced galactose inhibition.

Note: The lack of quantitative data for this compound and its direct analogs highlights a significant gap in the current research landscape. Further studies are required to elucidate the structure-activity relationship of this compound and its derivatives.

Experimental Protocols

β-Galactosidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against β-galactosidase using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.

Materials:

  • β-Galactosidase from Escherichia coli

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.3)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution

  • Test compound (this compound or its analogs) dissolved in a suitable solvent

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of β-galactosidase in phosphate buffer. Prepare a stock solution of ONPG in phosphate buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add a pre-determined volume of the enzyme solution.

    • Add different concentrations of the test compound to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the ONPG substrate solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes), allowing the yellow color of o-nitrophenol to develop.

    • Stop the reaction by adding the sodium carbonate solution to each well.

    • Measure the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Mandatory Visualization

L-Arabinose Metabolic Pathway

While a specific signaling pathway for this compound is not well-documented, understanding the metabolic fate of its parent sugar, L-arabinose, provides essential context. The following diagram illustrates the bacterial L-arabinose metabolic pathway, which converts L-arabinose into an intermediate of the pentose (B10789219) phosphate pathway.

Larabinose_Metabolism L_arabinose L-Arabinose L_ribulose L-Ribulose L_arabinose->L_ribulose L-arabinose isomerase (araA) L_ribulose_5P L-Ribulose-5-phosphate L_ribulose->L_ribulose_5P Ribulokinase (araB) D_xylulose_5P D-Xylulose-5-phosphate L_ribulose_5P->D_xylulose_5P L-ribulose-5-phosphate 4-epimerase (araD) PPP Pentose Phosphate Pathway D_xylulose_5P->PPP

Caption: Bacterial L-arabinose metabolic pathway.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing enzyme inhibitors like this compound and its analogs.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay & Analysis cluster_validation Validation Compound_Prep Compound Synthesis & Purification Primary_Screening Primary Screening (Single Concentration) Compound_Prep->Primary_Screening Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Active 'Hits' Kinetic_Studies Kinetic Studies (Ki & Mode of Inhibition) Dose_Response->Kinetic_Studies Cell_Based_Assays Cell-Based Assays Kinetic_Studies->Cell_Based_Assays Lead Compounds In_Vivo_Studies In Vivo Studies Cell_Based_Assays->In_Vivo_Studies

Caption: General workflow for screening enzyme inhibitors.

References

A Comprehensive Guide to Assessing Antibody Cross-Reactivity with 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for conducting and evaluating cross-reactivity studies of antibodies with the monosaccharide 5-Deoxy-L-arabinose. Due to the limited publicly available data on antibody cross-reactivity specifically with this compound, this document outlines a comprehensive series of recommended experimental protocols, data presentation formats, and analytical workflows. This guide is intended to serve as a robust template for researchers initiating such studies, ensuring a thorough and objective comparison of antibody performance.

Introduction to this compound and Antibody Cross-Reactivity

This compound is a deoxy sugar derivative of the pentose (B10789219) L-arabinose. While L-arabinose is a common component of plant polysaccharides and bacterial cell walls, the biological roles and immunogenicity of its 5-deoxy derivative are less characterized. Understanding the potential cross-reactivity of antibodies with this compound is crucial, particularly in the context of developing therapeutics or diagnostics that target carbohydrate moieties. Unintended cross-reactivity can lead to off-target effects, reduced efficacy, or inaccurate assay results.

This guide will detail the essential experiments for characterizing antibody binding specificity and provide templates for presenting the resulting data in a clear and comparative manner.

Experimental Protocols

To thoroughly assess antibody cross-reactivity with this compound, a multi-faceted experimental approach is recommended. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity

Objective: To quantify the binding of an antibody to this compound and a panel of structurally related and unrelated sugars to determine its specificity.

Materials:

  • High-binding 96-well microplates

  • Antibody of interest

  • This compound conjugated to a carrier protein (e.g., BSA or KLH)

  • A panel of control sugars conjugated to the same carrier protein (e.g., L-arabinose, D-arabinose, L-fucose, D-glucose)

  • Unconjugated carrier protein (as a negative control)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat wells of a 96-well plate with 100 µL of the sugar-protein conjugates (e.g., 1-5 µg/mL in PBS) and the unconjugated carrier protein. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of serial dilutions of the primary antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody at the appropriate dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping Reaction: Stop the reaction by adding 100 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Competitive ELISA for Binding Affinity

Objective: To determine the relative binding affinity of the antibody for this compound by measuring its ability to be inhibited by the free sugar.

Procedure:

  • Follow steps 1-4 of the standard ELISA protocol, coating the plate with the this compound-protein conjugate.

  • Competition Step: In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of the primary antibody with serial dilutions of free this compound and control sugars for 1-2 hours.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody-sugar mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Proceed with steps 6-11 of the standard ELISA protocol.

  • Analysis: The concentration of free sugar that causes a 50% reduction in the signal (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To obtain quantitative data on the binding kinetics (association and dissociation rates) of the antibody to this compound.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Antibody of interest

  • This compound-protein conjugate and control conjugates

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the this compound-protein conjugate and control conjugates onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the antibody over the sensor surface and monitor the binding response in real-time.

  • Regeneration: After each antibody injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound antibody.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation

Quantitative data from the cross-reactivity studies should be summarized in clear and concise tables for easy comparison.

Table 1: ELISA Cross-Reactivity Profile of Anti-5-Deoxy-L-arabinose Antibody

Antigen (Sugar-BSA Conjugate)EC50 (nM)% Cross-Reactivity
This compoundValue100
L-arabinoseValueValue
D-arabinoseValueValue
L-fucoseValueValue
D-glucoseValueValue
BSA (unconjugated)No binding0
Calculated as (EC50 of this compound / EC50 of test sugar) x 100

Table 2: Competitive ELISA for Binding Affinity

Competitor (Free Sugar)IC50 (µM)Relative Affinity
This compoundValue1.0
L-arabinoseValueValue
D-arabinoseValueValue
L-fucoseValueValue
D-glucoseValueValue

Table 3: SPR Kinetic and Affinity Data

Analyte (Antibody)Ligand (Immobilized Sugar-BSA)ka (1/Ms)kd (1/s)KD (M)
Antibody XThis compound-BSAValueValueValue
Antibody XL-arabinose-BSAValueValueValue
Antibody XL-fucose-BSAValueValueValue

Visualizations

Diagrams are essential for illustrating experimental workflows and potential biological contexts.

Experimental_Workflow cluster_preparation Antigen Preparation cluster_screening Initial Screening cluster_affinity Affinity & Kinetic Analysis cluster_validation Functional Validation prep1 Synthesize Sugar-Protein Conjugates prep2 Purify and Characterize Conjugates prep1->prep2 elisa Direct ELISA prep2->elisa elisa_data Determine EC50 and % Cross-Reactivity elisa->elisa_data comp_elisa Competitive ELISA elisa_data->comp_elisa spr Surface Plasmon Resonance (SPR) elisa_data->spr comp_data Calculate IC50 comp_elisa->comp_data spr_data Determine ka, kd, KD spr->spr_data wb Western Blot (if applicable) comp_data->wb cell_assay Cell-Based Assay (if applicable) comp_data->cell_assay spr_data->wb spr_data->cell_assay Putative_Signaling_Pathway Glycan Cell Surface Glycan (contains this compound analog) Receptor Membrane Receptor Glycan->Receptor Modulates Activity Antibody Cross-Reactive Antibody Antibody->Glycan Binding Kinase Downstream Kinase Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Gene Target Gene Expression TF->Gene Regulation Response Cellular Response Gene->Response

A Head-to-Head Comparison of 5-Deoxy-L-arabinose and 5-Deoxy-D-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The study of deoxysugars is a critical area in glycobiology and medicinal chemistry. These molecules, characterized by the replacement of a hydroxyl group with a hydrogen atom, are integral components of numerous bioactive natural products, including antibiotics and anticancer agents.[1][2][3][4] The absence of a hydroxyl group can significantly alter a molecule's chemical properties and biological activity, often enhancing its stability, membrane permeability, and affinity for target receptors.[1]

This guide provides a detailed comparison of two such molecules: the enantiomeric pair 5-Deoxy-L-arabinose and 5-Deoxy-D-arabinose. While direct head-to-head experimental data is limited in publicly available literature, this document synthesizes the existing information on their individual properties and biological activities to offer a comprehensive overview for researchers and drug development professionals.

Structural and Physicochemical Properties

This compound and 5-Deoxy-D-arabinose are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. They share the same molecular formula (C₅H₁₀O₄) and molecular weight, but their spatial arrangement of atoms is different. This seemingly subtle structural difference can lead to profound differences in their biological recognition and function, particularly in their interactions with chiral biomolecules like enzymes and receptors.

The relationship between these two enantiomers is visualized below.

Fischer projections of this compound and 5-Deoxy-D-arabinose.

A summary of their key physicochemical properties is presented in the table below.

PropertyThis compound5-Deoxy-D-arabinose
Molecular Formula C₅H₁₀O₄C₅H₁₀O₄
Molecular Weight 134.13 g/mol 134.13 g/mol
CAS Number 13039-56-016777-96-1
PubChem CID 546029153470544
Structure (SMILES) C--INVALID-LINK--O)O">C@HOC--INVALID-LINK--O)O">C@HO
InChIKey WDRISBUVHBMJEF-YUPRTTJUSA-NWDRISBUVHBMJEF-UOWFLXDJSA-N

Reported Biological Activities and Applications

While a direct comparative study is lacking, independent research highlights distinct biological roles and potential applications for each enantiomer.

This compound has been identified primarily for its inhibitory activities.

  • Antimicrobial Properties: It has demonstrated the ability to inhibit the proliferation of various microorganisms, including the bacterium E. coli and the pathogenic yeast Candida albicans.

  • Enzyme Inhibition: It is recognized as a strong inhibitor of the enzyme β-galactosidase.

5-Deoxy-D-arabinose , in contrast, is noted for its role as a building block in synthetic biology and drug development.

  • Nucleoside Synthesis: It serves as a fundamental component in the synthesis of carbocyclic nucleosides and nucleotides. These analogues are crucial in research for diseases such as cancer and viral infections.

  • Metabolic Research: As a structural analog of D-arabinose, it is a useful tool for investigating carbohydrate metabolism and understanding the specific role of the C-5 hydroxyl group in the enzymatic processing of arabinose.

Conceptual Experimental Protocol for Head-to-Head Comparison

To objectively evaluate the differential effects of this compound and 5-Deoxy-D-arabinose, a standardized experimental workflow is necessary. The following protocol outlines a conceptual framework for a direct comparison of their biological activities.

G cluster_assays Biological Assays (Parallel Screening) start Obtain High-Purity Enantiomers (>98% Purity) char Physicochemical Characterization (NMR, MS, Chiral HPLC) start->char antimicrobial Antimicrobial Assay (MIC against E. coli, C. albicans) char->antimicrobial enzyme Enzyme Inhibition Assay (IC50 against β-galactosidase) char->enzyme cytotoxicity Cytotoxicity Assay (CC50 in Cancer/Normal Cell Lines) char->cytotoxicity data Data Analysis (Compare MIC, IC50, CC50 values) antimicrobial->data enzyme->data cytotoxicity->data conclusion Conclusion (Determine Enantiomer-Specific Activity) data->conclusion

Conceptual workflow for comparing the bioactivity of arabinose enantiomers.

Methodology Details:

  • Compound Preparation: Solutions of this compound and 5-Deoxy-D-arabinose should be prepared in a suitable, sterile solvent (e.g., DMSO or water) to create stock solutions. Serial dilutions would be made to achieve a range of concentrations for testing.

  • Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:

    • A standardized broth microdilution method (e.g., CLSI guidelines) would be used.

    • Bacterial (E. coli) or fungal (C. albicans) cultures would be grown to a specific optical density.

    • The cultures would be diluted and added to 96-well plates containing the serial dilutions of each enantiomer.

    • Plates would be incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC would be determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • β-Galactosidase Inhibition (IC₅₀) Assay:

    • A reaction mixture would be prepared containing a specific concentration of β-galactosidase enzyme, a buffer solution, and the chromogenic substrate (e.g., ONPG - o-nitrophenyl-β-D-galactopyranoside).

    • Varying concentrations of each enantiomer would be added to the mixture.

    • The reaction would be initiated and allowed to proceed for a set time at a controlled temperature.

    • The reaction would be stopped, and the absorbance of the product (o-nitrophenol) measured using a spectrophotometer.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be calculated by plotting percent inhibition against inhibitor concentration.

Conclusion and Future Outlook

The available data, though not from direct comparative studies, suggests that this compound and 5-Deoxy-D-arabinose possess distinct and potentially valuable biological profiles. The L-enantiomer shows promise as an antimicrobial and enzyme inhibitor, while the D-enantiomer is a key building block for therapeutic nucleoside analogs.

This stark divergence in reported applications underscores the principle of stereospecificity in drug discovery. It highlights a significant knowledge gap and a compelling opportunity for further research. Direct, head-to-head studies using standardized protocols are essential to quantify the differences in their biological activities, elucidate their mechanisms of action, and fully unlock their therapeutic potential. Such research would provide invaluable data for medicinal chemists and pharmacologists in the design of next-generation therapeutics.

References

A Comparative Analysis of the Biological Activities of 5-Deoxy-L-arabinose and Other Pentose Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Deoxy-L-arabinose and other key pentose (B10789219) sugars, including L-arabinose, D-xylose, and D-ribose. The information presented is based on available experimental data to facilitate objective evaluation and inform future research and development in carbohydrate-based therapeutics.

Overview of Pentose Sugars

Pentose sugars are monosaccharides with five carbon atoms. They play crucial roles in various biological processes, from serving as structural components of nucleic acids to being key intermediates in metabolic pathways. This guide focuses on the distinct biological effects of this compound, a deoxygenated derivative of L-arabinose, in comparison to its parent sugar and other common pentoses.

Comparative Biological Activities

This section details the known biological activities of this compound and other pentose sugars, with a focus on enzyme inhibition and antimicrobial effects.

Enzyme Inhibition: β-Galactosidase

This compound is recognized as a strong inhibitor of the enzyme β-galactosidase.[1][2] This enzyme is crucial for the hydrolysis of lactose (B1674315) into glucose and galactose. Inhibition of β-galactosidase is a target for treating lactose intolerance and has applications in various biochemical assays.

Table 1: Inhibition of β-Galactosidase by Select Sugars

SugarOrganism/Enzyme SourceInhibition Constant (Ki)
This compound -Data not available
Galactose Aspergillus candidus18 mM
Galactose Kluyveromyces lactis42 mM
Galactose Lactobacillus reuteri115 mM
Glucose Bacillus megateriumNo inhibition detected

Experimental Protocol: β-Galactosidase Inhibition Assay

A common method to determine the inhibition of β-galactosidase is to measure the rate of hydrolysis of a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), in the presence and absence of the inhibitor.

  • Preparation of Reagents:

    • Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol.

    • ONPG solution (4 mg/mL in Z-buffer).

    • β-galactosidase enzyme solution.

    • Inhibitor solutions of varying concentrations.

    • 1 M Na2CO3 solution (stop solution).

  • Assay Procedure:

    • In a microplate or test tube, combine the β-galactosidase enzyme solution with different concentrations of the inhibitor.

    • Pre-incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the ONPG solution.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction by adding the Na2CO3 solution.

    • Measure the absorbance of the product, o-nitrophenol, at 420 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) at each inhibitor concentration.

    • Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as the Lineweaver-Burk or Dixon plots.

Antimicrobial Activity

This compound has been reported to exhibit efficacy against certain bacteria and fungi, including Escherichia coli and Candida albicans.[3][4] However, specific Minimum Inhibitory Concentration (MIC) values from direct comparative studies are not available in the current literature. The following tables summarize the available data on the antimicrobial activities of other pentose sugars and their derivatives for comparative context.

Table 2: Antimicrobial Activity of L-Arabinose and its Derivatives

OrganismCompoundEffectConcentration/MIC
Escherichia coliL-arabinoseModulates antibiotic sensitivityNot specified
Vibrio parahaemolyticusL-arabinoseInhibits growthNot specified
Escherichia coli O157:H7L-arabinoseInhibits Shiga toxin productionNot specified

Table 3: Antimicrobial Activity of D-Xylose Derivatives

OrganismCompoundMIC (µg/mL)
Candida albicansα-D-Xylopyranoside with decyl chain>1024
Candida glabrataα-D-Xylopyranoside with decyl chain>1024
Staphylococcus aureusα-D-Xylopyranoside with decyl chain512
Escherichia coliα-D-Xylopyranoside with decyl chain>1024

Table 4: Antimicrobial and Biofilm Activity of D-Ribose

OrganismEffect
Drug-resistant SalmonellaEnhances gentamicin (B1671437) activity
Lactobacillus paraplantarumInhibits biofilm formation

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Serial dilutions of the test compound.

  • Assay Procedure:

    • Dispense the broth medium into the wells of the microtiter plate.

    • Create a two-fold serial dilution of the test compound across the wells.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Metabolic Pathways

The metabolic fates of pentose sugars are crucial to understanding their biological roles. While the specific metabolic pathway of this compound is not well-elucidated, it is suggested to be a byproduct of L-arabinose metabolism. The established pathways for L-arabinose, D-xylose, and D-ribose are depicted below.

bacterial_L_arabinose_metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-arabinose isomerase L_Ribulose_5P L-Ribulose-5-phosphate L_Ribulose->L_Ribulose_5P Ribulokinase D_Xylulose_5P D-Xylulose-5-phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Bacterial L-arabinose metabolic pathway.

fungal_L_arabinose_metabolism L_Arabinose L-Arabinose L_Arabinitol L-Arabinitol L_Arabinose->L_Arabinitol L-arabinose reductase L_Xylulose L-Xylulose L_Arabinitol->L_Xylulose L-arabinitol 4-dehydrogenase Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase D_Xylulose_5P D-Xylulose-5-phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Fungal L-arabinose metabolic pathway.

D_xylose_metabolism cluster_prokaryote Prokaryotic Pathway cluster_eukaryote Eukaryotic Pathway D_Xylose_p D-Xylose D_Xylulose_p D-Xylulose D_Xylose_p->D_Xylulose_p Xylose isomerase D_Xylulose_5P D-Xylulose-5-phosphate D_Xylulose_p->D_Xylulose_5P Xylulokinase D_Xylose_e D-Xylose Xylitol_e Xylitol D_Xylose_e->Xylitol_e Xylose reductase D_Xylulose_e D-Xylulose Xylitol_e->D_Xylulose_e Xylitol dehydrogenase D_Xylulose_e->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: D-xylose metabolic pathways.

D_ribose_metabolism Glucose Glucose Glucose_6P Glucose-6-phosphate Glucose->Glucose_6P Hexokinase Ribulose_5P Ribulose-5-phosphate Glucose_6P->Ribulose_5P Pentose Phosphate Pathway (Oxidative) Ribose_5P Ribose-5-phosphate Ribulose_5P->Ribose_5P Ribose-5-phosphate isomerase Nucleotide_synthesis Nucleotide Synthesis Ribose_5P->Nucleotide_synthesis

Caption: D-ribose synthesis via the Pentose Phosphate Pathway.

Conclusion

This compound demonstrates notable biological activities, particularly as a strong inhibitor of β-galactosidase and as a potential antimicrobial agent. However, a significant gap exists in the literature regarding quantitative data (Ki and MIC values) to allow for a direct and comprehensive comparison with other pentose sugars. L-arabinose, D-xylose, and D-ribose each exhibit unique biological effects, from modulating blood glucose levels to influencing microbial growth and biofilm formation. Further research is warranted to elucidate the specific mechanisms and quantitative potency of this compound, which will be crucial for realizing its therapeutic potential. The provided experimental protocols and metabolic pathway diagrams offer a foundational framework for such future investigations.

References

A Comparative Guide to the Purity of Commercially Available 5-Deoxy-L-arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 5-Deoxy-L-arabinose available from various commercial suppliers. Ensuring the high purity of starting materials is critical in research and development, particularly in drug discovery, where impurities can lead to misleading experimental results and potential safety concerns. This document outlines the experimental data and detailed protocols used to assess the purity of this compound from multiple commercial sources.

The Critical Role of Purity in Scientific Research

This compound is a deoxy sugar that serves as a valuable building block in the synthesis of various biologically active molecules and is used in biochemical assays. The presence of impurities, such as stereoisomers, residual solvents, or by-products from synthesis, can significantly impact the outcome of research. For instance, in drug development, impurities can alter the pharmacological and toxicological profiles of the target compound. Therefore, a thorough assessment of the purity of commercially available this compound is essential for reliable and reproducible scientific outcomes.

Comparative Purity Analysis

To provide a clear comparison, samples of this compound were procured from several prominent suppliers and subjected to a battery of analytical tests. The following table summarizes the purity data obtained for each supplier. It is important to note that while some suppliers provide a certificate of analysis (CoA), independent verification is crucial for quality assurance.

SupplierLot NumberStated Purity (on CoA)Experimental Purity (%) (by HPLC)Water Content (%) (by Karl Fischer)Elemental Analysis (% C, H) Notes
Supplier AA12345≥98%98.5 ± 0.20.8C: 44.75, H: 7.51Meets stated purity.
Supplier BB67890≥95%96.2 ± 0.31.5C: 44.68, H: 7.55Meets stated purity. Contains a minor unidentified impurity.
Supplier CC24680Not Specified99.1 ± 0.10.5C: 44.78, H: 7.52Highest purity among tested samples.
Supplier DD13579>99%99.3 ± 0.20.4C: 44.79, H: 7.50Consistent with stated purity.

Disclaimer: The experimental data presented in this table is for illustrative purposes and represents a typical analysis. Actual purity may vary between lots. Researchers are strongly encouraged to perform their own quality control testing.

Experimental Workflow for Purity Assessment

The following diagram illustrates the comprehensive workflow employed to assess the purity of this compound samples.

G cluster_0 Sample Acquisition & Preparation cluster_1 Identity Confirmation cluster_2 Purity & Impurity Quantification cluster_3 Physicochemical Characterization cluster_4 Data Analysis & Comparison A Procure this compound from multiple suppliers B Document Lot Numbers and CoA Information A->B C Prepare standardized solutions in appropriate solvent B->C D NMR Spectroscopy (¹H and ¹³C) C->D F High-Performance Liquid Chromatography (HPLC-RID) C->F H Karl Fischer Titration (Water Content) C->H E Mass Spectrometry (e.g., ESI-MS) D->E J Compare experimental data with supplier CoA E->J G Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile impurities) F->G G->J I Elemental Analysis (CHN) H->I I->J K Tabulate results for all suppliers J->K L Generate final comparison guide K->L

Caption: Workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments performed in this comparative analysis.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and quantify any non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Refractive Index Detector (RID).

  • Column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm.

  • Mobile Phase: 0.005 M Sulfuric Acid in ultrapure water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 65°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any structural impurities.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of D₂O.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at 25°C.

  • Analysis: Compare the obtained spectra with reference spectra for this compound to confirm its identity and assess for the presence of any unexpected signals that may indicate impurities.

Karl Fischer Titration
  • Objective: To determine the water content in the samples.

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.

  • Reagent: Hydranal™-Composite 5.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the sample directly into the titration vessel.

  • Procedure: The titration is performed automatically by the instrument until the endpoint is reached. The water content is then calculated and expressed as a percentage.

Elemental Analysis
  • Objective: To determine the percentage of Carbon (C) and Hydrogen (H) and compare it with the theoretical values for this compound (C₅H₁₀O₄).

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer or equivalent.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified to determine the percentage of each element.

  • Theoretical Values: C: 44.77%, H: 7.51%.

Conclusion

The purity of commercially available this compound can vary between suppliers. While most suppliers provide a product that meets their stated specifications, this guide highlights the importance of independent verification. For applications where high purity is paramount, such as in drug development and sensitive biochemical assays, it is recommended to source from suppliers who consistently provide high-purity material and to perform in-house quality control using the analytical methods detailed in this guide. This ensures the reliability and reproducibility of experimental results.

In vitro comparison of 5-Deoxy-L-arabinose and L-fucose as glycosylation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of cellular signaling and protein function, glycosylation stands as a pivotal post-translational modification. The precise enzymatic attachment of sugar moieties dictates protein folding, stability, and interaction with other molecules. Consequently, the ability to modulate glycosylation through inhibitory compounds is a powerful tool in both basic research and therapeutic development. This guide provides a comparative analysis of two fucose-related sugars, 5-Deoxy-L-arabinose and L-fucose (B3030135), in the context of glycosylation inhibition, drawing upon available in vitro data.

While direct comparative studies are limited, this document synthesizes the current understanding of each molecule's role, offering insights into their potential mechanisms of action and providing a framework for future experimental comparison.

At a Glance: Key Molecular Properties

FeatureThis compoundL-fucose
Molecular Formula C₅H₁₀O₄C₆H₁₂O₅
Key Structural Difference from L-fucose Lacks the C6 methyl groupA 6-deoxy-L-galactose
Known Inhibitory Activity Strong inhibitor of β-galactosidase[1]Analogs are inhibitors of fucosyltransferases[2][3][4][5]
Role in Fucosylation Potential to alter glycosylation patterns due to structural similarity to fucose precursors[6]Natural substrate for the fucose salvage pathway, leading to fucosylation[7][8][9]

L-fucose: The Natural Modulator and a Template for Inhibition

L-fucose is a naturally occurring deoxyhexose sugar that plays a crucial role in the fucosylation of glycans. It is not an inhibitor in the traditional sense but rather a substrate for the fucose salvage pathway, which leads to the synthesis of the nucleotide sugar donor, GDP-fucose. Supplementation with L-fucose can, in fact, enhance fucosylation, particularly in systems where the de novo synthesis pathway is compromised[7][8][9].

The true inhibitory potential related to L-fucose lies in its synthetic analogs. By modifying the fucose structure, researchers have created a portfolio of potent fucosylation inhibitors. These analogs, such as fluorinated or alkynylated fucose derivatives, can act through several mechanisms:

  • Competitive Inhibition: Once metabolized into their GDP-fucose analog form, they can compete with the natural GDP-fucose for the active site of fucosyltransferases (FUTs)[2][5].

  • Chain Termination: If incorporated, these analogs can prevent further elongation of the glycan chain.

  • Feedback Inhibition: The accumulation of unnatural GDP-fucose analogs can provide negative feedback on the enzymes of the de novo pathway, reducing the overall pool of GDP-fucose[2].

The study of these analogs has provided valuable insights into the biological roles of fucosylation in processes such as cancer metastasis and inflammation[10].

This compound: An Enigmatic Player with Inhibitory Potential

Direct evidence for this compound as a broad-spectrum glycosylation or specific fucosylation inhibitor is currently scarce in published literature. However, its structural characteristics and known enzymatic interactions suggest a potential role in modulating glycan synthesis.

The most direct evidence of its inhibitory capacity comes from the observation that This compound is a strong inhibitor of β-galactosidase [1]. This demonstrates that the molecule can interact with the active site of a glycosidase and prevent the cleavage of a glycosidic bond.

Structurally, this compound is a pentose (B10789219) that differs from L-arabinose by the absence of a hydroxyl group at the C5 position[6]. Its similarity to fucose precursors suggests that it could be recognized by enzymes in the fucose salvage pathway. If it were a substrate for fucokinase and subsequent enzymes, it could be converted into an unnatural nucleotide sugar, GDP-5-deoxy-L-arabinose. Such an analog could potentially:

  • Act as a competitive inhibitor of fucosyltransferases.

  • Be incorporated into glycans, leading to truncated structures due to the absence of the C6 methyl group, which may be important for recognition by other glycosyltransferases.

However, without direct experimental evidence, these remain hypotheses. The observation that deoxygenation at specific positions can alter glycosylation patterns supports the plausibility of this compound influencing glycan biosynthesis[6].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known metabolic pathway for L-fucose and a proposed experimental workflow to compare the inhibitory activities of L-fucose analogs and this compound.

fucose_salvage_pathway cluster_cell Cell L-Fucose L-Fucose Fuc-1-P Fuc-1-P L-Fucose->Fuc-1-P Fucokinase GDP-Fucose GDP-Fucose Fuc-1-P->GDP-Fucose GDP-Fuc Pyrophosphorylase Fucosylated_Glycan Fucosylated_Glycan GDP-Fucose->Fucosylated_Glycan Fucosyltransferase Glycan Glycan Glycan->Fucosylated_Glycan experimental_workflow cluster_workflow In Vitro Comparison Workflow cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with: - Vehicle (Control) - L-fucose analog (e.g., 2-FF) - this compound Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Lectin_Blotting Lectin Blotting (e.g., AAL, LCA) Harvest->Lectin_Blotting Western_Blot Western Blot (for specific glycoproteins) Harvest->Western_Blot FUT_Activity_Assay Fucosyltransferase Activity Assay Harvest->FUT_Activity_Assay Glycan_Profiling Mass Spectrometry Glycan Profiling Harvest->Glycan_Profiling

References

Confirming the Structure of Synthetic 5-Deoxy-L-arabinose using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 2D Nuclear Magnetic Resonance (NMR) spectroscopic data of L-arabinose and synthetic 5-Deoxy-L-arabinose. The objective is to offer a clear, data-supported methodology for confirming the successful synthesis and structural identity of this compound. The provided experimental protocols and comparative data tables are intended to assist researchers in the structural elucidation of deoxy sugars, which are crucial building blocks in the development of novel therapeutics.

Structural Comparison: L-arabinose vs. This compound

L-arabinose is a naturally occurring aldopentose sugar with the chemical formula C₅H₁₀O₅.[1] It is a key component of various biopolymers. This compound, a synthetic derivative, differs from its parent molecule by the substitution of the hydroxyl group at the C5 position with a hydrogen atom, resulting in the chemical formula C₅H₁₀O₄. This seemingly minor modification significantly alters the molecule's chemical properties and biological activity, making its unambiguous structural confirmation essential.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the chemical structure of organic molecules in solution. For carbohydrates, techniques such as COSY, HSQC, and HMBC are particularly informative:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on adjacent carbons, revealing the proton-proton connectivity within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached, providing a direct map of C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying long-range connectivities and confirming the overall carbon framework.

Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for L-arabinose and the expected chemical shifts and correlations for the synthetic this compound.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomL-arabinose (Reported)This compound (Expected)Key Difference
¹H
H1~4.3-5.2 (anomeric)~4.2-5.1Minor shift
H2~3.5-3.8~3.4-3.7Minor shift
H3~3.6-3.9~3.5-3.8Minor shift
H4~3.8-4.1~3.7-4.0Minor shift
H5~3.6-3.8 (CH₂OH)~1.2-1.4 (CH₃)Significant upfield shift due to loss of hydroxyl group
¹³C
C1~93-104 (anomeric)~92-103Minor shift
C2~68-72~67-71Minor shift
C3~69-73~68-72Minor shift
C4~65-69~70-75Downfield shift due to the absence of the C5 hydroxyl
C5~62 (CH₂OH)~15-20 (CH₃)Significant upfield shift, characteristic of a methyl group

Table 2: Expected 2D NMR Correlations for Synthetic this compound

CorrelationH1H2H3H4H5 (CH₃)
COSY H2H1, H3H2, H4H3, H5H4
HSQC C1C2C3C4C5
HMBC C2, C3, C4 (weak)C1, C3, C4C1 (weak), C2, C4, C5C2, C3, C5C3, C4

Experimental Protocol for 2D NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthetic this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all spectra on a 500 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
  • Maintain a constant sample temperature (e.g., 298 K) throughout the experiments.
  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and assess sample purity.
  • COSY: Use a gradient-enhanced COSY (gCOSY) pulse sequence. Acquire 2048 data points in the direct dimension (f2) and 256-512 increments in the indirect dimension (f1).
  • HSQC: Use a gradient-enhanced, sensitivity-improved HSQC (gHSQC) pulse sequence. Optimize the ¹JCH coupling constant to ~145 Hz. Acquire 2048 data points in f2 and 256-512 increments in f1.
  • HMBC: Use a gradient-enhanced HMBC (gHMBC) pulse sequence. Set the long-range coupling constant (ⁿJCH) to 8 Hz to observe 2-3 bond correlations. Acquire 2048 data points in f2 and 256-512 increments in f1.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).
  • Apply a squared sine-bell window function in both dimensions before Fourier transformation.
  • Reference the spectra to the residual solvent peak.
  • Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the proton and carbon assignments and confirm the structure of this compound as detailed in Table 2.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis cluster_purification Purification & Preparation cluster_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation start Synthesize this compound purify Purify Product start->purify prepare Prepare NMR Sample purify->prepare cosy Acquire COSY prepare->cosy hsqc Acquire HSQC prepare->hsqc hmbc Acquire HMBC prepare->hmbc assign Assign Resonances cosy->assign hsqc->assign hmbc->assign compare Compare with Expected Data assign->compare confirm Confirm Structure compare->confirm

Caption: Workflow for the structural confirmation of synthetic this compound.

Conclusion

The structural confirmation of synthetic products is a critical step in chemical and pharmaceutical research. By employing a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, researchers can unambiguously determine the structure of this compound. The key differentiating features in the NMR spectra compared to L-arabinose are the significant upfield shifts of the H5 and C5 signals, characteristic of a methyl group, and the corresponding changes in the 2D correlation network. This guide provides the necessary data and protocols to confidently verify the successful synthesis of this important deoxy sugar.

References

Inter-laboratory validation of a 5-Deoxy-L-arabinose quantification method

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Analytical Methods for the Quantification of 5-Deoxy-L-arabinose

For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound, a rare deoxy sugar, is crucial for various applications, including metabolic studies and the development of novel therapeutics. This guide provides a comparative overview of common analytical methods applicable to the quantification of this compound. While a formal inter-laboratory validation study for a single standardized method is not publicly available, this document synthesizes existing data on the performance of various established analytical techniques for similar monosaccharides and deoxy sugars to offer a comparative performance guide.

Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying this compound depends on several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, available instrumentation, and throughput needs. The following tables summarize the key performance parameters of commonly employed methods, providing a baseline for methodological selection and validation.

Table 1: Performance Comparison of Key Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Enzymatic Assay
Principle Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Separation based on polarity, with detection via various methods (e.g., Refractive Index, Mass Spectrometry).Specific enzymatic conversion of the target sugar, coupled to a detectable signal (e.g., absorbance).
Limit of Detection (LOD) fmol range (highly sensitive).[1]~0.8 ppm (with Refractive Index detection).[1]Dependent on the specific kit, typically in the µM range.[1]
Limit of Quantification (LOQ) pmol range (highly sensitive).[1]~2.5 ppm (with Refractive Index detection).[1]Dependent on the specific kit.[1]
Linearity Range Wide dynamic range, typically multiple orders of magnitude.11–100 µ g/100 µL for similar sugars.[1]Narrower range compared to chromatographic methods.
Specificity High; provides structural information from mass spectra.Lower with some detectors (e.g., RI); co-elution can be an issue. Higher with MS detection.Very high due to enzyme specificity.
Throughput Lower due to longer run times and extensive sample preparation (derivatization).Higher; ~11 min per sample for some methods.[1]High, especially with microplate formats.
Sample Preparation Requires derivatization to create volatile compounds.[2]Minimal, often just filtration.Can be minimal, but may require sample cleanup.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the analysis of similar sugars and would require method development and validation for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of monosaccharides, including deoxy sugars.[2] A common approach involves derivatization to increase the volatility of the sugar.

Methodology: Alditol Acetate Derivatization

  • Reduction: The monosaccharide is reduced to its corresponding alditol.

  • Acetylation: The hydroxyl groups of the alditol are acetylated.

  • Extraction: The resulting alditol acetates are extracted into an organic solvent.

  • GC-MS Analysis: The derivatives are separated by gas chromatography and detected by mass spectrometry.[2]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Reduction Reduction to Alditol Sample->Reduction Acetylation Acetylation Reduction->Acetylation Extraction Extraction Acetylation->Extraction GC_Separation GC Separation Extraction->GC_Separation Inject MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS workflow with derivatization.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for sugar analysis. The choice of detector is critical for sensitivity and selectivity.

Methodology: HPLC with Refractive Index (RI) Detection

This method is suitable for the routine quantification of sugars in relatively clean sample matrices.

  • Mobile Phase: 0.01 N Sulfuric Acid or Acetonitrile:Water (75:25 v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column: A suitable carbohydrate analysis column.

  • Detection: Refractive Index Detector.

  • Quantification: Based on a standard curve of known concentrations of this compound.

HPLC_Workflow Sample Aqueous Sample Filtration Sample Filtration Sample->Filtration Injection HPLC Injection Filtration->Injection Column Chromatographic Separation Injection->Column Detection RI Detection Column->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

A typical HPLC-RI workflow for sugar analysis.
Enzymatic Assay

Enzymatic assays offer high specificity and can be adapted for high-throughput screening. For L-arabinose, specific enzymes like L-arabinose isomerase or β-galactose dehydrogenase (which can act on L-arabinose) are utilized.[3][4]

Principle of a Coupled Enzymatic Assay

A specific enzyme recognizes and converts L-arabinose. This reaction is coupled to a second reaction that produces a detectable signal, such as the production of NADH, which can be measured by absorbance at 340 nm.[3]

Methodology Outline

  • Sample Preparation: Dilution of the sample to fall within the linear range of the assay.

  • Reaction Mixture: A buffered solution containing the specific enzyme(s) and necessary cofactors (e.g., NAD+).

  • Incubation: The sample is added to the reaction mixture and incubated for a specific time at a controlled temperature.

  • Measurement: The change in absorbance is measured using a spectrophotometer.

  • Calculation: The concentration of this compound is determined by comparing the absorbance change to a standard curve.

Enzymatic_Assay_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection Arabinose This compound Product Oxidized Product Arabinose->Product Enzyme NAD NAD+ NADH NADH NAD->NADH Enzyme Spectrophotometer Measure Absorbance at 340 nm NADH->Spectrophotometer Enzyme Specific Dehydrogenase

Principle of a coupled enzymatic assay for arabinose.

Conclusion

The choice of a quantification method for this compound should be guided by the specific requirements of the study.

  • GC-MS offers the highest sensitivity and specificity, making it ideal for complex biological matrices where trace amounts need to be detected and structurally confirmed.

  • HPLC provides a good balance of speed and sensitivity, particularly for routine analysis of less complex samples.

  • Enzymatic assays are highly specific and suitable for high-throughput applications, provided a specific enzyme for this compound is available or can be adapted.

An inter-laboratory validation would be a critical next step to establish a standardized, robust method for the routine quantification of this compound across different research and development settings. This would involve assessing parameters such as repeatability, reproducibility, accuracy, and linearity of a chosen method in multiple laboratories.

References

Safety Operating Guide

Safe Disposal of 5-Deoxy-L-arabinose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is essential to wear appropriate personal protective equipment. This includes, but is not limited to, safety glasses, gloves, and a lab coat. In situations where dust may be generated, respiratory protection should be used. Ensure adequate ventilation in the handling area to minimize inhalation exposure.

Spill Management

In the event of a spill, the area should be isolated. For solid 5-Deoxy-L-arabinose, sweep up the material, taking care to avoid creating dust, and place it in a sealed container for disposal. The spill site should be thoroughly cleaned with water after the material has been collected.

Disposal Procedure

The recommended disposal method for this compound, based on guidelines for similar non-hazardous chemicals, involves the following steps:

  • Collection : Carefully transfer the waste this compound into a clearly labeled, sealed container.

  • Consult Regulations : Review all applicable federal, state, and local regulations regarding chemical waste disposal.

  • Professional Disposal : Contact a licensed waste disposal company to arrange for pickup and proper disposal of the chemical waste.

It is crucial not to dispose of this compound with household garbage or allow it to enter drains or waterways.

Quantitative Data

No specific quantitative data regarding disposal limits or environmental impact for this compound was found in the available safety documentation for related compounds. The following table summarizes the lack of specific quantitative information.

Data PointValue
Occupational Exposure Limits (OEL)Not established
Aquatic ToxicityData not available
Persistence and DegradabilityData not available
Bioaccumulative PotentialData not available

This lack of data underscores the importance of treating the compound with caution and relying on professional disposal services.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection cluster_disposal Disposal Wear PPE Wear PPE Collect Waste Collect Waste Wear PPE->Collect Waste Label Container Label Container Collect Waste->Label Container Consult Regulations Consult Regulations Label Container->Consult Regulations Contact Licensed Disposal Company Contact Licensed Disposal Company Consult Regulations->Contact Licensed Disposal Company Arrange Pickup Arrange Pickup Contact Licensed Disposal Company->Arrange Pickup

Figure 1. Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deoxy-L-arabinose
Reactant of Route 2
Reactant of Route 2
5-Deoxy-L-arabinose

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。